molecular formula C8H11NO2S B160683 N-Methoxy-N,5-dimethylthiophene-2-carboxamide CAS No. 132960-12-4

N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Katalognummer: B160683
CAS-Nummer: 132960-12-4
Molekulargewicht: 185.25 g/mol
InChI-Schlüssel: QXLYHESQCOQIEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methoxy-N,5-dimethylthiophene-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-methoxy-N,5-dimethylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-4-5-7(12-6)8(10)9(2)11-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLYHESQCOQIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to N-Methoxy-N,5-dimethylthiophene-2-carboxamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene Carboxamides

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles.[1] First discovered by Viktor Meyer in 1882, thiophene and its derivatives have become foundational building blocks in the development of a wide array of therapeutic agents.[1] The incorporation of a carboxamide functional group, particularly the N-methoxy-N-methylamide (Weinreb amide), further enhances the synthetic utility of these molecules, positioning them as key intermediates in the synthesis of complex ketones and other pharmacologically relevant structures.

Thiophene carboxamide derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] For example, they are being explored as selective inhibitors of enzymes like sphingomyelin synthase 2 (SMS2), a potential target for dry eye disease, and Cdc2-like kinases (Clk1/4), which are implicated in cancer.[2][3] The specific compound of interest, N-Methoxy-N,5-dimethylthiophene-2-carboxamide, combines the established thiophene-2-carboxamide core with a methyl group at the 5-position, which can influence steric and electronic properties, and a Weinreb amide, which is a versatile handle for further chemical elaboration.

Chemical Identity and Physicochemical Properties

While a dedicated entry for this compound is not found, we can deduce its key properties. The structure consists of a central thiophene ring, a carboxamide group at the 2-position, and methyl groups on the amide nitrogen and at the 5-position of the thiophene ring.

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₈H₁₁NO₂SCalculated
Molecular Weight 185.24 g/mol Calculated
CAS Number Not Assigned-

Analogous Compound Data:

To provide context, the properties of several structurally related compounds are listed below. This data can be used to estimate the physical and chemical characteristics of the target compound.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Methoxy-N-methylthiophene-2-carboxamide229970-94-9C₇H₉NO₂S171.22
5-Bromo-N-methoxy-N-methylthiophene-2-carboxamide1236066-84-4C₇H₈BrNO₂S250.11
5-Bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide1510071-35-8C₈H₁₀BrNO₂S264.15
2,5-Dimethylthiophene638-02-8C₆H₈S112.19

Synthesis and Mechanism

The synthesis of this compound would most logically proceed from 5-methylthiophene-2-carboxylic acid. The formation of the N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid is a robust and well-documented transformation in organic chemistry, prized for its resistance to over-addition by organometallic reagents.

A common and efficient method involves the activation of the carboxylic acid with a peptide coupling reagent, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[4][5] This approach is favored for its mild reaction conditions and high yields.[4]

Proposed Synthetic Workflow

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Workup and Purification Start 5-Methylthiophene-2-carboxylic acid Coupling Peptide Coupling Reagent (e.g., HATU, EDC) Start->Coupling Activated_Acid Activated Ester Intermediate Coupling->Activated_Acid Formation of Active Ester Solvent1 Anhydrous Solvent (e.g., DMF, DCM) Solvent1->Coupling Amine N,O-Dimethylhydroxylamine HCl Reaction_Mixture Reaction_Mixture Amine->Reaction_Mixture Base Base (e.g., DIPEA, Et3N) Base->Amine Activated_Acid->Amine Quench Quench Reaction_Mixture->Quench Aqueous Workup Extraction Extraction Quench->Extraction Organic Extraction Purify Purify Extraction->Purify Column Chromatography Product N-Methoxy-N,5-dimethyl- thiophene-2-carboxamide Purify->Product G cluster_0 Core Compound cluster_1 Synthetic Utility cluster_2 Potential Applications Core N-Methoxy-N,5-dimethyl- thiophene-2-carboxamide Ketone 2-Acyl-5-methylthiophenes Core->Ketone Reaction with Organometallics Medicinal Medicinal Chemistry (e.g., Enzyme Inhibitors) Core->Medicinal Direct Biological Screening Complex Complex Heterocycles Ketone->Complex Further Derivatization Complex->Medicinal Materials Materials Science (e.g., Organic Semiconductors) Complex->Materials

Sources

An In-Depth Technical Guide to the Structure Elucidation of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of N-Methoxy-N,5-dimethylthiophene-2-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific discovery process. We will delve into the core analytical techniques required to unambiguously confirm the molecular structure, emphasizing not just the procedural steps but the scientific rationale underpinning each experimental choice.

Introduction: The Analytical Challenge

This compound, a Weinreb amide derivative of 5-methylthiophene-2-carboxylic acid, presents a multifaceted analytical puzzle.[1] Its structure combines a substituted aromatic thiophene ring with a functional group known for its utility in organic synthesis.[1] The elucidation of its precise atomic connectivity and spatial arrangement demands a multi-pronged spectroscopic approach. This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve this goal. Each section is designed to be a self-validating system, where the data from one technique corroborates and refines the hypotheses drawn from another.

I. Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Pathway

The initial and most crucial step in structure elucidation is the determination of the molecular weight and formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.

Expected Data and Interpretation

The molecular formula of this compound is C₈H₁₁NO₂S, with a monoisotopic mass of 185.0510 Da. The HRMS analysis should yield a protonated molecular ion [M+H]⁺ at m/z 186.0583.

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺186.0583
[M+Na]⁺208.0403

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides invaluable structural information. Key fragmentation pathways for this molecule would likely involve cleavage of the amide bond and fragmentation of the thiophene ring.

Visualization of the Mass Spectrometry Fragmentation Workflow

M [M+H]⁺ m/z = 186.0583 F1 Loss of CH₃O• m/z = 155.0372 M->F1 -OCH₃ F2 Loss of N(OCH₃)CH₃ m/z = 125.0158 M->F2 -N(OCH₃)CH₃ F3 Loss of CO m/z = 97.0369 F2->F3 -CO

Caption: Predicted MS/MS fragmentation of this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number of distinct proton environments and their multiplicities.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of distinct carbon environments.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings (³JHH).[2][3]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹JCH).[4][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (two and three-bond) proton-carbon correlations (²JCH, ³JCH).[5]

Predicted ¹H and ¹³C NMR Spectral Data and Interpretation

Based on the structure of this compound, the following signals are anticipated:

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H3~7.0-7.2d1H
H4~6.7-6.9d1H
N-OCH₃~3.7-3.9s3H
N-CH₃~3.2-3.4s3H
5-CH₃~2.4-2.6s3H

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~160-165
C2~135-140
C5~140-145
C3~125-130
C4~128-133
N-OCH₃~60-65
N-CH₃~30-35
5-CH₃~15-20
2D NMR for Structural Confirmation

The connectivity of the molecule is pieced together using 2D NMR data.

  • COSY: A cross-peak between the signals for H3 and H4 will confirm their adjacent positions on the thiophene ring.

  • HSQC: This experiment will correlate each proton signal to its directly attached carbon atom. For example, the proton at ~7.0-7.2 ppm will show a correlation to the carbon at ~125-130 ppm.

  • HMBC: This is crucial for establishing the overall connectivity. Key expected correlations include:

    • The H3 proton to the C2, C5, and C=O carbons.

    • The 5-CH₃ protons to the C4 and C5 carbons.

    • The N-CH₃ and N-OCH₃ protons to the C=O carbon.

Visualization of the NMR Connectivity Workflow

cluster_thiophene Thiophene Ring cluster_amide Amide Sidechain C2 C2 C3 C3 C4 C4 C3->C4 C5 C5 CO C=O NOCH3 N-OCH₃ NCH3 N-CH₃ H3 H3 H3->C2 HMBC H3->C3 HSQC H3->C5 HMBC H3->CO HMBC H4 H4 H3->H4 COSY H4->C4 HSQC Five_CH3 5-CH₃ Five_CH3->C4 HMBC Five_CH3->C5 HSQC Five_CH3->C5 HMBC N_OCH3_H N-OCH₃ Protons N_OCH3_H->CO HMBC N_OCH3_H->NOCH3 HSQC N_CH3_H N-CH₃ Protons N_CH3_H->CO HMBC N_CH3_H->NCH3 HSQC

Sources

An In-Depth Technical Guide to N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,5-dimethylthiophene-2-carboxamide is a specialized organic compound featuring a thiophene core, a versatile scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its characterization, designed to empower researchers in its application and further development.

Chemical Identity and Properties

The fundamental chemical attributes of this compound are summarized below. These have been determined based on its chemical structure.

PropertyValue
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
IUPAC Name This compound
Molecular Structure

The structure of this compound, characterized by a 2,5-disubstituted thiophene ring with a Weinreb amide functional group at the 2-position and a methyl group at the 5-position, is depicted below.

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the preparation of the key intermediate, 5-methyl-2-thiophenecarboxylic acid, followed by its conversion to the target Weinreb amide.

Part 1: Synthesis of 5-Methyl-2-thiophenecarboxylic acid

This procedure outlines the synthesis of the carboxylic acid precursor from 2-acetyl-5-methylthiophene.

Experimental Protocol:

  • To a solution of 2-acetyl-5-methylthiophene (1 equivalent) in dioxane (approximately 0.1 M), add Oxone (2 equivalents) and trifluoroacetic acid (2 equivalents).

  • Heat the reaction mixture to reflux for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution.

  • Acidify the aqueous layer with 2 M hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-2-thiophenecarboxylic acid.[1]

Part 2: Synthesis of this compound (Weinreb Amide Formation)

This part details the coupling of 5-methyl-2-thiophenecarboxylic acid with N,O-dimethylhydroxylamine hydrochloride.

Experimental Protocol:

  • In a round-bottom flask, dissolve 5-methyl-2-thiophenecarboxylic acid (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.3 M.

  • To this stirred solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in one portion. Gas evolution (CO₂) should be observed.

  • Stir the reaction mixture for 45-60 minutes at room temperature.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Continue stirring for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.[2]

SynthesisWorkflow start 5-Methyl-2-thiophenecarboxylic Acid intermediate Activated Acyl Imidazolide start->intermediate Activation reagents CDI, DCM reagents->intermediate product N-Methoxy-N,5-dimethylthiophene- 2-carboxamide intermediate->product Amide Coupling amine N,O-Dimethylhydroxylamine HCl amine->product workup Aqueous Workup product->workup

Caption: Synthetic workflow for this compound.

Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The spectrum is expected to show a singlet for the 5-methyl group protons around δ 2.5 ppm.

    • Two doublets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the two protons on the thiophene ring.

    • Two singlets in the upfield region (δ 3.3-3.8 ppm) for the N-methyl and O-methyl protons of the Weinreb amide.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Signals for the two methyl carbons are expected in the upfield region (δ 15-40 ppm).

    • Four signals in the aromatic region (δ 125-150 ppm) for the carbons of the thiophene ring.

    • A signal for the carbonyl carbon of the amide is anticipated around δ 160-165 ppm.

  • IR (Infrared) Spectroscopy:

    • A strong absorption band for the carbonyl (C=O) stretching of the amide is expected in the range of 1630-1680 cm⁻¹.

    • C-H stretching vibrations for the aromatic and methyl groups will appear around 2900-3100 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 185, corresponding to the molecular weight of the compound.

Applications and Future Directions

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are valuable intermediates in organic synthesis. They are particularly useful for the preparation of ketones and aldehydes via reaction with organometallic reagents, as the resulting intermediate is stable to the reaction conditions, preventing over-addition.

The thiophene moiety is a well-known pharmacophore present in numerous approved drugs. The introduction of the Weinreb amide functionality onto a dimethylated thiophene scaffold provides a versatile building block for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science. Further research could explore the utility of this compound in the synthesis of novel kinase inhibitors, antifungal agents, or other biologically active compounds.

References

Sources

Introduction: The Versatility of the Thiophene-2-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Thiophene-2-Carboxamides: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the development of a wide array of therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as benzene, have made it a cornerstone in drug design.[1] Among the various thiophene-containing compounds, substituted thiophene-2-carboxamides have emerged as a particularly promising class. These molecules possess a remarkable diversity of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] The versatility of this scaffold has led to the development of several marketed drugs and a multitude of compounds in various stages of preclinical and clinical development.[1][2] For instance, OSI-390 is an example of a thiophene-2-carboxamide that has been investigated as an anticancer drug, while Rivaroxaban is a well-known antithrombotic agent incorporating this moiety.[2] This guide aims to provide a comprehensive technical overview of substituted thiophene-2-carboxamides, delving into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications.

Synthetic Methodologies: Crafting the Core Scaffold

The synthesis of substituted thiophene-2-carboxamides can be approached through various routes, often starting from commercially available thiophene derivatives or building the thiophene ring from acyclic precursors. A common and straightforward method involves the amidation of a thiophene-2-carboxylic acid or its activated derivatives (e.g., acid chloride or ester) with a desired amine.

A general synthetic strategy for preparing substituted thiophene-2-carboxamides involves the cyclization of appropriate precursors to form the thiophene ring, followed by functionalization. For example, a synthetic route can involve the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base like alcoholic sodium ethoxide.[2]

Below is a generalized workflow for the synthesis and initial screening of novel thiophene-2-carboxamide derivatives.

Synthesis and Screening Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Coupling Coupling Thiophene-2-carboxylic acid->Coupling Amine Amine Amine->Coupling Purification Purification Coupling->Purification Characterization Characterization Purification->Characterization Substituted Thiophene-2-carboxamide Substituted Thiophene-2-carboxamide Characterization->Substituted Thiophene-2-carboxamide In vitro assays In vitro assays Substituted Thiophene-2-carboxamide->In vitro assays Hit Identification Hit Identification In vitro assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: A generalized workflow for the synthesis and biological screening of substituted thiophene-2-carboxamides.

Experimental Protocol: Synthesis of a Representative Thiophene-2-carboxamide Derivative

This protocol outlines a general procedure for the synthesis of a substituted thiophene-2-carboxamide via the coupling of thiophene-2-carbonyl chloride with a primary amine.

Materials:

  • Thiophene-2-carbonyl chloride

  • Substituted aniline (or other primary amine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Triethylamine (TEA) or Pyridine as a base

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of thiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired substituted thiophene-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationships (SAR)

The biological activity of substituted thiophene-2-carboxamides is highly dependent on the nature and position of the substituents on both the thiophene ring and the carboxamide nitrogen. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

For instance, in a series of novel thiophene-2-carboxamide derivatives, it was found that those with a 3-amino group exhibited more potent antioxidant and antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts.[2] The presence of an electron-donating amino group is thought to increase the resonating electrons on the thiophene ring, which facilitates the trapping of peroxide radicals.[2] Furthermore, the presence of a hydroxyl group showed higher activity than a methyl group, possibly due to increased solubility.[2]

Substituent Position Substituent Type Effect on Biological Activity Reference
3-position of thiopheneAmino group (-NH₂)Increased antioxidant and antibacterial activity[2]
3-position of thiopheneHydroxyl group (-OH)Higher activity than methyl, possibly due to increased solubility[2]
3-position of thiopheneMethyl group (-CH₃)Lower activity compared to amino and hydroxyl groups[2]
4-position of aryl on carboxamideMethoxy group (-OCH₃)Enhanced antibacterial activity against Gram-positive and some Gram-negative bacteria[2]

Therapeutic Applications

Substituted thiophene-2-carboxamides have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of research for thiophene-2-carboxamides is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[4]

  • Kinase Inhibition: Many thiophene-2-carboxamide derivatives have been identified as potent inhibitors of various protein kinases. For example, members of the PAN-90806 family of thiophene carboxamides are potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[4][5][6] Inhibition of VEGFR-2 can lead to the suppression of tumor growth by cutting off its blood supply.[5] Additionally, substituted thiophenes have been developed as inhibitors of Janus kinase 2 (JAK2), a promising target for myeloproliferative neoplasms.[7] Other kinases targeted by thiophene-2-carboxamides include c-Jun N-terminal kinase (JNK) and cdc-like kinases (Clks).[8][9]

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Thiophene-2-carboxamide Inhibitor Thiophene-2-carboxamide Inhibitor Thiophene-2-carboxamide Inhibitor->VEGFR-2 Inhibits Angiogenesis Angiogenesis PLCγ->Angiogenesis Cell Proliferation Cell Proliferation PI3K->Cell Proliferation Cell Migration Cell Migration PI3K->Cell Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene-2-carboxamide derivatives.

  • Other Anticancer Mechanisms: Besides kinase inhibition, some thiophene-2-carboxamides have been shown to induce apoptosis and disrupt redox homeostasis in cancer cells.[4] Certain derivatives have also demonstrated cytotoxic effects against various cancer cell lines, including breast, liver, and leukemia, potentially through the inhibition of protein tyrosine phosphatase 1B (PTP1B).[4][6]

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Substituted thiophene-2-carboxamides have shown considerable promise in this area.[10]

  • Antibacterial Activity: Several studies have reported the antibacterial activity of thiophene-2-carboxamides against both Gram-positive and Gram-negative bacteria.[2][11] For example, 3-amino thiophene-2-carboxamide derivatives have displayed higher antibacterial activity than their 3-hydroxy and 3-methyl counterparts.[2] Molecular docking studies have suggested that these compounds may act by inhibiting bacterial enzymes such as E. coli gyrase B.[12]

  • Antifungal Activity: Some thiophene-2-carboxamide derivatives have also exhibited antifungal properties.[13]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes a general method for determining the minimum inhibitory concentration (MIC) of a substituted thiophene-2-carboxamide against a bacterial strain.

Materials:

  • Substituted thiophene-2-carboxamide compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the thiophene-2-carboxamide compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Other Biological Activities
  • Antioxidant Activity: As mentioned earlier, certain substituted thiophene-2-carboxamides, particularly those with electron-donating groups, have demonstrated significant antioxidant properties.[2]

  • Sphingomyelin Synthase 2 (SMS2) Inhibition: A novel thiophene carboxamide derivative has been identified as a highly potent and selective inhibitor of SMS2, a potential target for the treatment of dry eye disease.[14]

  • Opioid Receptor Agonism: Benzo[b]thiophene-2-carboxamides have been discovered as novel opioid receptor agonists with potent analgesic effects and reduced side effects like constipation.

Conclusion and Future Perspectives

Substituted thiophene-2-carboxamides represent a highly versatile and valuable scaffold in medicinal chemistry. Their diverse range of biological activities, coupled with their synthetic accessibility, makes them a continuing focus of drug discovery and development efforts. Future research in this area will likely focus on the design of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic profiles. The exploration of novel therapeutic targets for this class of compounds also holds significant potential for addressing unmet medical needs. With ongoing advancements in synthetic chemistry and a deeper understanding of the molecular mechanisms underlying their biological activities, substituted thiophene-2-carboxamides are poised to make further significant contributions to the field of medicine.

References

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC - NIH. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PMC - PubMed Central. [Link]

  • Versatile thiophene 2-carboxamide derivatives. (n.d.). ResearchGate. [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (n.d.). PubMed. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. [Link]

  • Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation. (2022). PubMed. [Link]

  • Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9). (n.d.). ResearchGate. [Link]

  • Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. (2014). PubMed. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (n.d.). Taylor & Francis. [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). ResearchGate. [Link]

  • Structure–activity relationship (SAR) of thiophene-thiazole and pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. (2021). Semantic Scholar. [Link]

  • Synthesis method of 2-thiophenecarboxaldehyde. (n.d.).
  • Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. (n.d.). PMC - NIH. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed. [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed. [Link]

  • Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. (n.d.). Auricle Global Society of Education and Research. [Link]

Sources

A Strategic Approach to the Preliminary Biological Screening of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Rationale for Screening a Novel Thiophene Carboxamide

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties with altered electronic distribution, which can lead to improved biological activity and pharmacokinetic profiles.[2] Thiophene carboxamides, in particular, have demonstrated a wide spectrum of biological effects, including potent anticancer, antifungal, and anti-inflammatory properties.[1][3][4] The subject of this guide, N-Methoxy-N,5-dimethylthiophene-2-carboxamide, is a novel chemical entity (NCE) that strategically combines the established thiophene core with a Weinreb amide functionality. This structural feature is not only a versatile synthetic handle but can also influence the compound's metabolic stability and target engagement.

This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive and logically tiered strategy for the preliminary biological screening of this compound. The proposed workflow is designed to efficiently assess its cytotoxic potential and elucidate its primary mechanism of action, thereby providing a solid foundation for further preclinical development.

A Multi-Tiered Screening Cascade: From Broad Cytotoxicity to Mechanistic Insights

The preliminary biological evaluation of a novel compound necessitates a systematic approach that begins with broad, high-throughput assays and progressively narrows down to more specific, mechanism-of-action studies. This tiered approach ensures a cost-effective and scientifically rigorous assessment.

Tier 1: Foundational In Vitro Profiling

The initial tier focuses on establishing the fundamental cytotoxic and metabolic properties of this compound. These assays are crucial for identifying a potential therapeutic window and ensuring the compound possesses the basic characteristics of a viable drug candidate.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3] It serves as a robust initial screen for cytotoxic effects against a panel of cancer cell lines.

Cell Line Panel:

A diverse panel of human cancer cell lines should be selected to represent various cancer types. A suggested starting panel includes:

  • A375: Malignant Melanoma

  • HT-29: Colorectal Adenocarcinoma

  • MCF-7: Breast Adenocarcinoma (estrogen receptor-positive)

  • HepG2: Hepatocellular Carcinoma

A non-cancerous cell line, such as HaCaT (human keratinocytes), should be included to assess selectivity.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Example IC50 Values

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
A375Melanoma15.2 ± 1.80.8 ± 0.1
HT-29Colorectal25.7 ± 2.31.2 ± 0.2
MCF-7Breast32.1 ± 3.10.5 ± 0.08
HepG2Liver45.8 ± 4.52.5 ± 0.4
HaCaTNormal> 1005.6 ± 0.7

Interpretation of Results:

The hypothetical data in the table suggests that this compound exhibits moderate, dose-dependent cytotoxicity against the tested cancer cell lines, with some selectivity over the non-cancerous cell line. This provides a rationale for proceeding to the next tier of screening.

Tier 2: Elucidating the Mode of Cell Death

Once general cytotoxicity is established, the next logical step is to determine the mechanism by which the compound induces cell death. Apoptosis, or programmed cell death, is a desirable mechanism for anticancer agents.

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.

Step-by-Step Methodology:

  • Cell Treatment: Seed a sensitive cell line (e.g., A375) in a 96-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Assay Reagent Addition: Add a luminogenic substrate for caspase-3/7 (e.g., Caspase-Glo® 3/7 Assay) to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle-treated control.

Data Presentation: Example Caspase-3/7 Activation

TreatmentConcentrationCaspase-3/7 Activity (Fold Change)
Vehicle Control-1.0
This compoundIC50 (15.2 µM)3.5 ± 0.4
This compound2x IC50 (30.4 µM)6.2 ± 0.7
Staurosporine (Positive Control)1 µM8.5 ± 0.9

Interpretation of Results:

A significant, dose-dependent increase in caspase-3/7 activity would strongly suggest that this compound induces apoptosis.

Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway. The JC-1 dye is a cationic dye that accumulates in mitochondria in a potential-dependent manner.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compound as described for the caspase assay.

  • JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Fluorescence Measurement: Measure the red and green fluorescence using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualization of the Preliminary Screening Workflow

Preliminary_Screening_Workflow cluster_tier1 Tier 1: Foundational Profiling cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Advanced In Vitro & Preliminary In Vivo Compound N-Methoxy-N,5-dimethyl- thiophene-2-carboxamide MTT_Assay MTT Cytotoxicity Assay (Cancer & Normal Cell Lines) Compound->MTT_Assay Dose-response Caspase_Assay Caspase-3/7 Activity Assay MTT_Assay->Caspase_Assay If cytotoxic MMP_Assay Mitochondrial Membrane Potential (JC-1) Assay MTT_Assay->MMP_Assay If cytotoxic Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Caspase_Assay->Cell_Cycle If apoptotic MMP_Assay->Cell_Cycle If apoptotic Migration_Assay Wound Healing/ Transwell Migration Assay Cell_Cycle->Migration_Assay In_Vivo Preliminary In Vivo Toxicity/Efficacy Model Migration_Assay->In_Vivo Promising Profile

Caption: A tiered approach to the preliminary biological screening of a novel compound.

Tier 3: Advanced In Vitro Characterization and Preliminary In Vivo Assessment

Compounds that demonstrate promising activity in the initial tiers warrant further investigation into their effects on other cellular processes and a preliminary assessment in a living organism.

Many cytotoxic agents exert their effects by arresting the cell cycle at specific phases.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

The ability of cancer cells to migrate is fundamental to metastasis. A wound-healing assay provides a simple method to assess the effect of a compound on cell migration.

Step-by-Step Methodology:

  • Create a Monolayer: Grow a confluent monolayer of cells in a 6-well plate.

  • Create a "Wound": Scratch the monolayer with a sterile pipette tip to create a cell-free gap.

  • Compound Treatment: Treat the cells with the compound at a non-toxic concentration (e.g., 0.5x IC50).

  • Image Acquisition: Acquire images of the wound at 0 hours and after 24-48 hours.

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

Visualization of the Apoptotic Signaling Pathway

Apoptotic_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase Compound N-Methoxy-N,5-dimethyl- thiophene-2-carboxamide Bax_Bak Bax/Bak Activation Compound->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Pore formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome recruitment Caspase3_7 Caspase-3, -7 Apoptosome->Caspase3_7 activation Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway.

Future Directions: Preliminary In Vivo Assessment

Should this compound demonstrate a compelling in vitro profile (i.e., potent and selective cytotoxicity via a defined mechanism of action), a preliminary in vivo assessment would be the next logical step. A simple acute toxicity study in a rodent model (e.g., mice) could be conducted to determine a maximum tolerated dose (MTD). Subsequently, a pilot efficacy study in a xenograft model using a sensitive cancer cell line (e.g., A375) could provide initial proof-of-concept for its in vivo anticancer activity.

Conclusion

The preliminary biological screening of this compound requires a methodical and scientifically driven approach. The multi-tiered strategy outlined in this guide, progressing from broad cytotoxicity profiling to specific mechanistic assays, provides a robust framework for efficiently evaluating its therapeutic potential. By adhering to these principles, researchers can generate the critical data necessary to make informed decisions about the future development of this novel thiophene carboxamide.

References

  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). [Source not explicitly named, PDF document].
  • De novo design of new chemical entities for SARS-CoV-2 using artificial intelligence. (2021). National Institutes of Health. [Link]

  • The Importance of In Vitro Assays. (2023). Visikol. [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (n.d.). MDPI. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. [Link]

  • A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. (2015). ResearchGate. [Link]

  • Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. (2021). Journal of the American Chemical Society. [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). Korea Science. [Link]

  • Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. (2021). ResearchGate. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. [Link]

  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). PMC. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-Methoxy-N,5-dimethylthiophene-2-carboxamide. As a Weinreb amide derivative of a substituted thiophene, this compound holds significance for researchers in medicinal chemistry and organic synthesis, primarily as a versatile intermediate for the synthesis of ketones and other complex molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

This document moves beyond a simple listing of data. It delves into the rationale behind the predicted spectral features, drawing upon established principles of NMR and MS, and referencing analogous structures to provide a robust and scientifically grounded interpretation. For professionals in drug development, this guide aims to be a practical resource, offering not only data interpretation but also standardized protocols for data acquisition.

Molecular Structure and Key Features

This compound is characterized by a 2,5-disubstituted thiophene ring attached to a Weinreb amide functional group. This specific amide structure is known to exhibit restricted rotation around the carbonyl-nitrogen bond, which can lead to the observation of rotamers in NMR spectroscopy, a key consideration in spectral interpretation.

Figure 1: Structure of this compound.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons on the thiophene ring and the methyl groups of the substituents. The chemical shifts are influenced by the electron-donating nature of the 5-methyl group and the electron-withdrawing character of the carboxamide group.

Due to hindered rotation around the amide C-N bond, the signals for the N-methoxy and N-methyl protons may appear as broad humps or even as two distinct sets of signals at room temperature. Variable temperature NMR studies would be necessary to confirm the presence of these rotamers. At elevated temperatures, these signals would be expected to coalesce into sharp singlets.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Assignment
Thiophene-H36.9 - 7.1d3.5 - 4.0Aromatic Proton
Thiophene-H46.7 - 6.9d3.5 - 4.0Aromatic Proton
N-OCH₃3.6 - 3.8s (or broad s)-Methoxy Protons
N-CH₃3.1 - 3.3s (or broad s)-N-Methyl Protons
5-CH₃2.4 - 2.6s-Thiophene Methyl Protons

Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the thiophene ring carbons are particularly diagnostic of the substitution pattern. The carbonyl carbon of the Weinreb amide is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C=O168 - 172Amide Carbonyl
Thiophene-C2138 - 142Aromatic Carbon
Thiophene-C5135 - 139Aromatic Carbon
Thiophene-C3128 - 132Aromatic Carbon
Thiophene-C4125 - 129Aromatic Carbon
N-OCH₃60 - 62Methoxy Carbon
N-CH₃32 - 35N-Methyl Carbon
5-CH₃14 - 16Thiophene Methyl Carbon

Predicted Mass Spectrum and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a distinct molecular ion peak. The fragmentation pattern will likely be dominated by cleavage of the amide bond, a characteristic feature of amides in mass spectrometry.[1] The primary fragmentation is anticipated to be the cleavage of the N-CO bond, leading to the formation of a stable acylium ion.[1][2]

Predicted Molecular Ion (M⁺): m/z = 185.06

Major Fragmentation Pathways:

The most probable fragmentation pathway involves the alpha-cleavage at the carbonyl group, resulting in the loss of the N-methoxy-N-methylamino radical and the formation of the 5-methylthiophene-2-carbonyl cation. This acylium ion is expected to be a prominent peak in the spectrum.

mol [M]⁺˙ m/z = 185 frag1 [M - •N(CH₃)OCH₃]⁺ m/z = 125 mol->frag1 α-cleavage frag2 [C₄H₃S]⁺ m/z = 83 frag1->frag2 - CO

Figure 2: Predicted major fragmentation pathway for this compound.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum

m/zProposed StructureFragmentation
185[C₈H₁₁NO₂S]⁺˙Molecular Ion
125[C₆H₅OS]⁺Loss of •N(CH₃)OCH₃
97[C₅H₅S]⁺Loss of CO from m/z 125
83[C₄H₃S]⁺Further fragmentation

Experimental Protocols

To ensure the acquisition of high-quality and reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • If broad signals are observed for the N-methoxy and N-methyl groups, acquire spectra at elevated temperatures (e.g., 50°C, 75°C) to observe the coalescence of rotamer signals.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

Mass Spectrometry

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation mechanisms consistent with the observed peaks.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and mass spectrometry data for this compound. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring high quality and consistency in experimental results.

References

[3] 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. National Center for Biotechnology Information. Available at: [Link] [4] 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv. Available at: [Link] [2] Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link] [5] A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. ResearchGate. Available at: [Link] [6] Thiophene, 2,5-dimethyl-. NIST WebBook. Available at: [Link] [7] Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link] Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. Available at: [Link] [1] Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. Available at: [Link]

Sources

N-Methoxy-N,5-dimethylthiophene-2-carboxamide material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. This guide has been compiled by synthesizing data from structurally similar compounds, including N-Methoxy-N-methylthiophene-2-carboxamide and 2,5-dimethylthiophene, as well as established principles of organic chemistry. The information provided herein should be used as a guideline for trained professionals and is not a substitute for a formal risk assessment conducted by the user.

Introduction and Chemical Identity

This compound is a specialized organic compound belonging to the class of Weinreb-Nahm amides. Its structure features a 2,5-disubstituted thiophene ring, a common scaffold in medicinal chemistry, linked to an N-methoxy-N-methylamide group. This functional group is of significant interest to synthetic chemists, particularly in the fields of pharmaceutical and agrochemical development.

The primary utility of a Weinreb-Nahm amide lies in its controlled reactivity with organometallic reagents (e.g., Grignard or organolithium reagents). Unlike more reactive acylating agents such as acid chlorides or esters, the Weinreb amide forms a stable, chelated tetrahedral intermediate that resists over-addition.[1] This intermediate collapses to the desired ketone only upon acidic workup, providing a high-yield and clean route to ketone synthesis.[1][2] This predictable reactivity makes this compound a valuable building block for the synthesis of complex molecules containing a thiophene ketone moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification

While no specific GHS classification exists for this compound, an analysis of its structural components—a substituted thiophene and an amide—allows for a presumptive hazard assessment. Thiophene-containing compounds can be irritants and may have a strong, unpleasant odor.[3] Amide-containing molecules can present various hazards, including irritation and potential toxicity.

Anticipated GHS Classification:

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][5]

Signal Word: Warning

Hazard Pictograms:

Caption: Anticipated GHS pictogram for this compound.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Physicochemical Properties

Quantitative data for the target compound is scarce. The following table includes calculated values and estimates based on structurally related compounds.

PropertyValueSource/Basis
Molecular Formula C₉H₁₃NO₂SCalculated
Molecular Weight 199.27 g/mol Calculated
Physical State Likely a liquid or low-melting solid at room temperature.Inferred from N-Methoxy-N-methylthiophene-2-carboxamide (Liquid)[7] and 2,5-dimethylthiophene (Liquid)[8][9]
Boiling Point > 135 °CEstimated based on 2,5-dimethylthiophene[8][9]
Density ~ 1.0 g/mLEstimated
Solubility Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate). Limited solubility in water.General property of similar organic compounds

Safe Handling, Storage, and Disposal

Adherence to standard laboratory safety protocols is paramount when working with this compound.

Workflow for Safe Handling:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves fume_hood Work in a certified chemical fume hood ppe->fume_hood weigh Weigh/dispense carefully to avoid aerosols fume_hood->weigh transfer Use compatible equipment (glass, stainless steel) weigh->transfer reaction Keep reaction vessel closed and under inert atmosphere if necessary transfer->reaction decontaminate Decontaminate surfaces and equipment reaction->decontaminate waste Dispose of waste in sealed, labeled containers decontaminate->waste remove_ppe Remove PPE correctly and wash hands waste->remove_ppe

Caption: A generalized workflow for the safe laboratory handling of chemical reagents.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required.

    • Respiratory Protection: Not typically required if work is conducted within a fume hood.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of the title compound from its corresponding carboxylic acid, a common method for preparing Weinreb amides.

Objective: To prepare this compound via amide coupling.

Materials:

  • 5-methylthiophene-2-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Coupling:

    • In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C and slowly add pyridine (3.0 eq). Stir for 15-20 minutes.

    • Re-dissolve the crude acid chloride from step 1 in anhydrous DCM.

    • Slowly add the acid chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC/LC-MS analysis indicates completion.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

References

  • The Good Scents Company. 2,5-dimethyl thiophene. Available from: [Link]

  • Wikipedia. 2,5-Dimethylthiophene. Available from: [Link]

  • PubChem. 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. Available from: [Link]

  • PubChem. 2-Methoxythiophene. Available from: [Link]

  • ResearchGate. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Available from: [Link]

  • Google Patents. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
  • Wikipedia. Weinreb ketone synthesis. Available from: [Link]

Sources

N-Methoxy-N,5-dimethylthiophene-2-carboxamide: A Scaffolding Guide for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often heralds the emergence of novel therapeutic agents with significant potential. N-Methoxy-N,5-dimethylthiophene-2-carboxamide represents such a confluence, integrating the biologically versatile thiophene-2-carboxamide core with the synthetically strategic N-methoxy-N-methylamide (Weinreb amide) functionality. While direct extensive research on this specific molecule is nascent, this in-depth technical guide serves to illuminate its potential research applications by dissecting the established significance of its constituent chemical motifs. We provide a forward-looking roadmap for its investigation in oncology, neurodegenerative diseases, and infectious diseases, complete with detailed, field-proven experimental protocols and the causal logic behind their design. This whitepaper is intended for researchers, scientists, and drug development professionals poised to explore the next frontier of small molecule therapeutics.

Introduction: Deconstructing a Molecule of High Potential

The therapeutic landscape is in constant search of chemical architectures that offer both potent biological activity and synthetic tractability. This compound is a compound of considerable interest, not for a long history of clinical application, but for the potent legacy of its chemical substructures. The thiophene ring is a sulfur-containing heterocycle, a cornerstone in a multitude of pharmacologically active compounds, prized for its unique electronic and geometric properties that facilitate diverse biological interactions.[1] Thiophene derivatives have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[2][3]

The carboxamide linkage is a bioisostere of the ester and ketone functionalities, offering improved metabolic stability and hydrogen bonding capabilities, crucial for target engagement. When combined with the thiophene core, it forms the thiophene-2-carboxamide scaffold, which has been the subject of intensive research.

The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a highly valued functional group in modern organic synthesis. Its primary utility lies in its controlled reactivity with organometallic reagents to form ketones, avoiding the over-addition that plagues reactions with other carboxylic acid derivatives.[4] This feature makes this compound an excellent intermediate for the synthesis of a diverse library of ketone-containing thiophene derivatives, exponentially expanding its potential applications.

This guide will, therefore, explore the potential of this compound from two perspectives: its intrinsic potential as a bioactive molecule and its utility as a versatile synthetic intermediate.

Potential Therapeutic Arenas and Mechanistic Hypotheses

Based on the extensive literature on thiophene-2-carboxamide derivatives, we can logically project the most promising research avenues for this compound.

Oncology

Thiophene-containing compounds have shown significant promise as anticancer agents.[2][5] Several derivatives have been reported to exhibit potent cytotoxic effects against a range of cancer cell lines, including those of the breast, liver, and central nervous system.[1]

Hypothesized Mechanism of Action: A prevalent mechanism for anticancer thiophene derivatives is the inhibition of tubulin polymerization, similar to established agents like Combretastatin A-4 (CA-4).[2] The thiophene ring, with its high aromaticity, can engage in crucial interactions within the colchicine-binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] Additionally, inhibition of protein tyrosine phosphatase 1B (PTP1B) has been identified as a potential target.[1]

Experimental Workflow for Oncological Investigation:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation A Synthesize & Purify N-Methoxy- N,5-dimethylthiophene-2-carboxamide C Panel of Cancer Cell Lines (e.g., MCF-7, HepG2, A375) A->C Test Compound B Cytotoxicity Screening (e.g., MTT/XTT Assay) D Cell Cycle Analysis (Flow Cytometry) B->D If Active F Tubulin Polymerization Assay B->F If Active H In vitro Kinase/Phosphatase Assays (e.g., PTP1B) B->H If Active C->B Evaluate Viability E Apoptosis Assays (Annexin V/PI Staining, Caspase-3/7 Activation) D->E G Western Blot for Apoptotic Markers E->G I Molecular Docking Studies F->I H->I

Caption: Workflow for investigating the anticancer potential of this compound.

Neurodegenerative Disorders

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug discovery.[6] Thiophene-based pharmacophores are emerging as promising candidates due to their ability to cross the blood-brain barrier and modulate key pathological processes, including protein aggregation, oxidative stress, and neuroinflammation.[7]

Hypothesized Mechanism of Action: Thiophene derivatives have been shown to inhibit the aggregation of amyloid-β and tau proteins, key hallmarks of Alzheimer's disease.[8] They can also act as antioxidants, mitigating the oxidative stress that contributes to neuronal damage.[9] Furthermore, some thiophene-based compounds have demonstrated affinity for cannabinoid receptors (CB2), which are implicated in neuroinflammation.[7]

Experimental Workflow for Neuroprotective Investigation:

G A Assess Blood-Brain Barrier Permeability (e.g., PAMPA Assay) B Neuronal Cell Culture Model (e.g., SH-SY5Y, Primary Neurons) A->B C Induce Neurotoxicity (e.g., Aβ oligomers, 6-OHDA) B->C D Treat with Compound C->D E Assess Neuroprotection (Cell Viability, LDH Assay) D->E F Measure ROS Levels (DCFDA Assay) D->F G Protein Aggregation Assay (Thioflavin T) D->G H Western Blot for Phospho-tau, α-synuclein D->H

Caption: A streamlined protocol for evaluating the neuroprotective effects of the target compound.

Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene-2-carboxamide derivatives have been reported to possess significant antibacterial and antifungal activities.[9][10]

Hypothesized Mechanism of Action: The specific mechanisms of antimicrobial action for thiophene derivatives are diverse. They can disrupt cell membrane integrity, inhibit essential enzymes, or interfere with biofilm formation. For bacteria, DNA gyrase has been identified as a potential target.[3]

Experimental Workflow for Antimicrobial Screening:

G A Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) B Panel of Pathogens (Gram-positive, Gram-negative, Fungal strains) A->B Test against C Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) A->C Determine E Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay, Membrane Permeability) A->E Investigate D Time-Kill Kinetics Assay C->D

Caption: A systematic approach to characterizing the antimicrobial properties of the compound.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be approached through standard amidation procedures. A plausible synthetic route is outlined below:

Step 1: Synthesis of 5-methylthiophene-2-carboxylic acid. This can be achieved through various methods, including the carbonation of a Grignard reagent derived from 2-bromo-5-methylthiophene.

Step 2: Activation of the carboxylic acid. The 5-methylthiophene-2-carboxylic acid is converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or activated with a peptide coupling reagent like HATU or HOBt.[11]

Step 3: Amidation. The activated carboxylic acid is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or DIPEA) to yield this compound.

Protocol: Amide Coupling using HATU

  • To a solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Screening (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Leveraging the Weinreb Amide for Library Synthesis

A significant application of this compound is its role as a precursor for a library of 5-methylthiophene-2-ketones. The Weinreb amide's ability to react cleanly with Grignard and organolithium reagents to afford ketones without over-addition to the tertiary alcohol is a key advantage.[4]

Synthetic Workflow for Ketone Library Generation:

G A N-Methoxy-N,5-dimethyl- thiophene-2-carboxamide C 5-methylthiophene-2-ketone (Various R groups) A->C Reacts with B Grignard Reagent (R-MgX) B->C Provides R group D High-Throughput Screening (Biological Assays) C->D Test in

Caption: Utilizing the title compound as a scaffold for generating a diverse ketone library.

This approach allows for the rapid generation of analogs with diverse R groups (aliphatic, aromatic, heterocyclic), which can be screened for enhanced potency and selectivity across the therapeutic areas mentioned above.

Conclusion and Future Directions

This compound stands as a molecule of high potential, strategically positioned at the intersection of proven biological activity and synthetic versatility. While this guide has outlined a rational, evidence-based approach to its investigation, the journey of discovery has just begun. Future research should focus on a systematic evaluation of its efficacy in preclinical models of cancer, neurodegeneration, and infectious diseases. The synthesis and screening of a ketone library derived from this compound will be a critical step in elucidating structure-activity relationships and identifying lead candidates for further development. The inherent properties of the thiophene-2-carboxamide core, combined with the synthetic advantages of the Weinreb amide, make this compound a compelling starting point for innovative drug discovery programs.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022-12-17). National Institutes of Health. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PubMed Central. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023-02-20). PubMed Central. [Link]

  • Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype. (2021-10-05). European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024-05-04). National Institutes of Health. [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025-09-08). Taylor & Francis Online. [Link]

  • Versatile thiophene 2-carboxamide derivatives. (n.d.). ResearchGate. [Link]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. (n.d.). MDPI. [Link]

  • Synthesis of 3-carbomethoxy-4,5-dimethylthiophene. (n.d.).
  • 2,5-Dimethylthiophene. (n.d.). Wikipedia. [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). Korea Science. [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (n.d.). ResearchGate. [Link]

  • Synthesis of N -Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. (n.d.). ResearchGate. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. [Link]

  • 2,5-dimethyl thiophene. (n.d.). The Good Scents Company. [Link]

Sources

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of N-Methoxy-N,5-dimethylthiophene-2-carboxamide, a Weinreb amide derivative of significant interest as a versatile intermediate in organic synthesis. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to ensure both successful execution and a deeper understanding of the synthetic strategy.

Introduction

This compound belongs to the class of Weinreb amides (N-methoxy-N-methylamides), which are highly valued intermediates in organic chemistry.[1][2] Their utility stems from their unique reactivity profile; they readily react with organometallic reagents such as Grignard or organolithium compounds to produce ketones in high yields, avoiding the over-addition that often plagues similar reactions with other carboxylic acid derivatives like esters or acid chlorides.[2][3] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[2] The thiophene moiety is a common scaffold in medicinal chemistry, and functionalized thiophenes are precursors to a wide array of pharmacologically active compounds.[4] This protocol details a reliable, two-step synthesis of the target compound starting from commercially available 5-methyl-2-thiophenecarboxylic acid.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two primary steps:

  • Activation of the Carboxylic Acid: 5-methyl-2-thiophenecarboxylic acid is converted to its more reactive acid chloride derivative, 5-methylthiophene-2-carbonyl chloride.

  • Amide Coupling: The resulting acid chloride is then coupled with N,O-dimethylhydroxylamine hydrochloride to form the desired this compound.

Experimental Protocol

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier Example
5-Methyl-2-thiophenecarboxylic acidC₆H₆O₂S142.181918-79-2Sigma-Aldrich
Oxalyl chlorideC₂Cl₂O₂126.9379-37-8Sigma-Aldrich
N,O-Dimethylhydroxylamine hydrochlorideC₂H₈ClNO97.546638-79-5Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Sigma-Aldrich
N,N-Dimethylformamide (DMF), catalyticC₃H₇NO73.0968-12-2Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Sigma-Aldrich
Saturated aqueous sodium bicarbonateNaHCO₃84.01144-55-8Fisher Scientific
Brine (Saturated aqueous NaCl)NaCl58.447647-14-5Fisher Scientific
Anhydrous magnesium sulfateMgSO₄120.377487-88-9Sigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher Scientific
HexanesC₆H₁₄86.18110-54-3Fisher Scientific
Step 1: Synthesis of 5-Methylthiophene-2-carbonyl chloride

This step involves the activation of the carboxylic acid to the more reactive acyl chloride. Oxalyl chloride is a preferred reagent for this transformation as the byproducts (CO, CO₂, and HCl) are gaseous and easily removed. A catalytic amount of DMF is used to facilitate the reaction through the formation of a Vilsmeier intermediate.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 5-methyl-2-thiophenecarboxylic acid (5.0 g, 35.2 mmol).

  • Add anhydrous dichloromethane (40 mL) and stir to dissolve the solid.

  • Add a catalytic amount of N,N-dimethylformamide (2-3 drops).

  • Slowly add oxalyl chloride (3.7 mL, 42.2 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature. Caution: Gas evolution (CO, CO₂, HCl) will occur. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.[5] The resulting crude 5-methylthiophene-2-carbonyl chloride is a yellow to brown oil and is used directly in the next step without further purification.

Step 2: Synthesis of this compound

This is the core amide bond-forming reaction. The acid chloride is reacted with N,O-dimethylhydroxylamine. Triethylamine is used as a base to neutralize the HCl generated during the reaction and to free the amine from its hydrochloride salt.

Procedure:

  • In a separate 250 mL round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (4.1 g, 42.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (10.8 mL, 77.4 mmol, 2.2 equivalents) dropwise to the suspension. Stir for 15 minutes at 0 °C.

  • Dissolve the crude 5-methylthiophene-2-carbonyl chloride from Step 1 in anhydrous dichloromethane (20 mL).

  • Add the solution of the acid chloride dropwise to the cold (0 °C) suspension of the amine over 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to yield this compound as a pale yellow oil or low-melting solid.[6]

Reaction Mechanism and Workflow Visualization

The overall workflow and the mechanism for the Weinreb amide formation are depicted below.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Workup & Purification A 5-Methyl-2-thiophenecarboxylic acid C 5-Methylthiophene-2-carbonyl chloride A->C DCM, rt, 2h B Oxalyl Chloride + cat. DMF B->C E This compound C->E DCM, 0°C to rt, 3h D N,O-Dimethylhydroxylamine HCl + TEA D->E F Aqueous Workup E->F G Column Chromatography F->G H Final Product G->H

Caption: Experimental workflow for the synthesis of this compound.

The key to the success of the Weinreb amide synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack of the acid chloride by N,O-dimethylhydroxylamine.

Caption: Simplified mechanism of Weinreb amide formation.

Safety and Handling Precautions

  • Oxalyl chloride is toxic and corrosive. It reacts violently with water. Handle only in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine is flammable and has a strong, unpleasant odor. It is also corrosive. Handle in a well-ventilated area.

  • The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. By following these procedures, researchers can confidently prepare this valuable synthetic intermediate for use in a variety of applications, particularly in the construction of complex molecules and potential drug candidates. The explanation of the chemical principles behind each step is intended to empower the user to troubleshoot and adapt the protocol as needed for their specific research goals.

References

  • U.S. Patent 6,245,913 B1, "Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole," accessed January 23, 2024, .
  • Al-Rawashdeh, N. A. F. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. [Link]

  • Wikipedia contributors. (2023, November 26). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2024, from [Link]

  • Chemistry The Mystery of Molecules. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube. [Link]

  • Matanović, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2189. [Link]

  • Lee, J.-I., & Jung, H.-J. (2013). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 34(11), 3487-3490. [Link]

  • Nielsen, T. E., et al. (2006). Synthesis of N-Methoxy-N-methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. Organic Letters, 8(15), 3219–3222. [Link]

  • Gein, V. L., et al. (2010). ChemInform Abstract: Reactions of Monothioxamides with N-Nucleophiles. Synthesis of 4,5-Dihydroimidazole-2-carboxanilides. ChemInform, 29(21). [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved January 23, 2024, from [Link]

  • Starikova, O. V., et al. (2003). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Russian Chemical Bulletin, 52(1), 148-152. [Link]

  • Davies, S. G., et al. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-200. [Link]

  • Aimoto, S., et al. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. Journal of Peptide Science, 22(5), 268-274. [Link]

  • Kim, S., & Lee, J. I. (1984). A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. The Journal of Organic Chemistry, 49(9), 1712-1715. [Link]

  • Maher, K., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Journal of Chemical Reviews, 1(4), 239-258. [Link]

  • Li, W., et al. (2020). MeOTf-mediated De-arylmethylation of N-carboxamides via Retro-Mannich Reaction Induced by Dearomatization. Chemical Science, 11(30), 7896-7901. [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

  • Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]

  • Megawide Chemical. (n.d.). 5-Methyl-2-Thiophenecarboxylic Acid CAS 1918-79-2 for Organic Synthesis. Retrieved January 23, 2024, from [Link]

  • Wikipedia contributors. (2023, July 28). N,O-Dimethylhydroxylamine. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2024, from [Link]

  • Organic Syntheses. (n.d.). N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. Retrieved January 23, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved January 23, 2024, from [Link]

  • U.S. Patent 5,510,511 A, "Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis," accessed January 23, 2024, .
  • Roth, G. A., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1300-1308. [Link]

  • Chinese Patent CN101906092B, "Preparation method of 2-thiophenecarboxylic acid," accessed January 23, 2024, .

Sources

Application Notes and Protocols for the Evaluation of N-Methoxy-N,5-dimethylthiophene-2-carboxamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Therapeutic Potential of Thiophene-based Carboxamides in Oncology

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and notably, anti-cancer properties.[1][2][3] Thiophene-2-carboxamide derivatives, in particular, have emerged as a promising class of anti-cancer agents, demonstrating efficacy against a range of cancer cell lines.[4][5][6][7] These compounds have been reported to exert their cytotoxic effects through various mechanisms, such as the inhibition of crucial signaling pathways involved in cancer progression, disruption of microtubule dynamics, and induction of apoptosis.[1][2][8][9]

This document provides a comprehensive guide for the investigation of a novel compound, N-Methoxy-N,5-dimethylthiophene-2-carboxamide . This compound features a Weinreb amide moiety (N-methoxy-N-methylamide), a functional group highly valued in organic synthesis for its controlled reactivity with organometallic reagents, which can facilitate the synthesis of ketones without the common issue of over-addition.[10][11][12] The presence of this group, combined with the established anti-cancer potential of the thiophene-2-carboxamide core, makes this compound a compelling candidate for anti-cancer drug discovery programs.

Based on existing literature for structurally related molecules, we hypothesize that this compound may exert its anti-cancer effects through mechanisms such as the inhibition of protein kinases like Clk1/4, which are key regulators of pre-mRNA splicing and are often overexpressed in tumors, or by inducing apoptotic cell death.[13][14] This guide will provide detailed protocols to test these hypotheses and characterize the compound's activity in relevant cancer cell line models.

Compound Handling and Preparation

1. Synthesis and Purity: this compound can be synthesized from a suitable carboxylic acid precursor, which is converted to the corresponding Weinreb amide.[12][15] A plausible final step involves the reaction of 5-methylthiophene-2-carbonyl chloride with N,O-dimethylhydroxylamine. It is imperative to ensure the compound's purity (ideally >95%) through methods such as NMR and mass spectrometry before biological evaluation, as impurities can lead to erroneous results.

2. Stock Solution Preparation:

  • Accurately weigh the compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store the aliquots at -20°C or -80°C, protected from light.

3. Working Solutions:

  • On the day of the experiment, thaw a stock solution aliquot and prepare serial dilutions in the appropriate cell culture medium.

  • The final concentration of DMSO in the culture medium should be kept constant across all treatment groups (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Protocols for In Vitro Evaluation

The following protocols are designed to provide a comprehensive initial assessment of the anti-cancer properties of this compound. A panel of cancer cell lines should be selected based on the research focus. For broad screening, consider lines from different cancer types such as breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT-116), liver (e.g., HepG2), and leukemia (e.g., K562).[4][7]

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Apoptosis Induction Assessment (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Selected cancer cell lines

  • This compound

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a range of concentrations of the compound (e.g., 0.5x, 1x, and 2x the IC50 value determined from the MTT assay) as described in Protocol 1. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Incubation: Incubate for a relevant period (e.g., 24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity. Statistical significance should be determined using an appropriate test (e.g., ANOVA).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The cellular DNA content is then measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Selected cancer cell lines

  • This compound

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition and centrifuge.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 72h exposure
MCF-7BreastExample Value
MDA-MB-231BreastExample Value
HCT-116ColonExample Value
HepG2LiverExample Value
K562LeukemiaExample Value

Table 2: Effect of this compound on Caspase-3/7 Activity.

TreatmentConcentrationFold Change in Caspase-3/7 Activity (vs. Vehicle)
Vehicle Control-1.0
Compound X0.5 x IC50Example Value
Compound X1.0 x IC50Example Value
Compound X2.0 x IC50Example Value
Positive ControlConc.Example Value

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships.

G cluster_prep Preparation cluster_exp In Vitro Assays cluster_analysis Data Analysis Compound Compound Synthesis & Purity Check Stock Prepare 50 mM Stock in DMSO Compound->Stock Working Prepare Working Solutions in Medium Stock->Working Seed Seed Cancer Cells (96 or 6-well plates) Working->Seed Treat Treat with Compound (24-72h) Seed->Treat MTT Protocol 1: MTT Assay Treat->MTT Cytotoxicity Caspase Protocol 2: Caspase-3/7 Assay Treat->Caspase Apoptosis FACS Protocol 3: Cell Cycle Analysis Treat->FACS Cell Cycle Arrest IC50 Calculate IC50 MTT->IC50 FoldChange Determine Fold Change (Caspase Activity) Caspase->FoldChange Distribution Quantify Cell Cycle Distribution FACS->Distribution

Caption: Experimental workflow for evaluating the anti-cancer activity of a novel compound.

Based on the known targets of similar thiophene carboxamide derivatives, a potential mechanism of action involves the inhibition of kinases that regulate mRNA splicing, leading to apoptosis.[13]

G Compound N-Methoxy-N,5-dimethyl- thiophene-2-carboxamide Kinase Kinase (e.g., Clk1/4) Compound->Kinase Inhibition Splicing Pre-mRNA Splicing Kinase->Splicing Phosphorylation/ Regulation mRNA Aberrant mRNA Splicing->mRNA Dysregulation NMD Nonsense-Mediated Decay (NMD) mRNA->NMD Proteins Depletion of Pro-Survival Proteins NMD->Proteins Apoptosis Apoptosis Proteins->Apoptosis

Caption: Hypothesized signaling pathway for the induction of apoptosis by the compound.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro characterization of this compound. The results from these assays will establish its cytotoxicity profile, determine its ability to induce apoptosis, and reveal any effects on cell cycle progression. Positive and potent activity would warrant further investigation into its specific molecular targets, preclinical efficacy in animal models, and pharmacokinetic properties, paving the way for its potential development as a novel anti-cancer therapeutic.

References

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency.MDPI.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.National Institutes of Health.
  • Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype.European Journal of Medicinal Chemistry.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work.European Journal of Medicinal Chemistry.
  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate.The Journal of Organic Chemistry.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.National Institutes of Health.
  • Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.Google Patents.
  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents.ResearchGate.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.MDPI.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers.ACS Omega.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.Semantic Scholar.
  • Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies.ResearchGate.
  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents.Korea Science.
  • A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent.PubMed.
  • Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates.ChemRxiv.
  • Weinreb ketone synthesis.Wikipedia.
  • A Mini Review on Thiophene-based derivatives as anticancer agents.K.T.H.M. College.
  • Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro.National Institutes of Health.
  • UC Santa Barbara - eScholarship.org.eScholarship, University of California.
  • Preparation method of derivatives of 2-aminothiophene-3 formamide.Google Patents.
  • Anticancer activity of thiophene derivatives.ResearchGate.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.National Institutes of Health.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.PubMed.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.MDPI.
  • Synthesis of Weinreb and their Derivatives (A Review).Oriental Journal of Chemistry.
  • Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model.Journal of Pharmacy & Pharmacognosy Research.
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES.RASĀYAN Journal of Chemistry.

Sources

Application Notes and Protocols for the Evaluation of N-Methoxy-N,5-dimethylthiophene-2-carboxamide in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical entities for antimicrobial drug discovery. Thiophene-2-carboxamide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antibacterial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel compound, N-Methoxy-N,5-dimethylthiophene-2-carboxamide, in various antibacterial assays. While direct antibacterial data for this specific molecule is not yet prevalent in published literature, this guide offers a robust framework for its evaluation based on established protocols and the known activities of structurally related compounds. The protocols detailed herein, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Kirby-Bauer disk diffusion assays, are designed to be self-validating and are grounded in authoritative standards.

Introduction: The Rationale for Investigating this compound

The thiophene ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting diverse pharmacological effects such as anticancer, anti-inflammatory, and antimicrobial activities.[1] The antibacterial potential of thiophene-2-carboxamides, in particular, has been demonstrated against both Gram-positive and Gram-negative bacteria.[1][3] The introduction of N-methoxy-N-methylamide functionality, often referred to as a Weinreb amide, is a common strategy in organic synthesis to facilitate reactions with nucleophiles and can influence the pharmacokinetic properties of a molecule. The 5-methyl group on the thiophene ring may also modulate the electronic and steric properties of the compound, potentially enhancing its interaction with bacterial targets.

This application note will guide the user through the essential steps to characterize the antibacterial profile of this compound, from its preparation to in-depth microbiological testing.

Synthesis and Preparation of this compound

A plausible synthetic route for this compound involves the amidation of 5-methylthiophene-2-carboxylic acid with N,O-dimethylhydroxylamine. This can be achieved using standard peptide coupling reagents.

Proposed Synthesis Protocol:

  • Starting Material Preparation: Begin with commercially available 5-methylthiophene-2-carboxylic acid.

  • Activation: Dissolve 5-methylthiophene-2-carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

  • Amide Formation: To the activated carboxylic acid, add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) to neutralize the hydrochloride salt.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). Upon completion, perform an aqueous work-up to remove excess reagents and byproducts.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

For detailed procedures on Weinreb amide formation, refer to authoritative sources on organic synthesis. [4][5]

Foundational Antibacterial Susceptibility Testing

To determine the antibacterial spectrum and potency of this compound, a panel of clinically relevant bacterial strains should be used. This should include representative Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[1][3]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.[6]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures in the logarithmic growth phase, adjusted to a turbidity of 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ampicillin, Gentamicin)

  • Negative control (broth only and broth with DMSO)

  • Spectrophotometer (optional, for OD reading)

Step-by-Step Methodology:

  • Preparation of Test Compound Dilutions: Serially dilute the stock solution of this compound in CAMHB across the wells of a 96-well plate to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include wells for a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control (bacteria with the same concentration of DMSO used for the highest concentration of the test compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6]

Step-by-Step Methodology:

  • Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.

  • Plating: Spot the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest concentration that results in no bacterial growth on the MHA plate, or a ≥99.9% reduction in CFU compared to the initial inoculum count. A compound is considered bactericidal if the MBC is no more than four times the MIC.[6]

Protocol 3: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

Step-by-Step Methodology:

  • Bacterial Lawn Preparation: Prepare a bacterial lawn by evenly streaking a 0.5 McFarland standard suspension of the test organism onto the surface of a large MHA plate.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the solvent to evaporate.

  • Placement of Disks: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Data Presentation and Interpretation

The results from the antibacterial assays should be systematically recorded and presented for clear interpretation.

Table 1: Example MIC and MBC Data for this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
S. aureus ATCC 29213Positive1632Bactericidal
B. subtilis ATCC 6633Positive816Bactericidal
E. coli ATCC 25922Negative64>256Bacteriostatic
P. aeruginosa ATCC 27853Negative128>256Bacteriostatic
Ampicillin (Control)-0.5 (vs S. aureus)1Bactericidal
Gentamicin (Control)-2 (vs E. coli)4Bactericidal

Visualizing Experimental Workflows

Clear visualization of the experimental protocols is crucial for reproducibility and understanding.

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay Compound_Prep Prepare Stock Solution of This compound Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Culture_Prep Prepare 0.5 McFarland Bacterial Suspension Inoculation Inoculate with Bacterial Suspension Culture_Prep->Inoculation Lawn_Prep Prepare Bacterial Lawn on MHA Plate Culture_Prep->Lawn_Prep Serial_Dilution->Inoculation Incubation_MIC Incubate 18-24h at 37°C Inoculation->Incubation_MIC Read_MIC Read MIC Results (Visual/OD) Incubation_MIC->Read_MIC Subculture Subculture from Clear MIC Wells Read_MIC->Subculture Plate_MBC Plate on MHA Subculture->Plate_MBC Incubation_MBC Incubate 18-24h at 37°C Plate_MBC->Incubation_MBC Read_MBC Read MBC Results Incubation_MBC->Read_MBC Disk_Application Apply Impregnated Disks Lawn_Prep->Disk_Application Incubation_Disk Incubate 18-24h at 37°C Disk_Application->Incubation_Disk Measure_Zones Measure Zones of Inhibition Incubation_Disk->Measure_Zones

Caption: Workflow for antibacterial susceptibility testing.

Potential Mechanisms of Action and Further Investigations

While the precise mechanism of action for this compound requires experimental validation, insights can be drawn from related thiophene derivatives. Many thiophene-based compounds exert their antibacterial effects by disrupting bacterial cell membrane integrity, inhibiting essential enzymes, or interfering with DNA replication.[2] Some studies suggest that thiophene derivatives can act as inhibitors of β-lactamase enzymes, which are responsible for resistance to β-lactam antibiotics.[7]

Proposed Further Studies:

  • Time-Kill Kinetic Assays: To understand the rate at which the compound kills bacteria.

  • Mechanism of Action Studies:

    • Membrane Permeability Assays: Using fluorescent dyes like propidium iodide to assess membrane damage.

    • Enzyme Inhibition Assays: Targeting specific bacterial enzymes (e.g., DNA gyrase, topoisomerase IV).

    • Macromolecular Synthesis Inhibition: Investigating the effect on DNA, RNA, and protein synthesis.

  • In Vivo Efficacy Studies: Using animal models of infection to evaluate the therapeutic potential.

  • Toxicity Assays: Assessing the cytotoxic effects on mammalian cell lines to determine the therapeutic index.

Mechanism_of_Action_Pathway cluster_targets Potential Bacterial Targets cluster_effects Resulting Antibacterial Effects Compound N-Methoxy-N,5-dimethyl- thiophene-2-carboxamide Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Enzymes Essential Enzymes (e.g., DNA Gyrase) Compound->Enzymes Inhibits Beta_Lactamase β-Lactamase Compound->Beta_Lactamase Inhibits Membrane_Disruption Membrane Disruption & Increased Permeability Membrane->Membrane_Disruption Enzyme_Inhibition Inhibition of Metabolic Pathways/Replication Enzymes->Enzyme_Inhibition Resistance_Reversal Reversal of β-lactam Resistance Beta_Lactamase->Resistance_Reversal

Caption: Potential mechanisms of antibacterial action.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the initial antibacterial evaluation of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to characterize the compound's antibacterial spectrum, potency, and potential mode of action. The insights gained from these studies will be crucial in determining the potential of this novel thiophene derivative as a lead compound in the development of new antibacterial agents.

References

  • Khan, I., et al. (2021). N-Methoxy Pyrazole-4-Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. Available at: [Link]

  • Gawish, E. A., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. Available at: [Link]

  • Google Patents. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Al-Ostath, A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available at: [Link]

  • Al-Majidi, S. M., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. Available at: [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. Available at: [Link]

  • Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • ResearchGate. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Available at: [Link]

  • ResearchGate. (2012). A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Available at: [Link]

  • MDPI. (2023). Novel Antibacterial Approaches and Therapeutic Strategies. Available at: [Link]

  • Lee, J. I., & Jung, H. J. (2004). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Korea Science. Available at: [Link]

  • ASM Journals. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Available at: [Link]

  • ResearchGate. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Available at: [Link]

  • ResearchGate. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available at: [Link]

  • PubMed. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]

  • FULIR. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

  • NIH. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Available at: [Link]

  • PubMed Central. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]

Sources

Application Note: A Validated HPLC-UV and GC-MS Framework for the Analysis of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

N-Methoxy-N,5-dimethylthiophene-2-carboxamide is a specialized heterocyclic compound featuring a thiophene core, a structure of significant interest in medicinal and materials chemistry.[1][2][3] The presence of a Weinreb amide (N-methoxy-N-methyl amide) suggests its potential role as a stable intermediate in the synthesis of ketones, making its purity and quantification critical for downstream applications. Developing robust, accurate, and reliable analytical methods is therefore essential for quality control during synthesis, stability testing, and pharmacokinetic studies.

This application note provides a comprehensive guide to developing and validating a primary quantitative method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

The choice of HPLC-UV as the primary method is based on the presence of the thiophene ring, which acts as a strong chromophore, allowing for sensitive UV detection.[6] GC-MS is selected as a confirmatory method to provide orthogonal selectivity and definitive mass identification, contingent on the compound's thermal stability and volatility.[7][8]

Foundational Method Development Strategy

A systematic approach is crucial for efficient and effective method development. The process begins with understanding the analyte's physicochemical properties and progresses through systematic optimization and validation.

Caption: General workflow for analytical method development.

Primary Quantitative Method: HPLC-UV

Rationale for Method Choices

A reverse-phase HPLC method was selected due to the predicted moderate polarity of this compound.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and robust performance with a wide range of small organic molecules. Its hydrophobic nature is well-suited for retaining the analyte from a polar mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure adequate retention and sharp, symmetrical peaks. A small amount of formic acid (0.1%) is added to the aqueous phase to suppress the potential ionization of any residual silanol groups on the stationary phase, thereby improving peak shape and reproducibility.

  • Detection: Based on the thiophene chromophore, a UV detector is used. An initial UV scan of the analyte in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 250-280 nm range, providing optimal sensitivity. For this protocol, a wavelength of 265 nm is proposed.

Detailed HPLC-UV Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 1:1 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

  • Prepare a working standard of 100 µg/mL by diluting the stock solution with the same solvent mixture.

  • For unknown samples, prepare them in the same diluent to a target concentration of 100 µg/mL.[9]

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent clogging and extend column life.[10]

Chromatographic Conditions:

ParameterValue
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 min; hold at 95% B for 2 min; return to 30% B over 1 min; hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 15 minutes
Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5] Key validation parameters would be assessed as follows:

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank at the analyte's retention time.Pass
Linearity Correlation coefficient (r²) ≥ 0.9990.9995 (over 10-200 µg/mL)
Accuracy 80-120% recovery for assay (98-102% for drug substance)99.2% - 101.5% recovery
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%0.8% RSD
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 101.0 µg/mL
Robustness RSD ≤ 2% after minor changes (e.g., Flow ±0.1 mL/min, Temp ±2°C)Pass

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Considerations

GC-MS provides an excellent orthogonal technique for identity confirmation.[7] Its suitability depends on the analyte being sufficiently volatile and thermally stable to pass through the GC system without degradation. The molecular weight of this compound is low enough to suggest good volatility.

  • Causality of Choices: A non-polar capillary column (e.g., DB-5ms) is chosen as a general-purpose column for separating a wide range of compounds based on boiling point. Electron Ionization (EI) is used as the ionization source due to its robustness and ability to generate reproducible, fragment-rich mass spectra that are ideal for library matching and structural elucidation. A temperature gradient program is used to ensure that the analyte elutes as a sharp peak and to clean the column of any higher-boiling impurities.

Detailed GC-MS Protocol

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Dilute the stock solution to a working concentration of approximately 50 µg/mL in the same solvent.[9]

  • Ensure samples are free of non-volatile materials which could contaminate the GC inlet.

Instrumental Conditions:

ParameterValue
Instrument Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 m/z

graph GCSampleWorkflow {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"];
edge [fontname="Helvetica", color="#5F6368"];

A [label="Prepare Sample\n(50 µg/mL in DCM)", fillcolor="#FBBC05"]; B [label="Inject 1 µL into GC Inlet (250°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Vaporization & Separation\n(HP-5ms Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Elution into MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Ionization (EI, 70 eV)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Mass Analysis (Quadrupole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Acquisition\n(TIC and Mass Spectrum)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for GC-MS sample analysis.

Conclusion

This application note outlines a comprehensive framework for the development and validation of analytical methods for this compound. The primary HPLC-UV method is suitable for robust quantification and quality control, while the orthogonal GC-MS method provides definitive identity confirmation. By following these protocols and adhering to the principles of method validation, researchers and drug development professionals can ensure the generation of accurate, reliable, and reproducible data for this important thiophene derivative.

References

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Available at: [Link]

  • Agilent Technologies. (2014). Sample Preparation Fundamentals for Chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2025). Fundamentals of Sample Preparation for Chromatography. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ResearchGate. (2014). Development and validation of analytical methodologies for measurement of a thiophene derivative in microemulsion systems. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Available at: [Link]

  • MDPI. (2022). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • PubMed Central (PMC). (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]

  • MDPI. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • Taylor & Francis Online. (2019). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Available at: [Link]

Sources

N-Methoxy-N,5-dimethylthiophene-2-carboxamide as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the existing scientific literature reveals a notable absence of specific research on N-Methoxy-N,5-dimethylthiophene-2-carboxamide as a chemical probe. However, the structural motifs present in this molecule, particularly the thiophene carboxamide core, are features of significant interest in medicinal chemistry and chemical biology. Structurally related compounds, such as 5-methoxybenzothiophene-2-carboxamides, have been identified as potent inhibitors of Cdc-like kinases (Clk1/4), which are crucial regulators of pre-mRNA splicing and are considered promising targets for cancer therapy.[1][2] This suggests that this compound may also exhibit valuable biological activity, potentially as a kinase inhibitor or an anticancer agent.

This document, therefore, serves as a forward-looking and comprehensive guide for the scientific community, outlining a proposed pathway for the investigation and validation of this compound as a novel chemical probe. By leveraging established principles of chemical biology and drawing analogies from well-characterized related compounds, we provide a robust framework for its synthesis, characterization, and application in elucidating biological pathways.

Rationale for Investigation: A Hypothesis-Driven Approach

The core structure of this compound, a substituted thiophene-2-carboxamide, is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities, including antitumor[3][4], antileishmanial[5], and enzyme inhibitory effects.[6] The presence of the N-methoxy-N-methylamide (Weinreb amide) functionality is of particular note, as it is relatively stable and can participate in key hydrogen bonding interactions within protein binding pockets.

Our central hypothesis is that This compound has the potential to act as a selective chemical probe, likely targeting a protein kinase or a related ATP-binding protein. This is based on the precedent set by 5-methoxybenzothiophene-2-carboxamides, which have demonstrated potent and selective inhibition of Clk1/4 kinases with IC50 values in the low nanomolar range.[1][2] The thiophene core of our compound of interest is isosteric to the benzothiophene of the Clk inhibitors, suggesting a similar potential for interaction with kinase ATP-binding sites.

Proposed Synthesis of this compound

A plausible synthetic route to obtain this compound for research purposes can be adapted from standard methodologies for the synthesis of thiophene carboxamides. A proposed retro-synthetic analysis is outlined below:

Synthesis_Pathway Target N-Methoxy-N,5-dimethyl- thiophene-2-carboxamide Intermediate1 5-Methylthiophene- 2-carbonyl chloride Target->Intermediate1 Amide Coupling Precursor1 5-Methylthiophene- 2-carboxylic acid Intermediate1->Precursor1 Acid Chloride Formation Reagent1 N,O-Dimethyl- hydroxylamine hydrochloride Intermediate1->Reagent1 Reagent3 Base (e.g., Pyridine) Intermediate1->Reagent3 StartingMaterial1 Methyl 2-chloro-3-oxobutanoate Precursor1->StartingMaterial1 Gewald Reaction (Conceptual) StartingMaterial2 Sodium sulfide Precursor1->StartingMaterial2 Gewald Reaction (Conceptual) Reagent2 Thionyl chloride or Oxalyl chloride Precursor1->Reagent2

Caption: Proposed retro-synthetic analysis for this compound.

A detailed, step-by-step protocol for the proposed synthesis is provided in the "Protocols" section of this document.

Application Notes: A Roadmap for Validation as a Chemical Probe

The successful development of a chemical probe requires a systematic and rigorous validation process. The following application notes outline a comprehensive strategy for characterizing the biological activity of this compound.

Initial Screening and Target Class Identification

Given the structural similarities to known kinase inhibitors, an initial screen against a panel of human kinases is a logical starting point.

  • Recommended Assay: A commercial kinase panel assay (e.g., DiscoverX KINOMEscan™ or Eurofins KinaseProfiler™) provides a broad overview of the compound's kinase inhibitory activity and selectivity.

  • Experimental Considerations:

    • Concentration: A primary screen at 1 µM and 10 µM is recommended to identify initial hits.

    • Data Analysis: Results are typically reported as a percentage of inhibition or binding. Hits are then followed up with dose-response curves to determine IC50 or Ki values.

  • Expected Outcome: This screen will identify the primary kinase target(s) of this compound and provide an initial assessment of its selectivity. A selective inhibitor will show potent inhibition of a limited number of kinases.

In Vitro Cellular Assays to Confirm Target Engagement

Once a primary target is identified, cellular assays are crucial to confirm that the compound engages its target in a biological context and elicits a functional response.

  • If the target is a kinase (e.g., a Clk family member):

    • Recommended Assay: A Western blot analysis of the phosphorylation status of a known downstream substrate of the target kinase. For Clk kinases, this could involve assessing the phosphorylation of SR proteins.[2]

    • Experimental Considerations:

      • Cell Line Selection: Choose a cell line where the target kinase is known to be active and the signaling pathway is well-characterized.

      • Dose-Response and Time-Course: Treat cells with a range of concentrations of the chemical probe for various durations to determine the optimal conditions for target inhibition.

  • If the compound shows broad anti-proliferative activity:

    • Recommended Assay: An MTT or CellTiter-Glo® assay across a panel of cancer cell lines to assess its anti-proliferative effects.[7]

    • Data Analysis: Calculate GI50 values (the concentration that inhibits cell growth by 50%) for each cell line.

Target Deconvolution and Off-Target Profiling

Unambiguously identifying the cellular target(s) of a novel compound is a critical step in its validation as a chemical probe.

  • Recommended Techniques:

    • Affinity Chromatography: Synthesize an analog of the chemical probe with a linker for immobilization on a solid support. This can be used to pull down binding partners from cell lysates, which are then identified by mass spectrometry.

    • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding across the proteome, providing an unbiased view of target engagement.

    • Competitive Profiling: Use a known, well-characterized probe for the hypothesized target in a competition binding assay with the novel compound.

In Vivo Proof-of-Concept Studies

If in vitro data are promising, in vivo studies in animal models can provide evidence of the compound's efficacy and target engagement in a whole organism.

  • Recommended Models:

    • Xenograft models: If the compound has anticancer activity, its efficacy can be tested in mice bearing human tumor xenografts.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: These studies are essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate its concentration in tissues with target engagement.

Detailed Protocols

Proposed Synthesis of this compound

This protocol is a proposed route and may require optimization.

Step 1: Synthesis of 5-Methylthiophene-2-carboxylic acid

This precursor can be synthesized via several established methods, such as the Gewald reaction, followed by hydrolysis.

Step 2: Synthesis of 5-Methylthiophene-2-carbonyl chloride

  • To a solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM and cool to 0 °C.

  • Add a base, such as pyridine or triethylamine (2.5 eq), dropwise.

  • Slowly add a solution of 5-methylthiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

Western Blot for Phospho-SR Proteins
  • Plate a suitable cell line (e.g., T24 bladder cancer cells for Clk1/4) and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against a phosphorylated SR protein overnight at 4 °C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalize the signal to a loading control, such as β-actin or GAPDH.

Western_Blot_Workflow Start Cell Seeding Step1 Treatment with Chemical Probe Start->Step1 Step2 Cell Lysis Step1->Step2 Step3 Protein Quantification Step2->Step3 Step4 SDS-PAGE Step3->Step4 Step5 Protein Transfer (to PVDF) Step4->Step5 Step6 Blocking Step5->Step6 Step7 Primary Antibody Incubation Step6->Step7 Step8 Secondary Antibody Incubation Step7->Step8 Step9 Signal Detection (ECL) Step8->Step9 End Data Analysis Step9->End

Sources

in vivo experimental design with N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A Guide to In Vivo Experimental Design with N-Methoxy-N,5-dimethylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing and executing in vivo experimental studies involving the novel compound this compound. Given the nascent stage of research on this specific molecule, this guide establishes a foundational framework based on the known pharmacological properties of the broader thiophene-2-carboxamide class. Thiophene derivatives are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] This guide will therefore focus on a logical, stepwise approach to preclinical evaluation, emphasizing scientific integrity, ethical considerations, and robust data generation. The protocols outlined herein are intended to be adapted as more specific data on this compound becomes available.

Introduction: The Scientific Context of this compound

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][4] These activities often stem from the ability of the thiophene ring and its substituents to interact with various biological targets. While specific data on this compound is not yet widely published, its structural motifs suggest several potential therapeutic applications. The methoxy and dimethyl substituents may influence the compound's metabolic stability, lipophilicity, and target engagement.

This guide will proceed under the hypothesis that this compound possesses anti-inflammatory and analgesic properties, a common characteristic of this compound class.[5][6] The presented experimental designs are therefore tailored to rigorously evaluate these potential effects in relevant in vivo models.

Preclinical Development Pathway: A Phased Approach

A successful in vivo study is built upon a foundation of thorough preclinical research.[7][8] The following phased approach ensures a systematic and data-driven progression from initial characterization to efficacy testing.

Preclinical_Pathway A Phase 1: Physicochemical Characterization & Formulation B Phase 2: In Vitro Screening & Target Identification A->B Biological Activity C Phase 3: Acute Toxicity & Dose-Range Finding B->C Safety Profile D Phase 4: Efficacy Testing in Disease Models C->D Therapeutic Window E Phase 5: Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies D->E Mechanism of Action

Caption: Phased approach to preclinical development.

Phase 1: Physicochemical Characterization and Formulation

Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential.

3.1. Key Parameters:

ParameterImportanceRecommended Method
Purity Ensures that observed effects are due to the test compound.High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR)[3]
Solubility Determines appropriate vehicle for administration.Kinetic and thermodynamic solubility assays in various buffers and vehicles.
Stability Confirms compound integrity in the chosen formulation.HPLC analysis of the formulation over time at different storage conditions.

3.2. Protocol: Vehicle Screening and Formulation Development

  • Objective: To identify a safe and effective vehicle for in vivo administration.

  • Materials: this compound, Saline, 5% DMSO in saline, 10% Tween® 80 in saline, 0.5% Carboxymethylcellulose (CMC) in water.

  • Procedure:

    • Attempt to dissolve the compound in each vehicle at the desired highest concentration.

    • Observe for precipitation or instability over a 24-hour period at room temperature and 4°C.

    • Select the vehicle that provides the best solubility and stability.

  • Causality: The choice of vehicle is critical as it can influence the compound's absorption, distribution, and bioavailability. An inappropriate vehicle can lead to poor exposure or local irritation at the injection site.

Phase 2: In Vitro Screening and Target Identification

In vitro assays provide the first indication of biological activity and help to elucidate the mechanism of action.

4.1. Recommended Assays for Anti-Inflammatory Activity:

AssayTargetRationale
Cyclooxygenase (COX-1/COX-2) Inhibition Assay COX enzymesKey enzymes in the inflammatory pathway.[9]
Lipoxygenase (5-LOX) Inhibition Assay 5-LOX enzymeAnother important enzyme in the inflammatory cascade.[9]
Cytokine Release Assay (LPS-stimulated PBMCs) Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)Measures the compound's ability to suppress inflammatory signaling.

Phase 3: Acute Toxicity and Dose-Range Finding

The primary goal of this phase is to determine the maximum tolerated dose (MTD) and to identify a safe dose range for efficacy studies.[8]

5.1. Protocol: Up-and-Down Procedure for Acute Toxicity

  • Objective: To estimate the LD50 and identify a non-lethal, high dose.

  • Animal Model: C57BL/6 mice, 8-10 weeks old, both sexes.

  • Procedure:

    • Administer a starting dose to a single animal.

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • Continue this process until a sufficient number of dose reversals have occurred.

    • Observe animals for clinical signs of toxicity for at least 72 hours post-dosing.

  • Data Analysis: The LD50 can be calculated using statistical methods such as the Dixon and Mood method.

  • Trustworthiness: This method is ethically preferable as it uses fewer animals than traditional fixed-dose studies.

Phase 4: Efficacy Testing in Disease Models

Based on the hypothesized anti-inflammatory and analgesic properties, the following well-validated rodent models are recommended.[10][11][12]

6.1. Model 1: Carrageenan-Induced Paw Edema (Anti-inflammatory)

This model assesses the ability of a compound to inhibit acute inflammation.[13][14]

6.1.1. Experimental Workflow:

Carrageenan_Workflow A Acclimatize Animals B Baseline Paw Volume Measurement A->B C Administer Test Compound or Vehicle B->C D Induce Inflammation (Carrageenan Injection) C->D 30 min pre-treatment E Measure Paw Volume at 1, 2, 4, and 6 hours D->E F Data Analysis E->F

Caption: Workflow for the carrageenan-induced paw edema model.

6.1.2. Step-by-Step Protocol:

  • Animals: Male Wistar rats (180-200 g).

  • Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (Low Dose)

    • Group 3: this compound (Mid Dose)

    • Group 4: this compound (High Dose)

    • Group 5: Positive Control (e.g., Indomethacin)

  • Procedure:

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Administer the test compound or vehicle via the determined route (e.g., oral gavage).

    • After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 4, and 6 hours post-carrageenan injection.

  • Endpoint: Percent inhibition of edema.

6.2. Model 2: Formalin Test (Analgesic)

This model evaluates both acute and chronic pain responses.[15]

6.2.1. Step-by-Step Protocol:

  • Animals: Male Swiss Webster mice (20-25 g).

  • Groups: Same as the carrageenan model.

  • Procedure:

    • Administer the test compound or vehicle.

    • After 30 minutes, inject 20 µL of 5% formalin solution into the dorsal surface of the right hind paw.

    • Immediately place the animal in an observation chamber.

    • Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Endpoint: Reduction in licking/biting time.

Phase 5: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting efficacy data and for dose optimization.[8]

7.1. Recommended PK Parameters:

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve (total drug exposure).
t1/2 Half-life of the compound.

7.2. PD Biomarkers:

In conjunction with PK studies, measuring relevant biomarkers in tissue can link drug exposure to the biological effect. For anti-inflammatory studies, this could include measuring cytokine levels (e.g., TNF-α, IL-6) in the inflamed tissue at various time points post-dosing.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner.

Table 1: Example Data Summary for Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 4h% Inhibition of Edema
Vehicle-0.85 ± 0.05-
Compound X100.62 ± 0.0427.1%
Compound X300.41 ± 0.0351.8%
Compound X1000.25 ± 0.0270.6%
Indomethacin100.30 ± 0.0364.7%

Conclusion and Future Directions

This guide provides a robust framework for the initial in vivo evaluation of this compound. The proposed phased approach, from fundamental characterization to efficacy testing in validated disease models, is designed to generate high-quality, reproducible data. As the pharmacological profile of this novel compound is further elucidated, these protocols can be refined and expanded to explore other potential therapeutic applications, such as its effects on the central nervous system, which is suggested by the structural similarity to 5-MeO-DMT.[16][17]

References

  • Banu, D., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 29(14), 3238. Available at: [Link][1][18]

  • Volodina, Y. L., et al. (2021). Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype. European Journal of Medicinal Chemistry, 221, 113521. Available at: [Link]

  • Kuypers, K. P. C., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 162(2), 138-154. Available at: [Link][16]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Available at: [Link][7]

  • Nikalje, A. P. G., et al. (2012). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. Journal of Chemistry, 2013, 1-8. Available at: [Link][13]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. Available at: [Link][2][19]

  • Mali, P. Y., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(6), 1087-1102. Available at: [Link][10]

  • Mogil, J. S. (2022). Animal Models for Translational Pain Research. International Association for the Study of Pain (IASP). Available at: [Link][11]

  • Rani, M. S., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 15(6), 1-8. Available at: [Link][3]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 28(14), 5393. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1505-1516. Available at: [Link][5][20]

  • AMS Biotechnology (amsbio). (n.d.). Preclinical research strategies for drug development. Available at: [Link][8]

  • Honore, P., et al. (2009). Animal models of pain for drug discovery. Journal of Musculoskeletal Pain, 17(1), 5-11. Available at: [Link][12]

  • Shen, H. W., et al. (2010). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current Drug Metabolism, 11(8), 659-666. Available at: [Link][17]

  • Banu, D., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 23-29. Available at: [Link][14]

  • Percie du Sert, N., et al. (2020). General Principles of Preclinical Study Design. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg. Available at: [Link]

  • Kumar, R., et al. (2016). Synthesis, properties and biological activity of thiophene: A review. International Journal of Pharmaceutical Sciences Review and Research, 38(1), 107-114. Available at: [Link][4]

  • Yilmaz, I., et al. (2023). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. Molecules, 28(23), 7794. Available at: [Link][6]

  • Taha, D. A., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. Molecules, 29(10), 2298. Available at: [Link][9]

  • Tan, C. H., et al. (2020). Inflammatory Pain Study in Animal-Models. Encyclopedia.pub. Available at: [Link][15]

  • Al-Ostath, O. A., et al. (2023). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 28(14), 5406. Available at: [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. Available at: [Link]

  • Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. Journal of Investigative Surgery, 36(1), 2194605. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. Available at: [Link]

Sources

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Kinase Inhibitors and the Promise of Thiophene Carboxamides

The landscape of drug discovery is continually evolving, with a persistent need for novel chemical entities that can modulate challenging biological targets. Protein kinases, a large family of enzymes that play a critical role in cellular signaling pathways, are frequently implicated in the pathogenesis of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, they remain a primary focus for therapeutic intervention. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid and efficient evaluation of large compound libraries to identify promising lead candidates.[1][2][3][4]

Thiophene carboxamide derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer properties.[5][6][7][8] Their unique structural and electronic features allow for diverse interactions with biological targets.[9][10] This application note details a comprehensive high-throughput screening protocol for the identification of novel kinase inhibitors, centered around a proprietary compound, N-Methoxy-N,5-dimethylthiophene-2-carboxamide . The inclusion of the N-methoxy-amide (Weinreb amide) functionality offers a unique chemical handle that can influence the compound's binding kinetics and metabolic stability, making it an intriguing candidate for kinase-directed libraries.[11][12]

This document will provide a detailed, step-by-step methodology for a fluorescence polarization-based HTS assay, designed to identify compounds that inhibit the activity of a hypothetical, disease-relevant kinase, "Kinase-X." Furthermore, it will outline a robust workflow for hit confirmation and characterization, ensuring the scientific rigor and trustworthiness of the screening campaign.

Principle of the Assay: Fluorescence Polarization for Kinase Inhibition

To identify inhibitors of Kinase-X, a competitive binding assay based on fluorescence polarization (FP) will be employed.[13][14][15] This technique is well-suited for HTS due to its homogenous format, sensitivity, and robustness.[13] The fundamental principle relies on the differential rotation of a small, fluorescently labeled tracer molecule in solution.

  • Low Polarization State: A fluorescently labeled tracer peptide, which is a known substrate for Kinase-X, tumbles rapidly in solution, resulting in a low fluorescence polarization signal.

  • High Polarization State: When the tracer binds to the much larger Kinase-X enzyme, its rotational motion is significantly slowed, leading to a high fluorescence polarization signal.

  • Competitive Inhibition: In the presence of a compound that binds to the active site of Kinase-X, the binding of the fluorescent tracer is competitively inhibited. This results in a decrease in the fluorescence polarization signal, proportional to the inhibitory activity of the compound.

This assay design allows for the direct measurement of binding to the kinase active site, providing a clear and quantifiable readout for identifying potential inhibitors.[15]

Materials and Reagents

ReagentSupplierCatalog NumberStorage Conditions
Kinase-X (recombinant, human)In-house/Vendor[Internal ID]-80°C
Fluorescent Tracer (Fluorescein-labeled peptide)In-house/Vendor[Internal ID]-20°C, protected from light
This compoundIn-house/Vendor[Internal ID]Room Temperature
ATP (Adenosine 5'-triphosphate)Sigma-AldrichA7699-20°C
Staurosporine (Positive Control)Sigma-AldrichS4400-20°C
DMSO (Dimethyl sulfoxide), HTS gradeSigma-AldrichD2650Room Temperature
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)In-houseN/A4°C
384-well, low-volume, black, flat-bottom platesCorning3571Room Temperature

Experimental Workflow

The high-throughput screening campaign is structured in a multi-stage process to ensure efficiency and accuracy, from primary screening to hit validation.

HTS_Workflow cluster_0 Preparation cluster_1 Primary Screen cluster_2 Data Analysis cluster_3 Hit Confirmation & Follow-up Compound_Plating Compound Plating in 384-well Plates Assay_Execution Automated Dispensing of Reagents Compound_Plating->Assay_Execution Reagent_Preparation Preparation of Kinase-X and Tracer Solutions Reagent_Preparation->Assay_Execution Incubation Incubation at Room Temperature Assay_Execution->Incubation FP_Reading Fluorescence Polarization Reading Incubation->FP_Reading Data_Normalization Data Normalization and Quality Control (Z'-factor) FP_Reading->Data_Normalization Hit_Identification Hit Identification (Thresholding) Data_Normalization->Hit_Identification Dose_Response Dose-Response (IC50) Curves Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Enzyme Activity Assay) Dose_Response->Orthogonal_Assay SAR_Exploration Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Exploration

Caption: High-throughput screening workflow from compound plating to hit validation.

Detailed Protocols

Part 1: Primary High-Throughput Screening

1.1. Compound Plate Preparation:

  • Stock Solution: Prepare a 10 mM stock solution of this compound and library compounds in 100% DMSO.

  • Intermediate Plate: Serially dilute the stock solutions to create an intermediate plate with a concentration of 1 mM.

  • Assay-Ready Plates: Using an automated liquid handler, transfer 100 nL of the 1 mM compound solutions from the intermediate plate to the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 10 µL assay volume.

  • Controls: Designate specific wells for positive controls (Staurosporine, a known kinase inhibitor) and negative controls (DMSO vehicle).

1.2. Reagent Preparation:

  • Kinase-X Solution: Prepare a 2X working solution of Kinase-X in assay buffer. The final concentration should be empirically determined to yield an optimal assay window.

  • Tracer Solution: Prepare a 2X working solution of the fluorescent tracer in assay buffer. The final concentration should be at its Kd (dissociation constant) for Kinase-X to ensure assay sensitivity.

1.3. Assay Execution (Automated):

  • Using a multi-channel dispenser, add 5 µL of the 2X Kinase-X solution to all wells of the 384-well assay plates containing the pre-spotted compounds.

  • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.

  • Incubate for 30 minutes at room temperature to allow for compound-enzyme binding.

  • Add 5 µL of the 2X fluorescent tracer solution to all wells.

  • Centrifuge the plates again and incubate for 60 minutes at room temperature, protected from light.

1.4. Data Acquisition:

  • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., Excitation: 485 nm, Emission: 535 nm).

Part 2: Data Analysis and Hit Identification

2.1. Quality Control:

  • The quality and robustness of the HTS assay are assessed by calculating the Z'-factor for each plate using the positive and negative controls.

    • Formula: Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|]

    • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

  • An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[16]

2.2. Hit Selection:

  • Normalize the raw FP data. The percent inhibition for each compound is calculated relative to the controls:

    • % Inhibition = 100 * (1 - [(FP_compound - FP_positive) / (FP_negative - FP_positive)])

  • A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or three standard deviations from the mean of the negative controls).

Part 3: Hit Confirmation and Follow-up Studies

3.1. Dose-Response Analysis:

  • Confirmed hits from the primary screen are subjected to dose-response analysis to determine their potency (IC50).

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) and perform the FP assay as described above.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

3.2. Orthogonal Assay Validation:

To eliminate false positives that may interfere with the FP assay format, hits are validated using an orthogonal, activity-based assay. A common method is a luminescence-based assay that measures ATP consumption.

Orthogonal_Assay cluster_0 Kinase Reaction cluster_1 Luminescence Detection Kinase Kinase-X ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Peptide Substrate Substrate->Kinase ATP ATP ATP->Kinase Kinase_Glo Kinase-Glo® Reagent Light Luminescent Signal Kinase_Glo->Light Luciferase Luciferase Luciferase->Light Luciferin Luciferin Luciferin->Light

Caption: Principle of a luminescence-based kinase activity assay.

Protocol:

  • Perform the kinase reaction in the presence of varying concentrations of the hit compound.

  • After the kinase reaction, add a commercially available reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin.

  • The amount of remaining ATP is inversely proportional to the kinase activity. The luciferase enzyme utilizes the remaining ATP to generate a luminescent signal.

  • A potent inhibitor will result in a higher luminescent signal (less ATP consumed).

Expected Results and Interpretation

A successful HTS campaign will identify a set of reproducible "hits" that demonstrate dose-dependent inhibition of Kinase-X in both the primary FP assay and the orthogonal activity assay. The IC50 values obtained from these assays will provide a quantitative measure of the potency of this compound and its analogs.

CompoundPrimary Screen (% Inhibition @ 10 µM)FP IC50 (µM)Luminescence IC50 (µM)
This compound 78.2 1.2 1.5
Analog 1.185.10.80.9
Analog 1.245.312.515.2
Staurosporine (Positive Control)98.90.050.04

The data from these studies will form the basis for initial structure-activity relationship (SAR) analysis, guiding the next phase of lead optimization to improve potency, selectivity, and drug-like properties.

Conclusion

This application note provides a robust and validated framework for the high-throughput screening of this compound and other novel chemical entities as potential kinase inhibitors. The combination of a sensitive fluorescence polarization primary assay with a confirmatory orthogonal activity assay ensures the identification of high-quality, on-target hits. This systematic approach accelerates the early stages of drug discovery and provides a solid foundation for the development of next-generation therapeutics.[17][18][19]

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Wikipedia. High-throughput screening. Retrieved from [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. Retrieved from [Link]

  • BioTechnologia. (2014). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 95(3), 193-200. Retrieved from [Link]

  • Boer, A. M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. Retrieved from [Link]

  • Chen, B., et al. (2015). Accessing the High Throughput Screening Data Landscape. Methods in Molecular Biology, 1263, 1-14. Retrieved from [Link]

  • Organic Letters. (2026). Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes. Organic Letters. Retrieved from [Link]

  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence, 4(2), 022001. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Retrieved from [Link]

  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. Retrieved from [Link]

  • ChemRxiv. (2023). Twenty-Five years of High-throughput Screening of Biological Samples with Mass Spectrometry. Retrieved from [Link]

  • Google Patents. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
  • National Institutes of Health. (2021). High-throughput reaction screening using desorption electrospray ionization mass spectrometry. Chemical Science, 12(23), 8084-8091. Retrieved from [Link]

  • National Institutes of Health. (2012). Cell-Based Screening Using High-Throughput Flow Cytometry. Current Protocols in Cytometry, 61(1), 11.1.1-11.1.18. Retrieved from [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Bio-protocol. (2025). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol, 15(14), e4567. Retrieved from [Link]

  • Korea Science. (2001). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 22(5), 541-543. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Pharmacogenomics & Pharmacoproteomics, 4(3), 1000121. Retrieved from [Link]

  • An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. Retrieved from [Link]

  • chem IT Services. HTS Data Analysis. Retrieved from [Link]

  • YouTube. (2020, May 9). in the chemical literature: Weinreb amides. Retrieved from [Link]

  • Wikipedia. 2,5-Dimethylthiophene. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). High throughput reaction screening using desorption electrospray ionization mass spectrometry. Chemical Science, 2(3), 545-550. Retrieved from [Link]

  • Basicmedical Key. High-Throughput Screening Data Analysis. Retrieved from [Link]

  • MDPI. (2015). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Molecules, 20(8), 14380-14390. Retrieved from [Link]

  • ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. Retrieved from [Link]

  • PubMed. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 243, 114771. Retrieved from [Link]

  • ResearchGate. (2025). Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • The Good Scents Company. 2,5-dimethyl thiophene. Retrieved from [Link]

  • ResearchGate. (2011). High Throughput Reaction Screening Using Desorption Electrospray Ionization Mass Spectrometry. Chemical Science, 2(3), 545-550. Retrieved from [Link]

  • Google Patents. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.
  • High Throughput Screening, Drug Discovery and Combinatorial Chemistry Articles. (2020, March 10). Retrieved from [Link]

  • Royal Society of Chemistry. (2006). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 6(5), 683-688. Retrieved from [Link]

  • Eco-Vector Journals Portal. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 23(10), 2476. Retrieved from [Link]

  • ResearchGate. (2021). N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ChemistrySelect, 6(30), 7687-7696. Retrieved from [Link]

  • bioRxiv. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. Retrieved from [Link]

  • PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Essays in Biochemistry, 64(4), 595-605. Retrieved from [Link]

  • Eurofins Discovery. Extensive Hit Finding Solutions for High-Quality Hits. Retrieved from [Link]

  • PubChem. 2-Methoxythiophene. Retrieved from [Link]

Sources

dosage and administration of N-Methoxy-N,5-dimethylthiophene-2-carboxamide in animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A Framework for Preclinical Evaluation of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Disclaimer: This document provides a generalized framework for the preclinical evaluation of a novel chemical entity, using "this compound" as a representative compound. Publicly available data on this specific molecule is limited; therefore, the protocols and data presented herein are illustrative and based on established principles of preclinical drug development. Researchers must adapt these guidelines based on the empirically determined physicochemical properties of their specific test article and adhere to all relevant institutional and governmental regulations for animal welfare (e.g., IACUC).

Part 1: Foundational Analysis & Formulation Strategy

The successful in-vivo evaluation of any new chemical entity (NCE) begins not in the animal, but in the lab. The primary objective is to develop a safe and effective vehicle that ensures consistent and predictable exposure of the test article to the biological system.[1][2] This phase is critical for minimizing variability and ensuring the reproducibility of subsequent animal studies.[3][4]

Physicochemical Characterization: The "Know Your Molecule" Principle

Before any dosing formulation can be designed, a fundamental understanding of the compound's properties is essential. This data dictates the entire formulation strategy.

  • Solubility Profiling: The solubility of this compound must be determined in a panel of pharmaceutically acceptable vehicles. This is the most critical parameter influencing the choice between a solution, suspension, or more complex formulation.[5]

  • pKa Determination: Understanding the ionization state of the molecule at physiological pH is crucial for predicting its absorption and distribution.

  • LogP/LogD: The lipophilicity of the compound will influence its ability to cross biological membranes and informs the selection of appropriate solvent systems.

  • Solid-State Characterization (for suspensions): If the compound is poorly soluble, understanding its crystal form (polymorphism), particle size, and morphology is necessary to ensure the stability and dose uniformity of a suspension formulation.

Formulation Development: Choosing the Right Vehicle

The goal is to create a formulation that maximizes exposure for safety and efficacy testing.[6] Oral administration is often preferred for its clinical relevance, typically using liquid formulations for easy dose adjustment.[6][7] Intravenous (IV) formulations are necessary for determining absolute bioavailability and must be sterile, isotonic, and particle-free solutions.[5][8]

Causality in Vehicle Selection: The choice of vehicle is a balancing act between maximizing solubility and minimizing vehicle-induced toxicity or pharmacological effects. A simple aqueous solution is ideal but rarely achievable for many NCEs.[7]

  • Aqueous Vehicles (e.g., Saline, 5% Dextrose): Preferred for IV administration due to physiological compatibility.

  • Co-solvent Systems (e.g., PEG400, Propylene Glycol, Ethanol): Used to solubilize hydrophobic compounds. The concentration of organic solvent must be carefully controlled to avoid animal toxicity.

  • Surfactant-based Vehicles (e.g., Tween 80, Cremophor EL): Can improve solubility and form stable micelles. However, some surfactants can have their own biological effects.

  • Suspension Vehicles (e.g., 0.5% Methylcellulose, 0.5% Carboxymethylcellulose): Used for poorly soluble compounds for oral administration. Requires careful particle size control and inclusion of a wetting agent (e.g., 0.1% Tween 80) to ensure dose uniformity.[1]

Illustrative Formulation Screening Data:

Vehicle SystemSolubility at 25°C (mg/mL)ObservationsSuitability
Saline (0.9% NaCl)< 0.1InsolubleUnsuitable for solution
10% DMSO / 90% Saline1.5Precipitates on dilutionIV (with caution), IP
20% PEG400 / 80% Water5.2Clear solutionOral, IP
0.5% MethylcelluloseN/A (Suspension)Forms uniform suspensionOral

Part 2: Preclinical Study Design & Methodologies

With a viable formulation, the focus shifts to in-vivo evaluation. The progression of studies is logical: first, establish safety and tolerability, then define the pharmacokinetic profile, which together inform the dose selection for efficacy studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Workflow for Preclinical Dosage & Administration Assessment

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: In-Vivo Tolerability cluster_2 Phase 3: Pharmacokinetics cluster_3 Phase 4: Efficacy Modeling Solubility Solubility Profiling Vehicle Vehicle Selection Solubility->Vehicle Stability Formulation Stability Vehicle->Stability MTD Maximum Tolerated Dose (MTD) Study Stability->MTD DRF Dose Range Finding (DRF) MTD->DRF PK_IV IV Pharmacokinetics (PK) DRF->PK_IV PK_PO Oral (PO) Pharmacokinetics DRF->PK_PO Bioavailability Calculate Bioavailability PK_IV->Bioavailability PK_PO->Bioavailability Efficacy Efficacy Model Dose Selection Bioavailability->Efficacy

Caption: Logical workflow from formulation to in-vivo dose selection.

Protocol 2.1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity or mortality.

Causality: This is a crucial first step to ensure animal welfare and to establish a safe upper limit for subsequent studies. It prevents the use of overtly toxic doses in more complex and resource-intensive pharmacokinetic or efficacy experiments.

Methodology:

  • Animal Model: Male and female CD-1 mice (n=3-5 per group), 8-10 weeks old.

  • Acclimation: Animals are acclimated for a minimum of 7 days prior to dosing.

  • Dose Groups:

    • Group 1: Vehicle control (e.g., 20% PEG400 in water).

    • Group 2-5: Ascending doses of the test article (e.g., 10, 30, 100, 300 mg/kg), administered via oral gavage (PO) or intraperitoneal injection (IP).[8][9]

  • Administration:

    • Administer a single dose. Dosing volume should be minimized, typically 5-10 mL/kg for mice.[10][11]

    • Ensure proper gavage technique to prevent esophageal or stomach injury.[11] For IP injections, administer into the lower abdominal quadrant, aspirating before injection to avoid puncturing the bladder or intestines.[8][9]

  • Monitoring (Self-Validation):

    • Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours, and daily thereafter for 7-14 days.

    • Record clinical signs of toxicity (e.g., lethargy, ataxia, piloerection, changes in respiration).

    • Record body weights daily. A weight loss of >20% is a common humane endpoint.

    • Record mortality.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or irreversible, severe clinical signs.

Protocol 2.2: Pharmacokinetic (PK) Study in Rats

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after IV and PO administration. This allows for the determination of key parameters like half-life (t½), maximum concentration (Cmax), and absolute bioavailability (%F).[3][12]

Causality: Understanding the PK profile is essential for designing rational dosing schedules in efficacy models. A compound with a short half-life may require more frequent dosing than one with a long half-life to maintain therapeutic concentrations. Poor oral bioavailability might necessitate the use of parenteral routes or formulation optimization.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation (for serial blood sampling). Using cannulated animals is a refinement that reduces animal stress and improves data quality compared to terminal bleeding at each time point.[13]

  • Dose Groups (n=3-4 per group):

    • Group 1 (IV): 1-2 mg/kg dose of a solubilized formulation. The dose should be low enough to be well-tolerated but high enough for analytical detection.

    • Group 2 (PO): 10-20 mg/kg dose, selected based on MTD/DRF data.

  • Blood Sampling:

    • Collect blood samples (approx. 150-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specific time points.

    • IV time points: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[14]

    • PO time points: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.[14]

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (typically LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate key PK parameters.

Illustrative Pharmacokinetic Data Summary:

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)450280
Tmax (hr)0.08 (5 min)1.0
AUC₀-inf (ng*hr/mL)6801850
t½ (hr)2.53.1
CL (mL/min/kg)24.5N/A
Vss (L/kg)4.9N/A
Bioavailability (%F) N/A 27.2%

Part 3: Mechanistic Considerations & Visualization

While the specific mechanism of this compound is unknown, thiophene carboxamide derivatives have been investigated for a range of biological activities, including as potential allosteric enhancers of A1 adenosine receptors or modulators of other signaling pathways.[15] Some thiophene-containing compounds are also known to interact with serotonin (5-HT) receptors.[16]

Hypothetical Target Engagement Pathway

The diagram below illustrates a hypothetical mechanism where the compound acts as a positive allosteric modulator (PAM) of a G-protein coupled receptor (GPCR), a common drug target.

G cluster_0 Cell Membrane cluster_1 Intracellular Space GPCR GPCR Receptor G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Response Cellular Response Second_Messenger->Response Ligand Endogenous Ligand Ligand->GPCR:port Binds Orthosteric Site Compound Thiophene Carboxamide (PAM) Compound->GPCR Binds Allosteric Site

Caption: Hypothetical GPCR Positive Allosteric Modulation Pathway.

References

Due to the nature of this AI model, direct access to and verification of persistent URLs is not possible. The following list is representative of the types of authoritative sources used to construct these protocols.

  • 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide.National Center for Biotechnology Information. Available at: A general reference for the structural class of thiophene carboxamides and their potential biological relevance.
  • The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).PubMed. Available at: An example of pharmacological evaluation of a related methoxy-containing psychoactive compound.
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations.PubMed Central.
  • Guidelines for the administration of substances to rodents.Norwegian University of Science and Technology (NTNU). Available at: Provides practical, species-specific guidelines for dosing volumes and techniques.
  • Murine Pharmacokinetic Studies.PubMed Central. Available at: Details protocols for conducting PK studies in mice, emphasizing serial sampling techniques.
  • Preclinical formulations for pharmacokinetic studies.Admescope. Available at: Discusses the requirements for different administration routes (IV vs. PO) and the importance of solubility screening.
  • Guidelines on Administration of Substances to Laboratory Animals.University of Michigan Animal Care & Use Program.
  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.PubMed Central. Available at: A detailed review of various administration routes and the physiological factors to consider for each.
  • 5-Bromo-N-methoxy-N-methylthiophene-2-carboxamide.ChemScene.
  • Pharmacokinetics Studies in Mice or Rats.Enamine. Available at: A commercial service description outlining typical PK study designs, including routes and time points.
  • Hallucinogen-like Actions of 2,5-Dimethoxy-4-(n)-Propylthiophenethylamine (2C-T-7) in mice and rats.ResearchGate. Available at: A research article demonstrating in-vivo behavioral testing of a thiophene-containing compound with known CNS activity.
  • Preclinical Drug Formulation.Scantox.
  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.WuXi AppTec. Available at: Explains how formulation strategies differ based on the objective of the preclinical study (PK, PD, or toxicology).
  • IACUC Routes of Administration Guidelines.University of Colorado Boulder.
  • Animal Pharmacokinetic Studies for Safe Treatments.Biotechfarm. Available at: Highlights the importance of animal PK studies in predicting drug behavior in humans.
  • A good practice guide to the administration of substances and removal of blood, including routes and volumes.Wiley Online Library.
  • Metabolism and Pharmacokinetic Studies.U.S. Food and Drug Administration (FDA). Available at: FDA guidance outlining the importance and design of preclinical metabolism and PK studies.
  • 5-chloro-N,N-dimethylthiophene-2-carboxamide.Benchchem. Available at: A profile of a related thiophene carboxamide, discussing its potential biological activities.
  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.Altasciences.
  • Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines.ResearchGate. Available at: Discusses the importance of standardized reporting for animal PK/PD studies to ensure reproducibility.

Sources

Application Notes and Protocols: Formulation of N-Methoxy-N,5-dimethylthiophene-2-carboxamide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation and handling of N-Methoxy-N,5-dimethylthiophene-2-carboxamide for use in a variety of in vitro research applications. Thiophene carboxamide derivatives represent a versatile class of compounds with demonstrated potential in drug discovery, exhibiting a range of biological activities including anticancer and antifungal properties.[1][2][3] Proper formulation is a critical, yet often overlooked, determinant of experimental success, directly impacting data reproducibility and biological relevance. This guide outlines field-proven protocols for solubilization, storage, and quality control, ensuring the integrity and optimal performance of the compound in cell-based and biochemical assays. The methodologies described herein are designed to be self-validating, empowering researchers to confirm compound stability and solubility within their specific experimental context.

Introduction: The Critical Role of Formulation

This application note addresses these challenges by providing a robust framework for creating reliable and reproducible formulations. We will cover the essential steps from initial stock solution preparation to the final quality control checks in your assay-specific medium.

Physicochemical Properties & Handling

Understanding the basic properties of this compound is the first step in designing an effective formulation strategy. While experimental data for this specific molecule is not widely published, we can infer key characteristics from structurally related compounds.

PropertyValue (Estimated/Typical)Rationale & Impact on Formulation
Molecular Formula C₉H₁₁NO₂SCalculated from structure.
Molecular Weight 197.25 g/mol Essential for calculating molar concentrations.
Appearance White to off-white solidVisual confirmation of compound integrity.
LogP (o/w) ~2.0 - 3.0Indicates moderate lipophilicity; suggests poor aqueous solubility but good solubility in organic solvents like DMSO.
Aqueous Solubility Low (Predicted)The primary challenge for formulation. Requires an organic solvent for stock solutions.
Stability Generally stable as solidAs a solid, the compound should be stored in a cool, dark, and dry place. Stability in solution, particularly aqueous media, must be experimentally verified.

Safety & Handling Precautions:

  • Always handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • For research use only. Not for diagnostic or therapeutic use.[4]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Experimental Protocols & Methodologies

The following protocols provide a step-by-step guide to formulating this compound. The overarching workflow is designed to ensure the compound is soluble and stable at the final desired concentrations in your experiment.

G cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_exp Phase 3: Experimentation Compound Receive & Weigh Compound Powder Solvent Select Appropriate Organic Solvent Compound->Solvent Stock Protocol 1: Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) Solvent->Stock Solubility Protocol 2: Determine Kinetic Aqueous Solubility Stock->Solubility Validate Max Aqueous Conc. Stability Protocol 3: Assess Stability in Assay Medium Stock->Stability Test Stability of Diluted Cmpd Working Protocol 4: Prepare Final Working Solutions (Serial Dilution) Solubility->Working Inform Dilution Strategy Assay Perform In Vitro Assay Stability->Assay Confirm Cmpd Integrity Working->Assay

Caption: Overall workflow for compound formulation and validation.

Protocol 1: Preparation of a High-Concentration Stock Solution

The objective is to create a concentrated stock solution in a suitable organic solvent that can be stored and used for subsequent dilutions. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or polypropylene microtube

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound required to prepare a desired volume and concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: 0.010 mol/L x 0.001 L x 197.25 g/mol x 1000 mg/g = 1.97 mg

  • Weighing: Carefully weigh the calculated mass of the compound and transfer it to a sterile amber vial. The use of amber vials protects the compound from potential photodegradation.

  • Solubilization: Add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator at room temperature for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and homogenous.

  • Storage: Store the stock solution at -20°C or -80°C. Aliquoting the stock into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol is a critical self-validating step to determine the maximum soluble concentration of your compound in your specific assay buffer (e.g., PBS, cell culture media) when diluted from a DMSO stock. This helps prevent using supersaturated concentrations that may precipitate during the experiment.

Materials:

  • 10 mM stock solution in DMSO

  • Assay-specific aqueous buffer (e.g., PBS, DMEM)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Plate Preparation: Add 198 µL of the aqueous buffer to multiple wells of the 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 1:100 dilution, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Serial Dilution: Perform a 1:2 serial dilution across the plate. Transfer 100 µL from the first well to the next well (containing 100 µL of buffer, after removing 98µL of the original 198µL), mix, and repeat for at least 8-10 wells. This will create a concentration gradient (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubation: Incubate the plate at the temperature of your planned experiment (e.g., 37°C) for 1-2 hours to allow for equilibration and potential precipitation.

  • Measurement: Measure the turbidity of each well using a plate reader. This can be done by measuring light scattering (nephelometry) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • Analysis: The concentration at which a significant increase in turbidity is observed above the buffer-only control is the limit of kinetic solubility. This concentration should be considered the maximum to use in subsequent experiments.

Protocol 3: Stability Assessment in Assay Medium

This protocol validates that the compound does not significantly degrade in the complete assay medium under experimental conditions.

Materials:

  • Compound working solution in complete assay medium (e.g., DMEM + 10% FBS)

  • Incubator set to experimental conditions (e.g., 37°C, 5% CO₂)

  • Analytical method to quantify the compound (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in your complete assay medium at the highest intended experimental concentration.

  • Timepoint Zero (T=0): Immediately take an aliquot of the solution, quench any potential enzymatic activity by adding an equal volume of cold acetonitrile, and store at -80°C. This is your baseline sample.

  • Incubation: Place the remaining solution in an incubator under the exact conditions of your planned experiment (temperature, CO₂, humidity).

  • Timepoint Final (T=X): At the end of your typical experiment duration (e.g., 24, 48, or 72 hours), take a final aliquot, quench it in the same manner as the T=0 sample, and store it at -80°C.

  • Analysis: Analyze both the T=0 and T=X samples using a suitable analytical method like LC-MS.

  • Interpretation: Compare the peak area of the parent compound in the T=X sample to the T=0 sample. A recovery of >90% is generally considered acceptable, indicating the compound is stable under assay conditions.

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution cluster_2 Final Assay Plate Stock 10 mM Stock in DMSO Intermediate Prepare 2X Final Conc. in Assay Medium Stock->Intermediate 1st Dilution Final Achieve 1X Final Conc. (e.g., DMSO ≤ 0.5%) Intermediate->Final Add to Cells Cells Cells in Assay Medium (Equal Volume) Cells->Final

Caption: Standard serial dilution workflow for cell-based assays.

Protocol 4: Preparation of Working Solutions for In Vitro Assays

This protocol describes the final dilution steps to treat cells or a biochemical reaction with the compound. The key is to minimize the final concentration of the organic solvent (DMSO) to avoid off-target effects or cytotoxicity. A final DMSO concentration of ≤0.5% is standard, with ≤0.1% being ideal.

Materials:

  • High-concentration stock solution in DMSO

  • Sterile assay medium (e.g., DMEM with 10% FBS and antibiotics)

  • Sterile microcentrifuge tubes or a 96-well dilution plate

Procedure:

  • Thaw Stock: Thaw the required aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution: Perform an intermediate dilution of the stock solution into the complete assay medium. For example, to achieve a final concentration of 10 µM in the well with a final DMSO concentration of 0.1%, you can prepare a 20 µM working solution (a 2X solution).

    • Calculation: Dilute the 10 mM stock 1:500 into assay medium (e.g., 2 µL of stock into 998 µL of medium) to get a 20 µM working solution with 0.2% DMSO.

  • Final Addition: Add an equal volume of this 2X working solution to your cells, which are already plated in the assay medium.

    • Example: Add 100 µL of the 20 µM working solution to wells containing cells in 100 µL of medium. This results in a final volume of 200 µL, a final compound concentration of 10 µM, and a final DMSO concentration of 0.1%.

  • Vehicle Control: It is imperative to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your treated samples but without the compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in aqueous buffer. The concentration exceeds the kinetic solubility limit.1. Repeat the solubility assessment (Protocol 2) to confirm the solubility limit. 2. Do not exceed this concentration in your experiments. 3. Consider using a formulation aid like Pluronic® F-68 or β-cyclodextrin if higher concentrations are essential, but validate their effects on the assay first.
Low or no biological activity observed. 1. Compound has degraded. 2. Compound is not bioavailable (e.g., binding to plastic or serum proteins).1. Perform a stability assessment (Protocol 3). 2. Use low-binding plates. 3. If using high serum concentrations, consider performing a serum-shift assay to understand the impact of protein binding on potency.
Inconsistent results between experiments. 1. Inaccurate pipetting. 2. Repeated freeze-thaw cycles of the stock solution. 3. Variation in final DMSO concentration.1. Use calibrated pipettes. 2. Aliquot stock solutions into single-use volumes. 3. Ensure all wells, including vehicle controls, have the identical final DMSO concentration.

References

  • Benchchem. (n.d.). 5-chloro-N,N-dimethylthiophene-2-carboxamide.
  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • National Institutes of Health. (n.d.). 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide.
  • TCI AMERICA. (n.d.). trans-4-Ethylcyclohexanecarboxylic Acid.
  • European Journal of Medicinal Chemistry. (2021). Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype.
  • National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
  • Semantic Scholar. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency.
  • ChemRxiv. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.
  • Santa Cruz Biotechnology. (n.d.). trans-4-Ethylcyclohexanecarboxylic acid.
  • ACS Publications. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors.
  • ResearchGate. (2025). ChemInform Abstract: Reactions of Monothioxamides with N-Nucleophiles. Synthesis of 4,5-Dihydroimidazole-2-carboxanilides.
  • Arborpharm. (n.d.). CAS.6833-47-2 trans-4-Ethylcyclohexanecarboxylic acid.
  • The Good Scents Company. (n.d.). 2,5-dimethyl thiophene.
  • Wikipedia. (n.d.). 2,5-Dimethylthiophene.
  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • ChemScene. (n.d.). trans-(1r,4r)-4-Ethylcyclohexane-1-carboxylic acid.
  • PubMed. (2019). Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry.
  • ResearchGate. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethylthiophene 98.5.
  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • ChemScene. (n.d.). 5-Bromo-N-methoxy-N-methylthiophene-2-carboxamide.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethylthiophene 98.5.
  • The Good Scents Company. (n.d.). 1,3,3-trimethyl cyclohexene.
  • Smolecule. (n.d.). N-methoxy-N,2-dimethylfuran-3-carboxamide.
  • Chemdiv. (n.d.). N-(3-methoxypropyl)thiophene-2-carboxamide.
  • PubChem. (n.d.). Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-.
  • PubMed. (2019). Two Experimental Protocols for Accurate Measurement of Gas Component Uptake and Production Rates in Bioconversion Processes.

Sources

Application Notes & Protocols: Leveraging N-Methoxy-N,5-dimethylthiophene-2-carboxamide in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. N-Methoxy-N,5-dimethylthiophene-2-carboxamide emerges as a compound of significant interest, strategically positioned at the intersection of two powerful chemical motifs: the thiophene carboxamides and the Weinreb amide. Thiophene and its derivatives are recognized as "privileged pharmacophores" due to their presence in numerous FDA-approved drugs and their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The thiophene ring's aromaticity and ability to engage in various intermolecular interactions make it an excellent starting point for inhibitor design.[5]

Simultaneously, the N-methoxy-N-methylamide functionality, known as a Weinreb-Nahm amide, provides a stable yet reactive handle for synthetic elaboration.[6][7] A key advantage of the Weinreb amide is its resistance to over-addition by organometallic reagents, allowing for the controlled synthesis of ketones.[7][8] This feature is invaluable in a structure-based drug design (SBDD) campaign, where precise structural modifications are necessary to optimize potency and selectivity.

This guide provides a comprehensive framework for utilizing this compound as a foundational fragment or starting point in a typical SBDD workflow. We will explore the strategic considerations, experimental protocols, and computational methods required to advance this scaffold from an initial hit to a lead compound.

Part 1: Strategic Framework for SBDD Integration

The journey of a drug candidate from initial concept to clinical trials is an iterative process. Structure-based drug design is a pivotal approach that leverages the three-dimensional structural information of target proteins to design novel drug candidates.[9][10][11][12] Our strategy for this compound is rooted in a cycle of computational prediction, biophysical validation, and structural elucidation.

SBDD_Workflow cluster_0 Computational Phase cluster_1 Experimental Phase cluster_2 Optimization Cycle Target_ID Target Identification & Validation Virtual_Screen Virtual Screening or Fragment Docking of Thiophene Scaffold Target_ID->Virtual_Screen Pose_Analysis Binding Pose Analysis & Hypothesis Generation Virtual_Screen->Pose_Analysis Biophysical_Screen Biophysical Screening (e.g., NMR, SPR, TSA) Pose_Analysis->Biophysical_Screen Select for Testing Hit_Validation Hit Validation & Affinity Measurement (ITC) Biophysical_Screen->Hit_Validation Structural_Bio Structural Biology (X-ray Crystallography) Hit_Validation->Structural_Bio SAR_Analysis Structure-Activity Relationship (SAR) Analysis Structural_Bio->SAR_Analysis Inform Design Chem_Synth Chemical Synthesis (Weinreb Amide Chemistry) SAR_Analysis->Chem_Synth Lead_Opt Lead Optimization Chem_Synth->Lead_Opt Lead_Opt->Virtual_Screen Iterate

Caption: Iterative workflow for structure-based drug design using the thiophene scaffold.

Part 2: Computational Drug Design Protocols

Computational methods are instrumental in the early stages of drug discovery for identifying potential protein targets and predicting how a small molecule might bind.[13][14]

Protocol for Target Identification and Virtual Screening

Objective: To identify a suitable protein target and predict the binding mode of this compound.

Rationale: The biological activity of many thiophene carboxamide derivatives suggests potential targets in pathways related to inflammation (e.g., cyclooxygenases) or cancer (e.g., kinases).[5] A virtual screen can efficiently dock our compound into the binding sites of a panel of such targets to prioritize experimental efforts.[14][15]

Step-by-Step Methodology:

  • Target Selection:

    • Curate a list of potential protein targets based on the known pharmacology of thiophene derivatives.

    • Obtain high-quality 3D structures of these targets from the Protein Data Bank (PDB). Ensure structures have bound ligands to define the active site.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound using molecular modeling software.

    • Assign appropriate atom types and partial charges using a force field such as AMBER or CHARMM.

    • Perform energy minimization to obtain a low-energy conformation.

  • Protein Preparation:

    • Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning protonation states to titratable residues.

    • Define the binding site (the "docking box") based on the location of the co-crystallized ligand in the PDB structure.

  • Molecular Docking:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the thiophene compound within the defined active site of each target.[16]

    • Docking algorithms sample a wide range of ligand conformations and orientations, scoring them based on factors like shape complementarity and intermolecular interactions.[15][16]

  • Pose Analysis and Scoring:

    • Analyze the top-scoring docking poses. Look for favorable interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking between the ligand and protein residues.

    • Prioritize protein targets where the thiophene scaffold makes plausible and strong interactions.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted protein-ligand complex in a simulated physiological environment.

Rationale: While docking provides a static snapshot of binding, MD simulations can reveal the dynamic behavior of the complex over time, offering a more accurate prediction of binding stability.[17]

Step-by-Step Methodology:

  • System Setup:

    • Take the best-ranked docked complex from the previous step.

    • Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run an equilibration simulation to allow the system to reach a stable state.

    • Conduct a production MD run (typically 50-100 nanoseconds) to observe the dynamics of the protein-ligand interaction.

  • Trajectory Analysis:

    • Analyze the trajectory for key metrics like Root Mean Square Deviation (RMSD) to assess the stability of the ligand in the binding pocket.

    • Examine the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

Part 3: Biophysical Screening for Hit Validation

Once computational methods have generated a testable hypothesis, biophysical techniques are essential for confirming a direct physical interaction between the compound and the target protein.[18][19] Given that fragment-like molecules often exhibit weak binding affinities, sensitive biophysical methods are crucial.[20][21]

Primary Screen: Thermal Shift Assay (TSA)

Objective: To rapidly screen for compounds that bind to and stabilize the target protein.

Rationale: TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal denaturation of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This method is high-throughput and requires small amounts of protein.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the target protein (e.g., 2 µM) in a suitable buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup (96-well plate format):

    • In each well, add the protein solution and the fluorescent dye.

    • Add the thiophene compound to the experimental wells (final concentration typically 10-100 µM). Add an equivalent amount of DMSO to control wells.

    • Seal the plate.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each step.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the transition in the resulting melting curve is the Tm.

    • A significant positive shift in Tm (ΔTm > 2°C) in the presence of the compound compared to the DMSO control is considered a hit.

Secondary Screen and Affinity Measurement: Isothermal Titration Calorimetry (ITC)

Objective: To confirm the binding interaction and determine the thermodynamic parameters of binding (K_D, ΔH, ΔS).

Rationale: ITC is the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the precise determination of the dissociation constant (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the protein solution (e.g., 10-20 µM) and the ligand solution (e.g., 100-200 µM) in the same buffer to avoid artifacts from buffer mismatch. Degas both solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm (heat change vs. molar ratio of ligand to protein).

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to calculate K_D, n, ΔH, and ΔS.

Biophysical Technique Primary Observable Information Gained Typical Throughput
Thermal Shift Assay (TSA)Change in melting temperature (ΔTm)Target engagement, stabilizationHigh
Surface Plasmon Resonance (SPR)Change in refractive indexKinetics (k_on, k_off), Affinity (K_D)Medium
NMR SpectroscopyChemical shift perturbationsBinding site, Affinity (K_D)Low to Medium
Isothermal Titration Calorimetry (ITC)Heat change (ΔH)Thermodynamics (K_D, ΔH, ΔS), Stoichiometry (n)Low

Part 4: Structural Biology for Design

Obtaining a high-resolution 3D structure of the protein-ligand complex is the cornerstone of SBDD.[12][22] It provides a detailed atomic-level map of the binding interactions, which is essential for guiding the chemical optimization of the hit compound.

Protocol for Co-crystallization

Objective: To obtain a crystal structure of the target protein in complex with this compound or its analogs.

Rationale: Co-crystallization involves forming the protein-ligand complex in solution before setting up crystallization trials.[23][24][25] This method is often preferred when a ligand is expected to induce a conformational change in the protein upon binding.

CoCrystallization_Workflow A Purified Protein (>95% purity) C Complex Formation (Incubate Protein + Ligand) A->C B Ligand Stock (in DMSO) B->C D Crystallization Screening (Vapor Diffusion) C->D E Crystal Harvesting & Cryo-protection D->E F X-ray Diffraction Data Collection E->F G Structure Solution & Refinement F->G H 3D Structure of Protein-Ligand Complex G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-Methoxy-N,5-dimethylthiophene-2-carboxamide. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield, purity, and scalability of this critical transformation. As a versatile Weinreb amide, this compound serves as a stable and efficient precursor for the synthesis of ketones and other advanced intermediates.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Section 1: Reaction Overview and Core Principles

The synthesis of this compound is a specific example of Weinreb amide formation, a robust method for creating N-methoxy-N-methyl amides from carboxylic acids.[3] The primary challenge in any amidation is the activation of the relatively unreactive carboxylic acid group to facilitate nucleophilic attack by an amine. The direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[4]

The general strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is accomplished using a coupling reagent or by converting the acid to a more reactive species like an acyl chloride.[5][6]

The Weinreb Amide Advantage

The key to the Weinreb synthesis is the unique stability of the N-methoxy-N-methyl amide product. When a strong nucleophile (like a Grignard or organolithium reagent) attacks a typical ester or acyl chloride, the reaction often proceeds twice, leading to an undesired tertiary alcohol.[7] The Weinreb amide, however, forms a stable, chelated tetrahedral intermediate upon addition of the first equivalent of the nucleophile. This intermediate does not collapse to the ketone until acidic workup, preventing the common problem of over-addition and ensuring a high yield of the desired ketone.[5]

Below is a generalized mechanistic pathway for the formation of the Weinreb amide from the parent carboxylic acid.

Weinreb Amide Formation Mechanism Start 5-Methylthiophene- 2-carboxylic Acid Activated Activated Intermediate (e.g., Acyl Imidazolide) Start->Activated Activation Activator Coupling Reagent (e.g., CDI, EDC) Activator->Activated Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Amine N,O-Dimethyl- hydroxylamine (from HCl salt + Base) Amine->Tetrahedral Nucleophilic Attack Product N-Methoxy-N,5-dimethyl- thiophene-2-carboxamide Tetrahedral->Product Collapse Byproduct Coupling Byproduct (e.g., Imidazole, DCU) Tetrahedral->Byproduct

Caption: General mechanism of Weinreb amide synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes?

Low yield is a multifaceted problem. Systematically investigate the following potential causes, starting with the most probable.

  • Inefficient Carboxylic Acid Activation: This is the most common failure point. If the 5-methylthiophene-2-carboxylic acid is not fully converted to a reactive intermediate, the reaction cannot proceed.

    • Solution: Re-evaluate your choice of coupling reagent. For substrates sensitive to harsh conditions, activating agents like 1,1'-Carbonyldiimidazole (CDI) are excellent as they proceed under mild conditions and generate gaseous (CO₂) and water-soluble (imidazole) byproducts, simplifying purification.[8] For more stubborn reactions, stronger coupling agents like HATU or EDC/HOBt may be necessary, though they introduce more complex byproducts.

  • Presence of Moisture: Water will readily hydrolyze the activated carboxylic acid intermediate back to the starting material, directly reducing your potential yield.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dry THF, DCM) and conduct the reaction under an inert atmosphere (Nitrogen or Argon). N,O-dimethylhydroxylamine hydrochloride is hygroscopic and should be stored in a desiccator.[9]

  • Incorrect Stoichiometry or Base: The reaction requires a base to liberate the free N,O-dimethylhydroxylamine from its hydrochloride salt. Insufficient base will result in a limited amount of available nucleophile.

    • Solution: Use at least two equivalents of a non-nucleophilic base (like triethylamine or DIPEA) if starting from the acid, or one equivalent if starting from the activated intermediate. One equivalent neutralizes the HCl salt, and the second neutralizes the acid formed during the coupling reaction itself.

  • Degradation of the Thiophene Ring: While generally stable, the thiophene ring can be sensitive to strongly acidic or oxidative conditions. If you are using the acyl chloride route with reagents like thionyl chloride, ensure excess reagent is thoroughly removed before adding the amine.

Q2: I observe incomplete conversion of the starting carboxylic acid by TLC/LC-MS. How can I drive the reaction to completion?

Seeing a significant amount of starting material at the end of the reaction points to a kinetic or stoichiometric issue.

  • Activation Time: The initial activation step is not instantaneous.

    • Solution: When using CDI, allow the carboxylic acid to stir with the reagent for at least 45-60 minutes before adding the N,O-dimethylhydroxylamine hydrochloride.[8] This ensures the formation of the reactive acylimidazolide intermediate is complete.

  • Reagent Equivalents: You may need to use a slight excess of the coupling agent and the amine to ensure the limiting reagent (the carboxylic acid) is fully consumed.

    • Solution: Try increasing the equivalents of the coupling agent and N,O-dimethylhydroxylamine hydrochloride from 1.1 to 1.2 or 1.3 equivalents.

  • Temperature: Most amidations of this type proceed well at room temperature. However, if you face persistent starting material, gentle heating may be required.

    • Solution: After adding all reagents, gently heat the reaction mixture to 40-50 °C. Monitor carefully by TLC to avoid potential byproduct formation. Some phosphorus-based reagents require elevated temperatures (e.g., 60 °C) to be effective.[2][10]

Q3: My final product is contaminated with byproducts. How can I improve its purity?

Purification is often as challenging as the reaction itself. The nature of the impurity depends heavily on the coupling reagent used.

  • Coupling Reagent Byproducts: This is the most common source of contamination.

    • DCC/EDC: Forms dicyclohexylurea (DCU) or ethyl-dimethylaminopropyl urea. DCU is notoriously difficult to remove as it has low solubility in most organic solvents.

      • Solution: Filter the crude reaction mixture through a pad of Celite to remove the bulk of the precipitated urea. If some remains, it can sometimes be removed by recrystallization or careful column chromatography. Using the more water-soluble EDC allows for its corresponding urea byproduct to be removed with aqueous washes.

    • CDI: The imidazole byproduct is basic and water-soluble.

      • Solution: A standard acidic wash (e.g., 1 M HCl) during the workup will protonate the imidazole and extract it into the aqueous layer.[8]

  • Unreacted Starting Material: The carboxylic acid can be difficult to separate from the amide product on silica gel due to similar polarities.

    • Solution: During the workup, wash the organic layer with a basic aqueous solution (e.g., saturated NaHCO₃ or 1 M NaOH). This will deprotonate the carboxylic acid, forming a salt that is extracted into the aqueous layer.[11]

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Conversion Check Reaction Completion (TLC / LC-MS) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Starting Material Remains Complete Reaction Complete, but Yield is Low Check_Conversion->Complete No Starting Material Purity Impure Product Check_Conversion->Purity Byproducts Observed Sol_Time Increase Activation Time (e.g., CDI for 1h before amine) Incomplete->Sol_Time Sol_Equiv Increase Equivalents of Coupling Agent & Amine (1.2x) Incomplete->Sol_Equiv Sol_Temp Gently Heat Reaction (40-50 °C) Incomplete->Sol_Temp Sol_Moisture Ensure Anhydrous Conditions (Dry glassware, inert atm.) Complete->Sol_Moisture Sol_Workup Optimize Workup (Check for product loss in washes) Complete->Sol_Workup Sol_AcidWash Add Acidic Wash (1M HCl) (Removes basic impurities like imidazole) Purity->Sol_AcidWash Sol_BaseWash Add Basic Wash (Sat. NaHCO₃) (Removes unreacted carboxylic acid) Purity->Sol_BaseWash Sol_Filter Filter Crude Mixture (Removes insoluble byproducts like DCU) Purity->Sol_Filter Experimental_Workflow A 1. Combine Carboxylic Acid and Anhydrous DCM B 2. Add CDI and stir for 1 hour (Activation Step) A->B C 3. Add N,O-Dimethylhydroxylamine HCl B->C D 4. Add Triethylamine (Base) C->D E 5. Stir at Room Temp (6-12h) Monitor by TLC/LC-MS D->E F 6. Aqueous Workup (HCl, NaHCO₃, Brine Washes) E->F G 7. Dry (Na₂SO₄), Filter, and Concentrate F->G H 8. Purify (if needed) via Column Chromatography G->H

Sources

Technical Support Center: Resolving Purification Issues for N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of N-Methoxy-N,5-dimethylthiophene-2-carboxamide. As a key Weinreb amide intermediate, its purity is paramount for the success of subsequent synthetic steps. This document provides in-depth, experience-driven solutions to common purification problems, moving beyond procedural lists to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of this specific Weinreb amide.

Q1: What is this compound and why is its purity critical?

This compound is a specialized chemical intermediate known as a Weinreb amide. These amides are valued in organic synthesis because they react with organometallic reagents (like Grignard or organolithium reagents) or hydrides to form ketones or aldehydes, respectively, with high selectivity and without the common problem of over-addition.[1][2] The purity of this intermediate is critical because any unreacted starting materials, coupling agents, or side-products can interfere with the subsequent, often sensitive, organometallic reactions, leading to complex product mixtures and reduced yields.

Q2: What are the most common impurities found in crude this compound?

Common impurities typically originate from the synthesis process and can include:

  • Unreacted 5-methylthiophene-2-carboxylic acid: The starting carboxylic acid.

  • Unreacted N,O-dimethylhydroxylamine hydrochloride: The amine component used in the amide formation.[1]

  • Coupling agent byproducts: If using a carbodiimide coupling agent like DCC, the main byproduct is dicyclohexylurea (DCU), which can be challenging to remove.[3]

  • Side-products from activation: If the carboxylic acid is first converted to an acid chloride, residual activating agents or their byproducts may be present.

Q3: What are the primary laboratory methods for purifying this compound?

The two most effective and widely used methods for purifying Weinreb amides are:

  • Flash Column Chromatography: Typically using silica gel as the stationary phase to separate the product from impurities based on polarity.[4]

  • Recrystallization: A technique used to purify solid compounds by dissolving the crude material in a hot solvent and allowing the pure product to crystallize upon cooling.[5][6]

The choice between these methods depends on the nature of the impurities and the physical state of the crude product.

Q4: My crude ¹H NMR spectrum looks relatively clean, but my yield is significantly lower after silica gel chromatography. What could be the cause?

This is a common issue. While Weinreb amides are generally stable, some amides can exhibit sensitivity to the acidic nature of standard silica gel.[5] This can lead to partial decomposition or hydrolysis of the product directly on the column. Another possibility is that the compound is highly retained or "streaking" across many fractions, leading to a low yield of pure, combined material.[5]

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed, question-and-answer guide to specific experimental problems.

2A: Flash Column Chromatography Issues

Problem: My product is streaking or "tailing" significantly during column chromatography.

  • Senior Application Scientist Insight: Tailing is often a sign of undesirable interactions between your compound and the stationary phase, which can be due to the inherent acidity of silica gel or improper solvent selection.

  • Probable Causes:

    • The compound may have a basic functional group that is interacting strongly with acidic silanol groups on the silica surface.

    • The chosen eluent (solvent system) has too low of a polarity, causing the compound to move very slowly and spread out.

    • The column was improperly packed, leading to channeling.

  • Solutions & Scientific Rationale:

    • Switch to a Different Stationary Phase: Consider using neutral alumina or a deactivated silica gel, which have fewer acidic sites and can mitigate unwanted interactions.[7]

    • Modify the Mobile Phase: While less common for neutral amides, adding a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine to your eluent can neutralize the acidic sites on the silica gel, improving peak shape.

    • Optimize the Eluent: Systematically increase the polarity of your solvent system. A good target is to achieve an Rf value of 0.25-0.35 on a TLC plate, as this generally provides the best separation on a column.[7]

    • Ensure Proper Column Packing: Use a well-vetted slurry packing technique to create a homogenous and stable column bed, preventing solvent channeling.

Problem: I suspect my product is decomposing on the silica gel column.

  • Senior Application Scientist Insight: The observation of new, often more polar, spots on TLC plates of fractions compared to the crude material is a strong indicator of on-column decomposition. The Lewis acidic sites on silica can sometimes catalyze the hydrolysis of sensitive functional groups.

  • Probable Causes:

    • The N-methoxy-N-methylamide group is being hydrolyzed back to the carboxylic acid on the acidic silica surface.[5]

    • The thiophene ring, although generally robust, might be sensitive to prolonged exposure to the stationary phase under specific conditions.

  • Solutions & Scientific Rationale:

    • Use Deactivated Silica: Treat standard silica gel by flushing it with a solvent mixture containing a small percentage of triethylamine, then re-equilibrate with your eluent. This neutralizes the most aggressive acidic sites.

    • Change the Stationary Phase: As mentioned previously, neutral alumina is a less acidic alternative that can prevent decomposition of acid-sensitive compounds.[7]

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a "flash" column). Avoid letting the loaded column sit for extended periods before eluting.

    • Consider an Alternative Purification Method: If the compound is a solid, recrystallization is an excellent alternative that avoids stationary phases altogether.[5]

Problem: A key impurity is co-eluting with my desired product.

  • Senior Application Scientist Insight: Co-elution occurs when the polarity of an impurity is nearly identical to that of your product in the chosen solvent system. Achieving separation requires enhancing the subtle differences in their intermolecular interactions with the stationary and mobile phases.

  • Probable Causes:

    • The eluent composition is not optimal for resolving the two compounds.

    • The impurity is structurally very similar to the product.

  • Solutions & Scientific Rationale:

    • Change the Solvent System Composition: Do not just vary the ratio of your solvents; change the solvents themselves. For example, if you are using Hexane/Ethyl Acetate, try a system based on Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with compounds in unique ways (e.g., dipole-dipole, hydrogen bonding), which can often resolve previously co-eluting spots.

    • Employ Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity over the course of the separation. This can sharpen the elution band of your product and improve resolution from closely-eluting impurities.[7]

    • Perform a Pre-Column Purification Step: If the impurity is an unreacted acid, an aqueous wash of the crude organic solution with a mild base (e.g., saturated sodium bicarbonate solution) can remove it before you even attempt chromatography.

2B: Recrystallization Issues

Problem: My product is "oiling out" instead of forming crystals.

  • Senior Application Scientist Insight: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product, or when the cooling process is too rapid. The compound separates as a liquid phase instead of forming an ordered crystal lattice.

  • Probable Causes:

    • The solution was cooled too quickly.

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The presence of significant impurities is depressing the melting point and interfering with crystal lattice formation.

  • Solutions & Scientific Rationale:

    • Slow Down the Cooling Process: After dissolving the solid in hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Slow cooling is essential for the formation of pure, well-defined crystals.[6]

    • Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve the cloudiness, then allow it to cool slowly.[8] This method allows for fine-tuning of the solvent environment.

    • Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny crystal of previously purified product ("seed crystal") to initiate crystallization.

Problem: I cannot find a suitable single solvent for recrystallization.

  • Senior Application Scientist Insight: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. If no single solvent meets these criteria, a binary (two-solvent) system is the standard and highly effective alternative.

  • Probable Causes:

    • The compound is either too soluble or too insoluble in all common solvents tested.

  • Solutions & Scientific Rationale:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities. A good starting point is provided in the table below.

    • Implement a Two-Solvent System: This is the most robust solution. Find a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent). Common pairs include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Hexane. Follow the procedure described in the "oiling out" solution above.[8]

SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Good for non-polar compounds.
Toluene2.4111Aromatic, less volatile than hexane.
Dichloromethane3.140Low boiling point, can be hard to handle.
Diethyl Ether2.835Very volatile and flammable.
Ethyl Acetate4.477Excellent general-purpose solvent.
Acetone5.156Polar aprotic, miscible with water.
Isopropanol3.982Common alcohol for recrystallization.
Ethanol4.378Often used with water in a binary system.
Methanol5.165Very polar, dissolves many compounds.
Water10.2100For polar, water-insoluble compounds.
Part 3: Visualization & Standard Protocols
Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound.

PurificationWorkflow start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude product a solid? start->is_solid is_clean Crude NMR shows >90% purity? is_solid->is_clean Yes polarity_diff Are impurities different in polarity (by TLC)? is_solid->polarity_diff No is_clean->polarity_diff No recrystallize Recrystallization is_clean->recrystallize Yes column Flash Column Chromatography polarity_diff->column Yes wash_then_column Aqueous Wash then Column Chromatography polarity_diff->wash_then_column No (likely ionic impurities) end_node Pure Product recrystallize->end_node column->end_node wash_then_recrys Aqueous Wash then Recrystallization wash_then_recrys->end_node wash_then_column->end_node

Caption: Decision workflow for selecting a purification method.

Protocol 1: Standard Flash Column Chromatography
  • TLC Analysis: Develop a TLC system that gives your product an Rf of ~0.25-0.35. A good starting point for Weinreb amides is a mixture of Ethyl Acetate and Hexane (e.g., 20-40% Ethyl Acetate in Hexane).

  • Column Preparation: Select an appropriate size column. Pack it with silica gel using the "slurry method" with your chosen eluent to ensure a bubble-free, homogenous stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. If it is not fully soluble, pre-adsorb it onto a small amount of silica gel ("dry loading"). Add the sample carefully to the top of the column.

  • Elution: Add the eluent to the column and apply positive pressure ("flash"). Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[9][10]

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Identify a solvent pair. For example, assume the compound dissolves well in hot ethyl acetate ("good" solvent) and poorly in hexane ("bad" solvent).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimal amount of hot ethyl acetate required to fully dissolve the solid.

  • Induce Precipitation: While the solution is still hot, add hexane dropwise until you observe persistent cloudiness. Add 1-2 drops of hot ethyl acetate to make the solution clear again.[8]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane. Allow the crystals to air-dry completely.[6]

References
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide?. [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. [Link]

  • ResearchGate. (2019). Removing intermediates from amide coupling?. [Link]

  • Organic Chemistry Portal. (n.d.). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. [Link]

  • ElectronicsAndBooks. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

  • ResearchGate. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. [Link]

  • ResearchGate. (n.d.). Unprecedented crystallization and X-ray crystal structure of racemicN?-(t-butyloxycarbonyl)-L-L-phenylalanineN-methoxy-N-methylamide. [Link]

  • SynOpen. (n.d.). MeOTf-mediated De-arylmethylation of N-carboxamides via Retro-Mannich Reaction Induced by Dearomatization. [Link]

  • Chromatography Forum. (2021). High pressure issue with Acquity BEH amide column. [Link]

  • MicroSolv Technology Corporation. (n.d.). Amide or Amino HPLC Columns What are the Differences. [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • ResearchGate. (n.d.). N-Methoxy-N-methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • Der Pharma Chemica. (n.d.). Identification of impurities and improved the synthesis of lacosamide. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ResearchGate. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. [Link]

  • Genotek Biochem. (n.d.). Impurities. [Link]

  • Capot Chemical. (n.d.). Specifications of N-methoxy-N-methyl-thiophene-2-carboxamide. [Link]

Sources

Technical Support Center: Solubility Enhancement for N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing N-Methoxy-N,5-dimethylthiophene-2-carboxamide in their experimental assays. As Senior Application Scientists, we have developed this guide to address the common solubility challenges encountered with this and similar small molecules. Poor aqueous solubility is a frequent hurdle in drug discovery, potentially leading to inaccurate assay results and hindering the evaluation of promising compounds.[1][2][3]

This guide provides a logical, step-by-step approach to systematically assess and improve the solubility of this compound, ensuring the integrity and reproducibility of your experimental data.

Compound Profile: this compound

To effectively troubleshoot solubility, we must first understand the physicochemical properties of the molecule. While specific experimental data for this exact compound is not publicly available, we can infer its likely characteristics based on its structural motifs—a substituted thiophene carboxamide.

  • Thiophene Ring: The core thiophene ring is aromatic and relatively non-polar, contributing to low water solubility.[1] Thiophene derivatives are of significant interest in medicinal chemistry but often present solubility challenges.[1][4][5]

  • Carboxamide Group: The N-methoxy-N-methyl carboxamide (Weinreb amide) group introduces some polarity. However, amides are generally less soluble than corresponding amines or carboxylic acids because their ability to ionize is limited.[6]

  • Methyl Groups: The two methyl groups (at position 5 and on the amide nitrogen) increase the lipophilicity (hydrophobicity) of the molecule, further decreasing its affinity for aqueous media.

Frequently Asked Questions & Troubleshooting Guide

Q1: My compound, dissolved in 100% DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening and how can I fix it?

This is the most common issue encountered with poorly soluble compounds. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, its utility has limits.[8][9][10]

Causality: The problem arises from the vast difference in solvent environments. The compound is stable in the highly polar aprotic environment of 100% DMSO. However, when this stock solution is diluted into an aqueous buffer (e.g., PBS, cell culture media), the overall solvent polarity dramatically increases. The compound, being hydrophobic, is "forced" out of the solution and crashes out as a precipitate.[11] This can lead to erroneously low activity in your assay, as the actual concentration of the dissolved compound is much lower than intended.[12]

Initial Troubleshooting Steps:
  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is both non-toxic to your biological system (typically <0.5% for cell-based assays) and sufficient to act as a co-solvent.[8][12][13]

  • Visual Inspection: After adding the compound to the buffer, mix well and visually inspect the solution against a dark background for any signs of cloudiness or precipitate. Let it sit for the duration of your assay incubation to check for time-dependent precipitation.

  • Reduce Final Compound Concentration: The simplest solution is often to lower the final test concentration. The compound might be soluble at 1 µM but not at 100 µM. Determine the highest concentration that remains soluble in your final assay buffer.[11][14]

Workflow for Preparing Assay Plates

To minimize precipitation, a carefully planned dilution scheme is critical. Direct dilution of a high-concentration DMSO stock into the final aqueous buffer is often unsuccessful. A serial dilution or intermediate dilution step is recommended.

Caption: Workflow for diluting DMSO stock solutions.

Q2: I've optimized my DMSO concentration and dilution method, but the compound still isn't soluble enough for my desired assay concentration. What are my next options?

When simple DMSO co-solvency is insufficient, more advanced formulation strategies are required. The goal is to modify the vehicle to be more accommodating to the hydrophobic compound. The main strategies involve using co-solvents, adjusting pH, or employing solubilizing excipients like cyclodextrins or surfactants.[3][15][16]

Option 1: pH Modification

Causality: The solubility of many compounds is pH-dependent.[17] While amides are generally considered neutral, the overall molecule might have a subtle pKa that can be exploited.[6][18] It is crucial to determine if your compound's solubility changes within the pH range compatible with your assay.

Experimental Protocol: Kinetic Solubility Assessment via pH Adjustment

  • Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.2, 7.4, 8.0). Ensure the buffer system is appropriate for the target pH range.

  • Add a small aliquot of your 10 mM DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM).

  • Incubate the samples at room temperature for 1-2 hours, with gentle shaking.

  • Analyze the amount of compound remaining in solution. This can be done by filtering or centrifuging the samples to remove any precipitate and then measuring the concentration of the supernatant via HPLC-UV or LC-MS.

  • Plot the measured soluble concentration against the buffer pH to identify any pH-dependent solubility trends.[19]

Considerations:

  • Assay Compatibility: Ensure the optimal pH for solubility is also compatible with your biological assay (e.g., enzyme activity, cell viability).

  • Compound Stability: Extreme pH values can cause compound degradation over time.

Option 2: Use of Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like our thiophene carboxamide, forming an "inclusion complex."[22] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[20][23]

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity in cell-based assays.

Experimental Protocol: Formulation with HP-β-CD

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Add your compound (from a concentrated DMSO stock) directly to the HP-β-CD solution.

  • Vortex and/or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Use this formulated solution for your final dilutions in the assay.

  • Crucially, include a vehicle control containing the same concentration of HP-β-CD and DMSO to account for any effects of the excipients on the assay.[13]

Option 3: Use of Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[24] The hydrophobic core of these micelles can sequester insoluble compounds, effectively dissolving them in the bulk aqueous phase.[24][25]

Common Surfactants in Research:

  • Tween® 20/80 (Polysorbates): Non-ionic surfactants, generally well-tolerated in many assays.[26][27]

  • Sodium Dodecyl Sulfate (SDS): Anionic surfactant, more denaturing and often used in biochemical rather than cell-based assays.[28]

Considerations:

  • Assay Interference: Surfactants can be disruptive to biological systems, especially cell membranes and protein structures.[14][26] Their use must be carefully validated.

  • Concentration: Use the lowest effective concentration, preferably just above the CMC, to minimize off-target effects.

Method Mechanism Pros Cons Best For
DMSO Co-Solvency Increases polarity of the bulk solventSimple, widely usedLimited effectiveness for very insoluble compounds; potential toxicity at >1%Initial screening, moderately soluble compounds
pH Adjustment Ionization of the compoundCan produce large increases in solubilityAssay must be compatible with the required pH; compound must have an ionizable groupCompounds with acidic or basic centers
Cyclodextrins Encapsulation (Inclusion Complex)High solubilizing capacity, low toxicity (HP-β-CD)Can sometimes alter compound bioavailability to the target; requires vehicle controlCell-based assays, in vivo studies
Surfactants Micellar SolubilizationVery high solubilizing capacityHigh potential for assay interference (protein denaturation, membrane disruption)Biochemical assays, formulation development
Q3: How do I choose the best solubilization strategy for my specific assay?

The choice of strategy is a balance between achieving the desired compound concentration and maintaining the biological integrity of your assay.

G start Start: Compound Precipitates in Assay Buffer q1 Is the final DMSO concentration < 0.5%? start->q1 q2 Is the compound soluble at a lower concentration? q1->q2 Yes sol1 Action: Increase DMSO (if assay tolerates) q1->sol1 No q3 Is the assay cell-based? q2->q3 No sol2 Action: Test at lower, soluble concentration range q2->sol2 Yes q4 Is the compound's solubility pH-dependent in a compatible range? q3->q4 Yes sol4 Strategy: Test non-ionic surfactants (e.g., Tween-20) with caution q3->sol4 No sol3 Strategy: Test HP-β-Cyclodextrin q4->sol3 No sol5 Strategy: Adjust buffer pH (if compatible) q4->sol5 Yes sol1->q2 end_success Success: Compound Soluble Run Assay with Vehicle Control sol2->end_success sol3->end_success sol4->end_success sol5->end_success

Caption: Decision tree for selecting a solubilization strategy.

References
  • Al-kassimy, N. A., et al. (2023). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. MDPI. Retrieved from [Link]

  • Wikipedia. (2024). 2,5-Dimethylthiophene. Retrieved from [Link]

  • Craciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • ResearchGate. (2014). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. Retrieved from [Link]

  • Prathap, V., et al. (2021). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics. Retrieved from [Link]

  • Ghassemi, E., et al. (2017). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Retrieved from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. Retrieved from [Link]

  • Ishikawa, Y., & Hashimoto, Y. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodextrins in Various Drug Formulations. Retrieved from [Link]

  • Henriksen, M. M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

  • Wenlock, M. C., & Austin, R. P. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • Al-Bayati, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Retrieved from [Link]

  • Lisi, S., et al. (2012). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Retrieved from [Link]

  • ACS Omega. (2023). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl thiophene, 638-02-8. Retrieved from [Link]

  • Alfa Chemistry. (2023). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • MDPI. (2024). Effects of pH and Temperature on the Structure and Function of Pea Albumin. Retrieved from [Link]

  • ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • PubMed. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

  • MDPI. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylthiophene. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). Thiophene-3-carboxamide. Retrieved from [Link]

Sources

preventing degradation of N-Methoxy-N,5-dimethylthiophene-2-carboxamide stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methoxy-N,5-dimethylthiophene-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your stock solutions. Inconsistent experimental results can often be traced back to the degradation of critical reagents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the quality of your this compound stock solutions.

Understanding the Stability of this compound

This compound is a molecule that incorporates two key structural features: a substituted thiophene ring and a Weinreb amide. The stability of the compound is inherently linked to the chemical properties of these moieties.

  • The Thiophene Ring: Thiophenes are generally aromatic and stable. However, the electron-rich nature of the sulfur-containing ring and the presence of activating methyl groups can make it susceptible to oxidation and photodegradation.[1][2]

  • The Weinreb Amide: N-methoxy-N-methylamides (Weinreb amides) are known for their relative stability, particularly their resistance to over-addition by organometallic reagents.[3][4] However, like all amides, they are susceptible to hydrolysis under acidic or basic conditions, which would cleave the amide bond to form the corresponding carboxylic acid.[1][5]

This guide will address the prevention and troubleshooting of degradation arising from these potential pathways.

Troubleshooting Guide: A Proactive Approach to Stock Solution Integrity

This section is designed to help you diagnose and resolve common issues you might encounter with your this compound stock solutions.

Question 1: My experimental results are inconsistent. Could my stock solution be the problem?

Inconsistent results are a primary indicator of stock solution degradation. If you observe variability in your assays, it is crucial to assess the integrity of your compound.

Causality: Degradation of this compound can lead to a decrease in its effective concentration and the formation of byproducts that may have unintended biological activity or interfere with your assay.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Protocol: Assessing Stock Solution Integrity

  • Visual Inspection: Carefully examine your stock solution. Look for any signs of precipitation, cloudiness, or a change in color. While this compound solutions are typically colorless, the formation of colored impurities could indicate degradation of the thiophene ring.

  • Solubility Check: If you observe a precipitate, gently warm the solution to see if it redissolves. If it does not, this could indicate precipitation due to solvent evaporation or exceeding the solubility limit. If it does redissolve, but precipitates again at room temperature, consider preparing a more dilute stock solution.

  • Analytical Verification (Recommended): The most definitive way to assess the stability of your stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

    • HPLC Analysis: An HPLC analysis will allow you to quantify the amount of intact this compound remaining in your solution. A decrease in the area of the parent peak compared to a freshly prepared standard is a clear indication of degradation.

    • LC-MS Analysis: LC-MS is a powerful tool for identifying the degradation products. By determining the mass of the impurities, you can gain insight into the degradation pathway (e.g., hydrolysis, oxidation).[8]

Question 2: I see a precipitate in my frozen stock solution after thawing. What should I do?

Precipitation upon thawing is a common issue, particularly with compounds stored at low temperatures in solvents like DMSO.

Causality: The solubility of many organic compounds decreases significantly at lower temperatures. Additionally, DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of your compound.[9] Repeated freeze-thaw cycles can exacerbate this issue.

Troubleshooting Steps:

  • Gentle Warming and Vortexing: Before use, allow the vial to come to room temperature and then gently warm it to 37°C for a few minutes. Vortex the solution thoroughly to ensure all the compound has redissolved.

  • Sonication: If warming and vortexing are insufficient, sonicating the vial in a water bath for a few minutes can help to break up any aggregates and redissolve the compound.

  • Prepare Aliquots: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solution into smaller, single-use volumes.[10]

Question 3: How can I proactively prevent the degradation of my stock solutions?

Preventing degradation starts with proper handling and storage from the moment you receive the compound.

Core Principles for Maximizing Stability:

  • Minimize Exposure to Light: The thiophene ring can be susceptible to photodegradation.[11] Always store your stock solutions in amber vials or wrap them in aluminum foil to protect them from light.

  • Control Temperature: For long-term storage, keep your stock solutions at -20°C or -80°C.[12] This will slow down the rate of any potential chemical reactions.

  • Use High-Quality, Anhydrous Solvents: The choice of solvent is critical. DMSO and ethanol are common choices, but ensure they are of high purity and anhydrous to prevent hydrolysis.[13]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying your stock solution with an inert gas like argon or nitrogen before sealing the vial. This will displace any oxygen and prevent oxidation of the thiophene ring.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing stock solutions of this compound?

For biological assays, Dimethyl Sulfoxide (DMSO) is a common and effective solvent as it can dissolve a wide range of organic compounds and is miscible with aqueous media.[14] For other applications, anhydrous ethanol or acetonitrile can also be suitable choices. Always use high-purity, anhydrous solvents to minimize the risk of degradation.

Q2: How should I store the solid (powder) form of this compound?

The solid compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to protect it from moisture. For long-term storage, keeping it at -20°C is recommended.

Q3: What are the likely degradation products of this compound?

Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis of the Weinreb Amide: This would result in the formation of 5-methyl-thiophene-2-carboxylic acid and N,O-dimethylhydroxylamine. This is more likely to occur if the stock solution is exposed to acidic or basic conditions.[15][16]

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized, especially in the presence of peroxides or prolonged exposure to air, to form the corresponding sulfoxide or sulfone.[17]

G cluster_0 Degradation Pathways A This compound B Hydrolysis (Acid/Base, H2O) A->B C Oxidation (O2, Peroxides) A->C D 5-Methyl-thiophene-2-carboxylic Acid + N,O-dimethylhydroxylamine B->D E Thiophene-S-oxide derivative C->E

Caption: Potential degradation pathways of this compound.

Q4: How often should I check the purity of my stock solution?

For critical experiments, it is advisable to use a freshly prepared stock solution or one that has been recently verified for purity (within the last month). For long-term studies, it is good practice to re-analyze your stock solution every 3-6 months.[18]

Data Summary and Experimental Protocols

Table 1: Recommended Storage Conditions
Storage FormatSolventTemperatureLight ProtectionDuration
Solid (Powder) N/A-20°CAmber vial> 1 year
Stock Solution Anhydrous DMSO-80°CAmber vial, aliquotedUp to 6 months[10]
Working Dilutions Aqueous Buffer4°CAmber vial< 24 hours
Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the compound to generate its potential degradation products, which can then be used as standards in your analytical methods.[19]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC or LC-MS system

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a UV lamp for 24 hours.

  • Analysis: Analyze all samples, along with an untreated control, by LC-MS to identify the masses of the degradation products.

Protocol 2: Routine Purity Check by HPLC

This protocol provides a general method for routine monitoring of your stock solution's purity.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a fresh standard solution of this compound at a known concentration (e.g., 10 µg/mL).

  • Dilute your stock solution to the same concentration.

  • Inject both the standard and the sample onto the HPLC system.

  • Compare the peak area of the main compound in your stock solution to that of the fresh standard. A significant decrease in the peak area of your stock solution indicates degradation.

By implementing these best practices and utilizing the troubleshooting guides, you can ensure the reliability and reproducibility of your research involving this compound.

References

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Retrieved from [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (2025). Acid-Catalytic Oxidation of Thiophene by Hydrogen Peroxide in n-Octane–Water System. Retrieved from [Link]

  • ResearchGate. (2025). Photochemical and Photophysical Behavior of Thiophene. Retrieved from [Link]

  • ResearchGate. (2015). What to select for storing your compound: neat vs.in solution?. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Retrieved from [Link]

  • ACS Publications. (2021). Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2025). Identification and characterization of degradation products of lacosamide by liquid-chromatography/time-of-flight mass spectrometric and multi-stage mass spectrometric analysis. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Organic Solvents. Retrieved from [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The photochemistry of thiophene S-oxides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Retrieved from [Link]

  • PubMed Central. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Retrieved from [Link]

  • Enviro Tech International, Inc. (n.d.). What Is The Best Way To Store Chemical Solvents?. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-Alkoxy-N-Methylamide (Weinreb Amide) Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-alkoxy-N-methylamide (Weinreb amide) synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during this crucial transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of Weinreb amides. Each issue is presented in a question-and-answer format with detailed, actionable advice.

Q1: My reaction yield is very low or I've recovered only my starting carboxylic acid. What went wrong?

Answer:

This is a common issue that typically points to inefficient activation of the carboxylic acid. The carboxylate is a poor electrophile and requires conversion into a more reactive species before it can be attacked by N,O-dimethylhydroxylamine.

Possible Causes & Solutions:

  • Ineffective Coupling Reagent:

    • Cause: The chosen peptide coupling reagent (e.g., DCC, EDC, HATU) may have degraded due to improper storage (exposure to moisture or air). Many of these reagents are hygroscopic.

    • Solution: Use a fresh bottle of the coupling reagent or one that has been stored correctly in a desiccator. For critical small-scale reactions, using a new, sealed vial is recommended.

  • Insufficient Activation Time:

    • Cause: The pre-activation step, where the carboxylic acid reacts with the coupling agent to form the active intermediate (like an active ester), may have been too short.

    • Solution: Increase the pre-activation time before adding the N,O-dimethylhydroxylamine hydrochloride. A typical pre-activation period is 15-30 minutes at 0 °C or room temperature, depending on the specific reagent used.

  • Incorrect Stoichiometry or Base:

    • Cause: An insufficient amount of base or the wrong type of base can prevent the neutralization of N,O-dimethylhydroxylamine hydrochloride and hinder the reaction.[1]

    • Solution: Ensure at least two equivalents of a non-nucleophilic base (like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM)) are used. One equivalent neutralizes the hydroxylamine hydrochloride salt, and the second equivalent scavenges the acid byproduct generated by the coupling agent.

  • Steric Hindrance:

    • Cause: Highly sterically hindered carboxylic acids can be challenging substrates. The bulky environment around the carbonyl group can impede the approach of both the activating agent and the hydroxylamine.

    • Solution: Switch to a more powerful coupling reagent designed for hindered substrates, such as HATU or COMU.[2] Alternatively, converting the carboxylic acid to a more reactive acid chloride first may provide a higher yield. For very difficult cases, specialized reagents like P[NCH₃(OCH₃)]₃ have been shown to be effective even with sterically hindered acids.[3]

Q2: I'm seeing significant byproduct formation. How can I improve the purity of my crude product?

Answer:

Byproduct formation often originates from the coupling reagents or side reactions of the activated intermediate. Identifying the source is key to mitigation.

Possible Causes & Solutions:

  • Urea Byproducts (from Carbodiimides):

    • Cause: When using carbodiimides like DCC or EDC, insoluble or water-soluble urea byproducts are formed, which can complicate purification.

    • Solution: If using DCC, the resulting dicyclohexylurea (DCU) is mostly insoluble in many organic solvents like dichloromethane (DCM) or ethyl acetate and can be removed by filtration. If using EDC, the byproduct is water-soluble and can be removed with a mild aqueous acid wash (e.g., 1M HCl) during workup.

  • Epimerization/Racemization of Chiral Centers:

    • Cause: If your carboxylic acid has a chiral center at the α-position (e.g., an N-protected amino acid), the activation process can lead to racemization.

    • Solution: Perform the reaction at low temperatures (e.g., 0 °C). More importantly, add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) along with your coupling reagent (like EDC). These additives suppress racemization by forming an active ester intermediate that is more resistant to enolization.[4]

  • Side Reaction with Nucleophilic Base:

    • Cause: If a nucleophilic base (e.g., pyridine in excess) is used with a highly reactive intermediate like an acid chloride, it can compete with the intended hydroxylamine nucleophile.

    • Solution: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine.

Q3: The purification of my Weinreb amide is difficult. Are there any tricks?

Answer:

Weinreb amides are generally stable and well-behaved compounds.[1][5] Purification issues often stem from byproducts of the reagents used.

Troubleshooting Purification:

  • Persistent Byproducts from Coupling Agents:

    • Cause: Byproducts from reagents like BOP (produces carcinogenic HMPA) or those based on benzotriazole can be difficult to remove.[4]

    • Solution: A carefully planned workup is essential.

      • Aqueous Wash: A series of aqueous washes can remove many impurities. Use a mild acid wash (e.g., dilute HCl or NH₄Cl) to remove basic impurities, followed by a mild base wash (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts like HOBt.

      • Benzotriazole Removal: The benzotriazole byproduct from methods using N-acylbenzotriazoles can be effectively removed by washing with saturated sodium carbonate (Na₂CO₃) solution.[4]

      • Column Chromatography: Weinreb amides are typically non-polar to moderately polar and behave well on silica gel. A gradient elution with hexanes/ethyl acetate is usually sufficient for purification.

  • Product Solubility Issues:

    • Cause: The product may be highly soluble in the aqueous phase during workup, leading to loss of material.

    • Solution: If your product is polar, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the amide's solubility in water and drive it into the organic layer. Perform multiple extractions with your organic solvent (e.g., 3x with ethyl acetate or DCM).

Frequently Asked Questions (FAQs)

Q1: What is the core principle behind the stability of Weinreb amides in subsequent reactions?

Answer: The utility of the Weinreb amide stems from its reaction with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[1][2] This stability is attributed to the chelation of the metal ion (e.g., Mg²⁺ or Li⁺) by the methoxy oxygen and the carbonyl oxygen.[5] This five-membered chelate ring is stable at low temperatures and does not collapse to release the ketone until an aqueous or acidic workup is performed.[6] This prevents the common problem of "over-addition," where a second equivalent of the nucleophile attacks the newly formed ketone, leading to a tertiary alcohol.[7][8]

G Start Weinreb Amide + R-MgX Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Workup Aqueous Workup (e.g., H₃O⁺) Intermediate->Workup Stable at low temp NoOverAddition Over-addition to form tertiary alcohol is prevented Intermediate->NoOverAddition Ketone Ketone Workup->Ketone Collapse of intermediate G Acid Carboxylic Acid (R-COOH) Active Activated Intermediate (O-acylisourea) Acid->Active Activation Coupling Coupling Reagent (e.g., EDC) Coupling->Active Activation Amide Weinreb Amide Active->Amide Nucleophilic Substitution Byproduct Urea Byproduct Active->Byproduct Elimination Amine HN(OMe)Me (from salt + base) Amine->Amide Nucleophilic Substitution

Caption: General workflow for Weinreb amide synthesis from a carboxylic acid.

Experimental Protocols

Protocol 1: From a Carboxylic Acid using HATU

This method is robust and works well for a wide range of substrates, including N-protected amino acids.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by HATU (1.2 eq).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred solution. The solution may become cloudy.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography.

Protocol 2: From an Acid Chloride

This is a classic and often high-yielding method for substrates that can tolerate the conditions for acid chloride formation.

  • Setup: To a round-bottom flask under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Suspension: Suspend the salt in anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C.

  • Base Addition: Add pyridine or triethylamine (2.5 eq) dropwise.

  • Acid Chloride Addition: In a separate flask, dissolve the acid chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled hydroxylamine suspension.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours until complete.

  • Workup: Quench the reaction by slowly adding water. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by chromatography if necessary.

References

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal of Chemistry. [Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications. (2019). ResearchGate. [Link]

  • An efficient conversion of carboxylic acids into Weinreb amides. (2002). Arkivoc. [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. (2023). RSC Publishing. [Link]

  • An efficient conversion of carboxylic acids into Weinreb amides. ResearchGate. [Link]

  • NBS-mediated C(sp3)–H amidation of N,N-dimethylamides with N-acyloxyamides. Royal Society of Chemistry. [Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks. [Link]

  • A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. (2009). ACS Publications. [Link]

  • Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. RSC Publishing. [Link]

  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

  • Synthesis of N-(acyloxy)-N-alkynylamides via generation of “C2” from hypervalent alkynyliodane and a weak base. RSC Publishing. [Link]

Sources

identifying and minimizing byproducts in thiophene carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiophene carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. Thiophene carboxamides are prevalent scaffolds in pharmaceuticals and advanced materials.[1] However, their synthesis, particularly the crucial amide bond formation step, is often plagued by side reactions that can complicate purification, reduce yields, and introduce problematic impurities.

This document provides in-depth, experience-driven answers to common challenges, focusing on the mechanistic origins of byproducts and offering practical, validated strategies for their minimization.

Frequently Asked Questions (FAQs)

Q1: I'm using a carbodiimide like EDC to couple my thiophene carboxylic acid and amine, but my yield is low and I see a major byproduct. What is it likely to be?

A1: The most common byproduct when using a carbodiimide coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) is an N-acylurea .[2][3][4] This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, undergoes an intramolecular O-to-N acyl migration instead of reacting with your amine.[2][4] This rearrangement forms a stable N-acylurea, consuming your activated acid and halting the desired reaction pathway.[3]

The formation of this byproduct is especially favored in solvents like THF and dioxane.[2]

Q2: How can I prevent the formation of N-acylurea byproduct?

A2: The most effective strategy is to use an activating additive, such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[3][5] These additives react with the O-acylisourea intermediate faster than it can rearrange.[6] This reaction forms a more stable, yet still sufficiently reactive, active ester (e.g., an HOBt-ester). This active ester then cleanly reacts with the amine to form the desired amide, effectively intercepting the pathway to the N-acylurea.[5][7]

Recommendation: Always include at least one equivalent of HOBt, HOAt, or a safer alternative like OxymaPure® when performing carbodiimide-mediated couplings.[3]

Q3: I'm using HATU as a coupling reagent and observing a byproduct with a mass that corresponds to my amine plus an extra guanidinium group. What is happening?

A3: You are likely observing a guanidinylation side reaction.[8] Aminium/uronium-based coupling reagents like HATU, HBTU, and HCTU can react directly with the primary or secondary amine starting material.[8][9] This side reaction transfers a tetramethylguanidinium moiety from the coupling reagent to your amine, forming a stable guanidine byproduct that will not participate in the desired amide bond formation. This reaction can effectively "cap" your amine, terminating the synthesis.[8]

Q4: My starting materials are chiral. What is the risk of racemization during the coupling reaction and how can I minimize it?

A4: Racemization (or epimerization) is a significant risk during any amide bond formation involving chiral carboxylic acids or amines. The activation of the carboxylic acid increases the acidity of the α-proton. A base in the reaction mixture can abstract this proton, leading to the formation of an achiral enol or oxazolone intermediate, which results in a loss of stereochemical integrity.

Minimization Strategies:

  • Use Racemization-Suppressing Additives: HOAt is known to be superior to HOBt in suppressing racemization.[10]

  • Control Temperature: Perform couplings at lower temperatures (e.g., 0 °C to room temperature) to reduce the rate of epimerization.[3]

  • Choose the Right Reagent: Some modern coupling reagents like COMU are designed for low racemization.[3]

Troubleshooting Guides

Guide 1: Low Yield & Complex Crude Product Mixture

Problem: Your reaction yield is significantly lower than expected, and TLC or LC-MS analysis shows multiple new spots/peaks in addition to starting materials and the desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield reactions.

In-Depth Analysis & Mitigation Protocols

Issue 1: N-Acylurea Formation with Carbodiimides (EDC, DCC)

Mechanistic Insight: The formation of N-acylurea is a classic failure mode for carbodiimide couplings performed without additives. The key is the stability of the O-acylisourea intermediate. It is highly activated but also primed for an intramolecular rearrangement.

N_Acylurea_Formation ThiopheneCOOH Thiophene-COOH O_acylisourea O-Acylisourea Intermediate ThiopheneCOOH->O_acylisourea + EDC EDC EDC Amide Desired Thiophene Carboxamide O_acylisourea->Amide + Amine (Desired Path) N_acylurea N-Acylurea Byproduct O_acylisourea->N_acylurea O→N Acyl Migration (Fast, Irreversible) ActiveEster Active Ester Intermediate O_acylisourea->ActiveEster + HOBt (Fast) Amine R-NH₂ HOBt HOBt / HOAt ActiveEster->Amide + Amine (Clean)

Sources

enhancing the stability of N-Methoxy-N,5-dimethylthiophene-2-carboxamide under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this versatile Weinreb amide in various experimental settings. By understanding the underlying chemical principles governing its stability, you can mitigate degradation, ensure reproducibility, and achieve reliable outcomes in your synthetic and developmental workflows.

Core Concepts: Understanding the Stability of a Thiophene-Based Weinreb Amide

This compound is a highly valuable synthetic intermediate. Its stability is primarily dictated by two key structural features: the Weinreb amide (N-methoxy-N-methylamide) group and the 5-methylthiophene core.

  • The Weinreb Amide Moiety : This functional group is renowned for its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side-reaction of over-addition to a tertiary alcohol.[1][2] This unique stability arises from the formation of a stable, chelated tetrahedral intermediate during the reaction.[1][3][4] However, like all amides, it is susceptible to hydrolysis under certain conditions.

  • The Thiophene Ring : Thiophene is an aromatic heterocyclic compound that is generally stable.[5][6] The sulfur atom, however, can be a site for oxidation. The electron-donating methyl group at the 5-position can influence the ring's reactivity. While thiophene rings are incorporated into many stable drug molecules, they can also undergo metabolic bioactivation to reactive intermediates like S-oxides or epoxides, a consideration for late-stage drug development.[7][8]

This guide will focus on the practical aspects of handling the compound in a laboratory setting to prevent unwanted chemical degradation.

Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the handling, storage, and use of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: Proper storage is the first and most critical step in maintaining the compound's integrity. Degradation is often initiated or accelerated by exposure to atmospheric moisture, oxygen, light, and elevated temperatures.[9]

Parameter Recommended Condition Rationale
Temperature 2-8°C or -20°CReduces the rate of potential hydrolytic or oxidative degradation.[10]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the thiophene sulfur and hydrolysis from atmospheric moisture.
Light Amber vial or protected from lightPrevents potential photolytic degradation pathways.[11]
Container Tightly sealed, non-reactive containerPrevents contamination and interaction with container materials.[12]

Q2: Which solvents are recommended for dissolving and reacting with the compound?

A2: Solvent choice is critical. For general use and reactions, especially with moisture-sensitive reagents, dry, aprotic solvents are highly recommended.

Solvent Class Examples Compatibility Notes
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneExcellent Ensure solvents are anhydrous and inhibitor-free. Peroxide formation in aged ethers can be a risk.
Hydrocarbons Toluene, HexanesExcellent Good for reactions where polarity is not a major concern.
Chlorinated Dichloromethane (DCM), ChloroformGood Ensure they are dry and free of acidic impurities.
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF)Fair to Good Use with caution. Must be rigorously dried. Trace water can lead to slow hydrolysis over time.
Protic Solvents Methanol, Ethanol, WaterPoor (for storage) Avoid for long-term storage in solution. Can participate in hydrolysis, especially at non-neutral pH.

Q3: How stable is the compound to acidic and basic conditions?

A3: This is a primary concern for reaction and workup conditions. Both strong acids and strong bases can catalyze the hydrolysis of the amide bond, leading to the formation of 5-methylthiophene-2-carboxylic acid and N,O-dimethylhydroxylamine.[11]

  • Acidic Conditions: Avoid strong, non-Lewis acidic conditions (e.g., concentrated HCl, H₂SO₄), especially with heating. While some thiophene syntheses utilize concentrated HCl at room temperature for short periods, prolonged exposure can be detrimental.[13]

  • Basic Conditions: Avoid strong bases like sodium hydroxide or potassium hydroxide, particularly in aqueous or alcoholic solutions.

  • "Safe" pH Range: For aqueous workups, it is advisable to maintain a pH between 4 and 8 . If necessary, use buffered solutions (e.g., phosphate or acetate buffers) to avoid pH excursions.

Q4: What are the signs of degradation, and how can I test for it?

A4: Visual inspection combined with routine analytical checks can confirm the integrity of your material.

  • Visual Inspection: A noticeable change in color (e.g., darkening) or physical state can be an initial indicator of degradation.

  • Thin-Layer Chromatography (TLC): This is the quickest and easiest method. A pure sample should show a single spot. The appearance of new spots, especially one at the baseline (which could be the carboxylic acid byproduct), indicates degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide definitive structural confirmation. Look for the disappearance of the characteristic N-methoxy and N-methyl singlets and the appearance of new, unexpected peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique to detect the parent compound and identify potential degradation products by their mass.

Troubleshooting Guide for Experimental Workflows

Encountering unexpected results can be frustrating. This section provides a structured approach to troubleshooting stability-related issues.

TroubleshootingWorkflow start Unexpected Result (Low Yield, Impurities) check_storage 1. Verify Storage Conditions (Temp, Inert Gas, Light) start->check_storage check_reagents 2. Assess Reagent Quality (Solvent Purity, Reagent Age) check_storage->check_reagents Passed storage_ok Storage OK check_storage->storage_ok Failed (Implement Correct Storage) check_reaction 3. Review Reaction Setup (Inert Atmosphere, Temp Control) check_reagents->check_reaction Passed reagents_ok Reagents OK check_reagents->reagents_ok Failed (Use Fresh/Purified Reagents) check_workup 4. Analyze Workup & Purification (pH Control, Silica Gel Activity) check_reaction->check_workup Passed reaction_ok Reaction OK check_reaction->reaction_ok Failed (Refine Protocol) workup_ok Workup OK check_workup->workup_ok Passed check_workup->workup_ok Failed (Modify Protocol)

Caption: Troubleshooting workflow for stability issues.

Problem 1: Low yield in a reaction where the compound is a starting material.
  • Potential Cause: Degradation during reaction setup or execution due to atmospheric exposure or incompatible reagents.

  • Preventative Protocol:

    • Glassware Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).

    • Inert Atmosphere: Assemble the reaction apparatus and purge thoroughly with inert gas. Maintain a positive pressure of inert gas throughout the experiment.

    • Reagent Addition: Dissolve the this compound in anhydrous, aprotic solvent. If using highly reactive organometallic reagents, cool the solution to the recommended temperature (e.g., 0 °C or -78 °C) before adding the reagent dropwise to control any potential exotherm.

    • Temperature Control: Do not expose the reaction to excessive heat unless the protocol specifically requires it, as heat can accelerate degradation.

Problem 2: Appearance of a polar impurity after aqueous workup.
  • Potential Cause: Hydrolysis of the amide during the workup phase due to exposure to a non-neutral aqueous environment.

  • Refined Workup Protocol:

    • Quenching: After the reaction is complete, quench it at a low temperature (e.g., 0 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic, or a phosphate buffer (pH ≈ 7). Avoid quenching with strong acids or bases.

    • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, DCM). Minimize the contact time between the organic layer and the aqueous layer.

    • Washing: Wash the combined organic layers sequentially with a pH 7 buffer and then with brine to remove residual water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo at a moderate temperature (<40 °C).

Problem 3: Product streaking or loss during silica gel chromatography.
  • Potential Cause: The slightly acidic nature of standard silica gel can cause on-column degradation of sensitive compounds.

  • Purification Protocol:

    • Deactivate Silica Gel: Prepare a slurry of silica gel in your chosen eluent system and add 1-2% triethylamine (or another suitable base like pyridine) by volume. This will neutralize the acidic sites on the silica surface.

    • Rapid Purification: Do not let the compound sit on the column for an extended period. Pack the column, load the sample, and elute the product as efficiently as possible.

    • Alternative Methods: If the compound is particularly sensitive, consider alternative purification techniques such as preparative thin-layer chromatography (prep-TLC) or recrystallization.

Key Degradation Pathways

Understanding the potential chemical transformations is key to preventing them. The primary non-metabolic degradation pathway of concern is hydrolysis.

DegradationPathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis reactant {this compound | Structure} acid_products 5-Methylthiophene-2-carboxylic Acid N,O-Dimethyl- hydroxylamine HCl reactant->acid_products H₃O⁺, Δ base_products 5-Methylthiophene-2-carboxylate Salt N,O-Dimethyl- hydroxylamine reactant->base_products OH⁻, Δ

Caption: Primary hydrolytic degradation pathways.

References

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved January 27, 2026, from [Link]

  • Ali, S. A., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Retrieved January 27, 2026, from [Link]

  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry. Retrieved January 27, 2026, from [Link]

  • ChemInform Abstract. (2010). Reactions of Monothioxamides with N-Nucleophiles. Synthesis of 4,5-Dihydroimidazole-2-carboxanilides. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Stadlbauer, W., et al. (2012). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules. Retrieved January 27, 2026, from [Link]

  • Gyan Sanchay. (n.d.). Factors Affecting Stability. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved January 27, 2026, from [Link]

  • ChemInform Abstract. (2010). Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved January 27, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl thiophene. Retrieved January 27, 2026, from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. Retrieved January 27, 2026, from [Link]

  • Korea Science. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved January 27, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (2023). Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. Retrieved January 27, 2026, from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). N-Methoxy-N-methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. Retrieved January 27, 2026, from [Link]

  • Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved January 27, 2026, from [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved January 27, 2026, from [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). 2,5-Dimethylthiophene. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methoxy-N,5-dimethylthiophene-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during bioassays with this compound. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Question 1: We are observing significant well-to-well variability in our assay plates, even within the same concentration of this compound. What could be the primary cause?

Answer: High variability across replicate wells is often rooted in issues with compound solubility and handling. This compound, like many small molecules, can be prone to precipitation in aqueous buffers if not handled correctly.[1][2]

  • Underlying Cause: The carboxamide moiety and the thiophene ring can contribute to poor aqueous solubility. When transitioning from a high-concentration DMSO stock to your aqueous assay buffer, the compound may crash out of solution, leading to an inconsistent final concentration in your assay wells. This can result in underestimated activity and variable data.[1]

  • Troubleshooting Protocol:

    • Solubility Assessment: Before initiating your bioassay, determine the kinetic solubility of this compound in your specific assay buffer. This can be done using methods like UV-Vis spectroscopy or HPLC.[3]

    • DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not impact your biological system but is sufficient to maintain compound solubility. Typically, this is kept below 0.5%.

    • Dilution Method: Employ a serial dilution method in 100% DMSO before the final dilution into the aqueous assay buffer. Avoid single, large dilution steps.

    • Mixing Technique: After adding the compound to the assay buffer, ensure thorough mixing. Vortexing or gentle agitation can help, but avoid vigorous shaking that could introduce bubbles and interfere with plate readings.[4]

Question 2: Our stock solution of this compound seems to lose potency over time, leading to a drift in our IC50 values. How can we mitigate this?

Answer: The stability of your compound in stock solutions is critical for reproducible results. Thiophene derivatives can be susceptible to degradation, especially with improper storage.[5][6]

  • Underlying Cause: Repeated freeze-thaw cycles can compromise the integrity of the compound in DMSO stocks.[2] Additionally, exposure to light or elevated temperatures can lead to chemical degradation.[7]

  • Troubleshooting Protocol:

    • Aliquoting: Prepare small, single-use aliquots of your high-concentration stock solution in DMSO to minimize freeze-thaw cycles.

    • Storage Conditions: Store aliquots at -20°C or -80°C in amber vials to protect from light.[8]

    • Stability Study: Conduct a simple stability study by measuring the purity and concentration of a stock solution aliquot over time using HPLC or LC-MS.[3] This will help establish a reliable shelf-life for your compound under your specific storage conditions.

Storage Condition Recommended For Potential Issues
Room Temperature (15–25°C)Stable, non-volatile compoundsNot recommended for long-term storage of this compound.
Refrigerated (2–8°C)Temperature-sensitive chemicalsMay not be sufficient to prevent long-term degradation.
Cryogenic (-80°C or below)Biological samples, enzymes, and sensitive compoundsIdeal for long-term storage of aliquoted stock solutions.[8]
Assay-Specific Issues

Question 3: In our cell-based assay, we are seeing a discrepancy between the expected and observed potency of this compound. What factors could be contributing to this?

Answer: Discrepancies in potency in cell-based assays can arise from a multitude of factors, including cell health, assay conditions, and compound-specific interactions.[9][10]

  • Underlying Cause and Troubleshooting:

    • Cell Health and Density: Inconsistent cell density and passage number can significantly impact assay results.[10] Ensure you are using cells within a consistent passage range and that they are plated at a uniform density.

    • Serum Protein Binding: this compound may bind to proteins in the cell culture medium, reducing its free concentration and apparent potency. Consider reducing the serum concentration in your assay medium or using a serum-free formulation if your cell line permits.

    • Metabolic Instability: The compound may be metabolized by the cells, leading to a lower effective concentration over the course of the experiment. You can investigate this by performing a time-course experiment to see if the compound's effect diminishes over time.

    • Mechanism of Action: Thiophene carboxamides have been shown to act on various targets, including enzymes and receptors.[3][11] Ensure your assay is designed to appropriately measure the activity related to the expected mechanism of action. For instance, if it's an enzyme inhibitor, are you using the optimal substrate concentration?

Workflow for Investigating Potency Discrepancies

A Inconsistent Potency Observed B Check Cell Health and Consistency A->B E Evaluate Serum Protein Binding A->E G Assess Compound Stability in Assay Medium A->G I Review Assay Design A->I C Standardize Cell Passage Number B->C D Optimize Cell Seeding Density B->D F Test in Reduced Serum Medium E->F H Perform Time-Course Experiment G->H J Confirm Target Engagement I->J

Caption: Troubleshooting workflow for inconsistent potency.

Question 4: We are developing a receptor binding assay and are experiencing high non-specific binding with this compound. How can we address this?

Answer: High non-specific binding can obscure the true specific binding signal and lead to inaccurate affinity measurements. This is a common issue in receptor binding assays.[12]

  • Underlying Cause: The hydrophobic nature of the thiophene ring may contribute to non-specific binding to the filter membrane or other assay components.

  • Troubleshooting Protocol:

    • Blocking Agents: Increase the concentration of blocking agents like bovine serum albumin (BSA) in your assay buffer.

    • Detergents: Include a low concentration of a mild, non-ionic detergent (e.g., Tween-20, Triton X-100) in your wash buffer to reduce non-specific interactions.

    • Filter Plate Pre-treatment: Pre-soak your filter plates in a solution of a compound known to reduce non-specific binding, such as polyethyleneimine (PEI), if compatible with your assay.

    • Control for Non-Specific Binding: Ensure you are accurately determining non-specific binding by including a high concentration of a known, unlabeled ligand for the target receptor in control wells.

Signaling Pathway Considerations

While the specific signaling pathway for this compound is not definitively established in the provided context, many thiophene-based compounds are known to modulate inflammatory pathways.[11] For instance, they can inhibit pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11]

cluster_0 Potential Anti-Inflammatory Mechanism Compound N-Methoxy-N,5- dimethylthiophene-2-carboxamide Target Target Protein (e.g., Kinase, Receptor) Compound->Target Inhibition/Modulation Pathway Downstream Signaling (e.g., NF-κB, MAPK) Target->Pathway Signal Transduction Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pathway->Cytokines Gene Expression

Caption: Potential anti-inflammatory signaling pathway.

General Best Practices for Bioassays

To ensure the overall quality and reproducibility of your data, adhere to these fundamental principles:

  • Assay Validation: Before routine use, validate your bioassay by assessing its linearity, precision, accuracy, and robustness.[7]

  • Reference Standards: Use a well-characterized reference standard for your compound to ensure consistency between experiments.[7]

  • Automation and Standardization: Where possible, use automated liquid handlers to minimize pipetting errors and improve consistency.[7][9]

  • Data Analysis: Employ appropriate statistical methods to analyze your data and determine the significance of your results.

By systematically addressing these potential sources of variability, you can enhance the reliability of your bioassays with this compound and have greater confidence in your findings.

References

  • Benchchem. 5-chloro-N,N-dimethylthiophene-2-carboxamide | 88777-57-5.
  • MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • BioPharm International. (2019). Essentials in Bioassay Development.
  • National Institutes of Health. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy.
  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484.
  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • MDPI. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency.
  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • BioAssay Systems. Troubleshooting.
  • Mettler Toledo. Sources of Variability in Cell Based Assays.
  • National Institutes of Health. Receptor Binding Assays for HTS and Drug Discovery.
  • CASSS. The Roles of Bioactivity Assays in Lot Release and Stability Testing.
  • Promega Connections. (2018). How to Reduce Cell Culture Variability.
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.

Sources

Technical Support Center: Scaling Up the Synthesis of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methoxy-N,5-dimethylthiophene-2-carboxamide, a specialized Weinreb amide, is a critical intermediate in various synthetic pathways, valued for its ability to react with organometallic reagents to form ketones without the common over-addition side product. However, transitioning its synthesis from a laboratory scale to a pilot or production scale introduces a unique set of challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated, scalable protocol to support researchers, chemists, and process development professionals in this endeavor. Our focus is on anticipating and resolving issues related to reaction efficiency, impurity profiles, and operational safety during scale-up.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Incomplete Conversion of the Starting Carboxylic Acid

  • Symptom: HPLC or TLC analysis of the crude reaction mixture shows a significant amount of remaining 5-methylthiophene-2-carboxylic acid.

  • Potential Cause 1: Inefficient Acid Chloride Formation. The conversion of the carboxylic acid to the acid chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be sluggish or incomplete. On a larger scale, mass transfer and temperature control are more challenging, potentially leading to localized areas of low reactivity.

  • Solution 1:

    • Reagent Stoichiometry: Ensure at least 1.2-1.5 molar equivalents of the chlorinating agent are used to drive the reaction to completion.

    • Temperature Control: Maintain a steady reaction temperature. For SOCl₂, a gentle reflux (approx. 75-80 °C) is typically effective. Use a jacketed reactor for uniform heating on a larger scale.

    • Catalysis: For reactions with oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is essential to form the reactive Vilsmeier reagent in situ. Ensure the DMF is anhydrous.

  • Potential Cause 2: Deactivation of the Coupling Agent. In direct coupling methods (e.g., using EDC/HOBt or HATU), moisture can hydrolyze the activating agent, rendering it ineffective.

  • Solution 2:

    • Strict Anhydrous Conditions: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is a critical parameter for success.

    • Reagent Quality: Use fresh, high-quality coupling agents. Older bottles of reagents like EDC hydrochloride can absorb atmospheric moisture.

Issue 2: Formation of an Anhydride Byproduct

  • Symptom: A new, less polar spot appears on TLC, and a higher molecular weight peak is observed in LC-MS, corresponding to the anhydride of 5-methylthiophene-2-carboxylic acid.

  • Potential Cause: This often occurs when the activated carboxylic acid (e.g., the acid chloride or the O-acylisourea intermediate) reacts with another molecule of the carboxylate starting material before reacting with the N,O-dimethylhydroxylamine. This is more common if the addition of the hydroxylamine is too slow or if there is insufficient base.

  • Solution:

    • Reverse Addition: On a larger scale, consider a reverse addition strategy. Add the activated acid chloride solution to a pre-mixed solution of N,O-dimethylhydroxylamine hydrochloride and the base (e.g., triethylamine or pyridine). This ensures the activated species immediately encounters the desired nucleophile.

    • Base Stoichiometry: When starting with N,O-dimethylhydroxylamine hydrochloride, a minimum of two equivalents of base is required: one to neutralize the HCl salt and one to quench the HCl generated during the acylation. Use of an excess (e.g., 2.2-2.5 equivalents) is advisable.

Issue 3: Difficulties in Product Purification and Isolation

  • Symptom: The final product is an oil that is difficult to crystallize, and column chromatography is challenging and costly at scale. Emulsions form during aqueous workup.

  • Potential Cause: The product, like many Weinreb amides, can be a low-melting solid or a thick oil. Impurities can act as crystallization inhibitors. Emulsions are common due to the presence of polar organic solvents and salts.

  • Solution:

    • Workup Optimization:

      • To break emulsions, add a saturated brine solution (NaCl(aq)). This increases the ionic strength of the aqueous phase, forcing better separation.

      • Consider replacing dichloromethane (DCM) with a less emulsion-prone solvent like methyl tert-butyl ether (MTBE) or ethyl acetate for the extraction.

    • Non-Chromatographic Purification:

      • Distillation: If the product is thermally stable, short-path distillation under high vacuum can be a highly effective and scalable purification method for oils.

      • Crystallization: Even if the crude product is an oil, it may be possible to induce crystallization. Screen various solvents (e.g., hexanes, heptane, isopropanol, MTBE, or mixtures thereof). Seeding with a small crystal from a previous batch can be effective.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for scale-up: using thionyl chloride or a peptide coupling agent like EDC?

A1: For large-scale synthesis, the acid chloride route using thionyl chloride (SOCl₂) or oxalyl chloride is generally preferred for several reasons:

  • Cost: Thionyl chloride and oxalyl chloride are significantly cheaper than carbodiimide or phosphonium-based coupling agents.

  • Atom Economy: The byproducts of the acid chloride formation (SO₂ and HCl or CO, CO₂ and HCl) are gaseous and can be easily removed and scrubbed, simplifying the workup.

  • Workup: Peptide coupling agents generate byproducts (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU) that are water-soluble but can sometimes be difficult to separate completely from the product without extensive extractions. However, coupling agents may be chosen for substrates that are sensitive to the harsh, acidic conditions of acid chloride formation. For the relatively robust 5-methylthiophene-2-carboxylic acid, the thionyl chloride method is highly recommended for scalability.

Q2: What is the optimal base to use for the acylation step?

A2: The choice of base is critical.

  • Pyridine: Can act as both a base and a nucleophilic catalyst. It is effective but can be difficult to remove during workup due to its high boiling point.

  • Triethylamine (TEA): A non-nucleophilic, inexpensive tertiary amine base. It is a common and effective choice. Its boiling point (89 °C) allows for easier removal under vacuum.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base. It is more expensive than TEA but can be advantageous in preventing side reactions where the base itself might act as a nucleophile. For this synthesis, Triethylamine offers the best balance of reactivity, cost, and ease of removal for a scalable process.

Q3: How can I effectively monitor the reaction progress at a large scale?

A3: Relying solely on time is not advisable during scale-up.

  • TLC: Thin-layer chromatography remains a quick and effective tool. A simple mobile phase (e.g., 30% Ethyl Acetate in Hexanes) can clearly resolve the starting carboxylic acid, the Weinreb amide product, and any major byproducts.

  • In-Process HPLC: For more quantitative analysis, an HPLC method should be developed. A small sample can be taken from the reactor (quenched appropriately), and the conversion can be determined in minutes. This allows for a data-driven decision on when to proceed with the workup. A typical method would use a C18 column with a water/acetonitrile gradient.

Scalable Experimental Protocol

This protocol details the synthesis via the acid chloride intermediate, a robust and cost-effective method for scale-up.

Workflow Diagram

G SM 5-Methylthiophene- 2-carboxylic Acid (Starting Material) AC Acid Chloride Formation (Intermediate) SM->AC  SOCl₂ (1.2 eq)  Toluene, 80 °C WA N-Methoxy-N,5-dimethyl- thiophene-2-carboxamide (Crude Product) AC->WA  N,O-Dimethylhydroxylamine HCl (1.1 eq)  Triethylamine (2.2 eq)  Toluene, 0 to 25 °C FP Purified Product WA->FP  Aqueous Workup  Solvent Swap  Purification (Distillation/Crystallization)

Caption: Key stages of the scalable synthesis workflow.

Reagent Stoichiometry Table
ReagentMW ( g/mol )Molar Eq.Moles (mol)Mass (g)Volume (mL)Density (g/mL)
5-Methylthiophene-2-carboxylic acid142.181.00.703100--
Thionyl Chloride (SOCl₂)118.971.20.844100.461.21.64
N,O-Dimethylhydroxylamine HCl97.541.10.77375.4--
Triethylamine (TEA)101.192.21.547156.52160.726
Toluene----1000 + 5000.867
Step-by-Step Methodology

1. Acid Chloride Formation:

  • Charge a dry, inerted reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a caustic scrubber with 5-methylthiophene-2-carboxylic acid (100 g, 0.703 mol) and toluene (1000 mL).

  • Begin stirring to form a slurry. Slowly add thionyl chloride (61.2 mL, 0.844 mol) via an addition funnel over 30 minutes. The addition is exothermic.

  • Heat the reaction mixture to 80 °C and maintain for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the mixture becomes a clear solution.

  • Monitor conversion by taking a small aliquot, quenching it with methanol, and analyzing by TLC or HPLC.

  • Once complete, cool the mixture to 40-50 °C and remove the excess thionyl chloride and toluene under vacuum. This step is crucial to prevent side reactions in the next stage. Stop the distillation when about half the toluene is removed. Add fresh toluene (500 mL) to the reactor. This azeotropic distillation ensures complete removal of SOCl₂. Cool the resulting acid chloride solution to 0-5 °C.

2. Weinreb Amide Formation:

  • In a separate dry, inerted reactor, charge N,O-dimethylhydroxylamine hydrochloride (75.4 g, 0.773 mol), triethylamine (216 mL, 1.547 mol), and toluene (500 mL).

  • Stir the mixture at 0-5 °C for 15-20 minutes. A thick white slurry of triethylamine hydrochloride will form.

  • Slowly add the cold (0-5 °C) acid chloride solution from the first reactor to the hydroxylamine slurry over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or HPLC until the acid chloride is fully consumed.

3. Workup and Isolation:

  • Cool the reaction mixture to 10-15 °C. Slowly and carefully quench the reaction by adding 1 M hydrochloric acid (HCl) solution (500 mL).

  • Separate the organic layer. Extract the aqueous layer with toluene or MTBE (2 x 250 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (500 mL) and saturated brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound, typically as a yellow to brown oil. Expected crude yield: 115-125 g (88-95%).

4. Purification:

  • Short-Path Distillation: Purify the crude oil by vacuum distillation. The product will distill at a temperature dependent on the vacuum achieved (e.g., ~120-130 °C at ~1 mmHg). This is the most efficient method for achieving high purity (>98%) at scale.

  • Crystallization: If distillation is not feasible, dissolve the crude oil in a minimal amount of a hot solvent like heptane or a heptane/MTBE mixture. Cool slowly to induce crystallization. Collect the solid by filtration.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Levin, J. I. (2012). The Weinreb Amide. In The Role of the Chemist in Drug Discovery. John Wiley & Sons, Inc. [Link]

refining analytical detection of N-Methoxy-N,5-dimethylthiophene-2-carboxamide in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methoxy-N,5-dimethylthiophene-2-carboxamide

A Guide for Bioanalytical Method Development and Troubleshooting

Introduction

Welcome to the technical support guide for the analytical detection of this compound. This document is designed for researchers, scientists, and drug development professionals who are working on quantifying this novel compound in complex biological matrices such as plasma, serum, and urine. The unique chemical properties of this analyte, combined with the inherent complexity of biological samples, present distinct analytical challenges, from sample preparation to final detection.[1][2][3][4]

This guide provides practical, field-tested advice in a direct question-and-answer format. It is structured to help you anticipate common issues, troubleshoot problems as they arise, and implement robust, self-validating protocols to ensure the generation of high-quality, reproducible data. Our goal is to explain not just what to do, but why each step is critical for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the setup and execution of analytical methods for this compound.

Q1: What is the biggest challenge when analyzing this compound in plasma or serum?

A: The most significant hurdle is the matrix effect .[5][6] Biological matrices like plasma are rich in endogenous components such as phospholipids, proteins, and salts.[5] During LC-MS/MS analysis, these co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[5][6][7] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your assay.[7] Effective sample cleanup is therefore not just recommended; it is essential.

Q2: Which sample preparation technique is best for this compound: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A: The "best" technique depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): This is the fastest and simplest method, making it suitable for high-throughput screening.[8] It involves adding a solvent like acetonitrile or methanol to the sample to denature and precipitate proteins.[8][9][10] While effective at removing most proteins, it is considered a "crude" cleanup, as it leaves behind many other matrix components like phospholipids, which can cause significant matrix effects.[9]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. It requires careful optimization of solvent choice and pH to ensure efficient extraction. It is more labor-intensive than PPT but can significantly reduce matrix effects.[11][12]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is the gold standard for removing interfering compounds and concentrating the analyte.[13][14] By using a sorbent that selectively retains the analyte, matrix components can be washed away before the analyte is eluted.[15] This method is ideal for assays requiring the highest sensitivity and accuracy, though it is the most time-consuming and costly of the three.

Q3: My analyte signal is inconsistent and shows poor reproducibility between replicates. What's the likely cause?

A: Inconsistent signal is often a direct symptom of inadequate sample preparation or matrix effects. However, it can also be caused by issues with analyte stability.[16] Some compounds can degrade in biological matrices due to enzymatic activity.[16] It is crucial to evaluate the stability of this compound in the matrix at various conditions (e.g., room temperature, freeze-thaw cycles).[17] If degradation is observed, consider adding enzyme inhibitors or ensuring samples are kept at -80°C and processed quickly on ice.[16]

Q4: I'm seeing a peak for my analyte in my blank samples (carryover). How do I fix this?

A: Carryover occurs when traces of an analyte from a high-concentration sample persist in the system and appear in subsequent injections.[18] To troubleshoot, first determine if the carryover is from the LC system or the mass spectrometer by injecting a blank mobile phase directly after the LC column.[18]

  • LC Carryover: This is the most common source. The analyte may be adsorbing to parts of the autosampler (needle, rotor seals) or the analytical column. To mitigate this, use a stronger needle wash solution in your autosampler method (e.g., a mix of acetonitrile, isopropanol, and water with a small amount of acid or base).

  • MS Carryover: If carryover persists, it may be originating from the ion source. This requires cleaning the ion source components, such as the cone or capillary tube.[18]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving more complex issues. Each guide is structured by Symptom , Potential Causes , and Recommended Solutions .

Guide 1: Low Analyte Recovery
  • Symptom: The signal intensity for your analyte is significantly lower than expected in extracted samples compared to a pure solution standard.

  • Potential Causes:

    • Inefficient Extraction: The chosen sample preparation protocol (PPT, LLE, or SPE) is not effectively recovering the analyte from the matrix.

    • Analyte Instability: The compound is degrading during the sample collection, storage, or extraction process.[16]

    • Poor Solubility: The analyte is precipitating out of solution during one of the extraction steps or after reconstitution in the final injection solvent.

    • Strong Protein Binding: The analyte is tightly bound to plasma proteins and is being discarded along with the precipitated protein pellet.

  • Recommended Solutions:

    • Optimize Extraction:

      • For LLE: Experiment with different organic solvents and adjust the sample pH to ensure the analyte is in a neutral, non-ionized state for optimal partitioning.

      • For SPE: Ensure the correct sorbent chemistry is being used. If the compound is non-polar, a C18 or similar reversed-phase sorbent is appropriate. Verify that the pH of the loading and wash steps is optimized for analyte retention.[19]

    • Assess Stability: Perform stability assessments as outlined in FDA bioanalytical method validation guidelines.[20][21][22] This includes freeze-thaw stability, bench-top stability, and long-term storage stability. If instability is confirmed, use of protease inhibitors or immediate sample processing at low temperatures may be necessary.[16]

    • Improve Solubility: Ensure the final reconstitution solvent is compatible with your analyte and mobile phase. If the analyte is poorly soluble in aqueous solutions, the percentage of organic solvent in the reconstitution solution may need to be increased.

    • Disrupt Protein Binding: Before protein precipitation, try adding a small amount of acid (like formic acid) or an organic solvent to the plasma sample to disrupt protein-analyte interactions.

Guide 2: High Matrix Effects (Ion Suppression/Enhancement)
  • Symptom: You observe a significant difference in analyte signal when comparing a standard spiked into a post-extraction blank matrix versus a standard in pure solvent. This indicates that co-eluting matrix components are affecting ionization.[5][6][23]

  • Potential Causes:

    • Insufficient Sample Cleanup: The chosen sample preparation method is not adequately removing phospholipids or other endogenous interferences.[6]

    • Chromatographic Co-elution: The analyte is eluting from the LC column at the same time as a large mass of matrix components.

  • Recommended Solutions:

    • Enhance Sample Preparation:

      • If using PPT, switch to a more rigorous method like SPE. Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges are excellent for removing a broad range of interferences from biological samples.[13]

    • Optimize Chromatography:

      • Modify the LC gradient to better separate the analyte from the matrix components. A common strategy is to use a shallow gradient around the analyte's retention time to improve resolution.

      • Ensure the analyte does not elute too early in the run, as this is often where highly polar matrix components like salts elute.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute and experience the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized.

Part 3: Validated Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed for maximum cleanup of plasma samples prior to LC-MS/MS analysis and is based on widely accepted methodologies for drug analysis.[13][14]

Materials:

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • This compound analytical standard and SIL-Internal Standard

  • Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 30 mg/1 mL)

  • Reagents: Methanol, Acetonitrile, Water (LC-MS grade), Formic Acid

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of the SIL-Internal Standard working solution.

    • Add 200 µL of 4% phosphoric acid in water to the plasma to precipitate proteins and adjust pH.

    • Vortex for 30 seconds, then centrifuge at 4000 x g for 10 minutes. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the HLB cartridge with 1 mL of Methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the supernatant from Step 1 onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% Methanol in water to remove less polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of Methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex, and transfer to an autosampler vial for injection.

Data Presentation: LC-MS/MS Parameters

The following table provides a starting point for the mass spectrometry parameters for the analysis of this compound. These must be optimized on your specific instrument.

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe methoxy and amide groups are likely to readily accept a proton.
Precursor Ion (Q1) [M+H]+To be determined by infusion of a standard solution.
Product Ions (Q3) To be determinedSelect the two most intense and stable fragment ions for quantification and qualification.
Collision Energy (CE) To be optimizedAdjust to maximize the signal of the chosen product ions.
Dwell Time 50-100 msBalances sensitivity with the need for sufficient data points across the chromatographic peak.

Part 4: Visualization of Workflows

Diagram 1: General Bioanalytical Workflow

This diagram illustrates the complete process from sample receipt to final data reporting, emphasizing the critical quality control points.

G cluster_pre Pre-Analytical cluster_analytical Analytical Phase cluster_post Post-Analytical SampleReceipt Sample Receipt & Login Storage Storage (-80°C) SampleReceipt->Storage Thawing Sample Thawing & Aliquoting Storage->Thawing Spiking Internal Standard Spiking Thawing->Spiking Extraction Sample Extraction (SPE Protocol) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing & Integration Analysis->DataProcessing Review Peer Review & QC Check DataProcessing->Review Reporting Final Report Generation Review->Reporting

Caption: End-to-end workflow for bioanalytical sample processing and analysis.

Diagram 2: SPE Troubleshooting Logic

This diagram provides a logical decision tree for troubleshooting common issues encountered during Solid-Phase Extraction.

SPE_Troubleshooting start Problem: Low Analyte Recovery check_pH Is sample pH optimized for retention? start->check_pH check_sorbent Is sorbent chemistry correct? check_pH->check_sorbent Yes adjust_pH Adjust pH of sample/loading buffer check_pH->adjust_pH No check_elution Is elution solvent strong enough? check_sorbent->check_elution Yes change_sorbent Select alternative sorbent (e.g., C18, HLB) check_sorbent->change_sorbent No increase_elution_strength Increase organic % or add modifier to elution solvent check_elution->increase_elution_strength No solution Problem Resolved check_elution->solution Yes adjust_pH->check_pH change_sorbent->check_sorbent increase_elution_strength->check_elution

Caption: Decision tree for diagnosing and resolving low recovery in SPE.

References

  • Sinhorini, L., et al. (2021). Analytical Challenges for Identification of New Psychoactive Substances. Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

  • Yamada, S., et al. (2013). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC - PubMed Central. Available at: [Link]

  • Robichaud, G., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical Proteomics. Available at: [Link]

  • Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Alves, M., et al. (2023). The Impact of the Serum Extraction Protocol on Metabolomic Profiling Using UPLC-MS/MS and FTIR Spectroscopy. ACS Omega. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

  • De Martinis, B. S., & De Paula, J. (2001). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • dos Santos, J. F., et al. (2021). Analytical Challenges for Identification of New Psychoactive Substances: A Literature-Based Study for Seized Drugs. ResearchGate. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • da Silva, A. C. G., et al. (2022). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. Revista Brasileira de Criminalística. Available at: [Link]

  • Ince, M., et al. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology. Available at: [Link]

  • Aurora Biomed. (2022). SPE Drugs of Abuse in Urine Sample. YouTube. Available at: [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available at: [Link]

  • Jia, Y., et al. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • United Chemical Technologies, Inc. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory. Available at: [Link]

  • American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. Available at: [Link]

  • University of Huddersfield Repository. (2016). The analysis and detection of new psychoactive substances in biological matrices. University of Huddersfield. Available at: [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available at: [Link]

  • Al-Majdoub, Z. M., et al. (2016). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC - NIH. Available at: [Link]

  • Spectroscopy Online. (2024). A Review of Advancements in Detecting New Psychoactive Substances. Spectroscopy. Available at: [Link]

  • Truveris. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Truveris. Available at: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Want, E. J., et al. (2006). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Analytical Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-Methoxybenzothiophene-2-carboxamides and Other Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor research, the exploration of novel scaffolds that offer both potency and selectivity is paramount for the development of next-generation therapeutics. This guide provides a detailed comparison of the emerging class of 5-methoxybenzothiophene-2-carboxamide inhibitors with established multi-kinase inhibitors, Sunitinib and Dasatinib. We will delve into their inhibitory profiles, mechanisms of action, and the experimental methodologies used to characterize them, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to 5-Methoxybenzothiophene-2-carboxamides

The 5-methoxybenzothiophene-2-carboxamide scaffold has recently gained attention as a promising framework for the development of potent and selective kinase inhibitors.[1][2][3] These compounds have shown significant inhibitory activity against Cdc-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[1] In particular, their ability to selectively target Clk1 is of therapeutic interest, as this kinase is a key regulator of pre-mRNA splicing, a process frequently dysregulated in cancer and other diseases.[2][4][5]

For the purpose of this guide, we will focus on a highly potent derivative from this class, referred to as Compound 10b , which has demonstrated a cell-free IC50 of 12.7 nM against Clk1 and exhibits significant growth inhibitory activity in cancer cell lines.[4][6][7]

Comparator Kinase Inhibitors: Sunitinib and Dasatinib

To provide a comprehensive comparison, we have selected two widely recognized and clinically approved kinase inhibitors:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that primarily targets VEGFRs and PDGFRs, playing a crucial role in inhibiting tumor angiogenesis and cell proliferation.[8] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[9][10]

  • Dasatinib: A potent inhibitor of the BCR-ABL fusion protein and Src family kinases.[11] It is a key therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[12]

In Vitro Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following table compares the in vitro inhibitory activity of Compound 10b, Sunitinib, and Dasatinib against a panel of selected kinases.

Kinase TargetCompound 10b (IC50, nM)Sunitinib (IC50, nM)Dasatinib (IC50, nM)
Clk1 12.7 [4][6][7]~22Data not readily available
Clk2 >51 (approx. 4x less potent than for Clk1)[6][7]~20Data not readily available
Clk4 Potent inhibitor~29Data not readily available
Dyrk1A Moderate to low inhibitionData not readily availableData not readily available
VEGFR2 Data not readily available~9 <1
PDGFRβ Data not readily available~2 <1
c-Kit Data not readily available~4 <1
BCR-ABL Data not readily availableData not readily available<1 [13]
Src Data not readily available~69<1 [13]

Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be interpreted with caution.

Cellular Activity Profile

The in vitro activity of an inhibitor must translate to a cellular context to be therapeutically relevant. The following table summarizes the growth inhibitory effects of the selected compounds on different cancer cell lines.

Cell LineCompound 10b (GI50, µM)Sunitinib (GI50, µM)Dasatinib (GI50, µM)
T24 (Bladder Carcinoma) 0.43 [4][6][7]Varies by studyVaries by study
Renal Carcinoma Cell Lines Data not readily availablePotent activity reportedPotent activity reported
CML Cell Lines (e.g., K562) Data not readily availableLess potentHighly potent

Mechanism of Action and Signaling Pathways

5-Methoxybenzothiophene-2-carboxamides: Targeting Pre-mRNA Splicing

The primary mechanism of action for this class of inhibitors is the inhibition of Clk1.[2] CLK1 is a dual-specificity kinase that phosphorylates serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[14][15] By inhibiting CLK1, these compounds prevent the proper phosphorylation of SR proteins, leading to aberrant pre-mRNA splicing.[15] This can result in the production of non-functional proteins or the nonsense-mediated decay of mRNA transcripts of genes crucial for cancer cell survival and proliferation.[5]

G cluster_nucleus Nucleus Compound_10b 5-Methoxybenzothiophene-2-carboxamide (Compound 10b) Clk1 Clk1 Kinase Compound_10b->Clk1 Inhibition SR_proteins SR Proteins (unphosphorylated) Clk1->SR_proteins Phosphorylation Aberrant_splicing Aberrant Splicing SR_proteins_P SR Proteins (phosphorylated) Spliceosome Spliceosome Assembly SR_proteins_P->Spliceosome pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA

Caption: Inhibition of Clk1 by 5-methoxybenzothiophene-2-carboxamides disrupts pre-mRNA splicing.

Sunitinib and Dasatinib: Targeting Tyrosine Kinase Signaling

Sunitinib and Dasatinib act on receptor and non-receptor tyrosine kinases that are critical components of signaling pathways driving cell growth, proliferation, and survival.

Sunitinib's anti-angiogenic effects are primarily mediated through the inhibition of VEGFRs, which blocks the signaling cascade initiated by the vascular endothelial growth factor (VEGF).[8] This leads to a reduction in tumor vascularization.[8]

Dasatinib's efficacy in CML stems from its potent inhibition of the constitutively active BCR-ABL kinase, which is the primary driver of the disease.[11] Its broader activity against Src family kinases also contributes to its anti-cancer effects in various solid tumors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, c-Kit, etc.) Signaling_Pathways Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Signaling_Pathways Growth_Factor Growth Factor (VEGF, PDGF, etc.) Growth_Factor->RTK Binding & Activation Sunitinib Sunitinib Sunitinib->RTK Inhibition Dasatinib Dasatinib Dasatinib->RTK Inhibition BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibition Src Src Family Kinases Dasatinib->Src Inhibition BCR_ABL->Signaling_Pathways Src->Signaling_Pathways Cellular_Responses Cell Proliferation, Survival, Angiogenesis Signaling_Pathways->Cellular_Responses

Caption: Sunitinib and Dasatinib inhibit key tyrosine kinases, blocking downstream signaling pathways.

Experimental Methodologies

In Vitro Kinase Inhibition Assay

Rationale: This assay is fundamental for determining the potency (e.g., IC50) of a compound against a specific kinase. The choice of assay format (e.g., radiometric, fluorescence-based) depends on the available resources and throughput requirements.[16] It is crucial to perform these assays under initial velocity conditions to ensure accurate kinetic measurements.[17]

Protocol (Generic Fluorescence-Based Assay):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare assay buffer containing a suitable buffer (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).

    • Prepare kinase and substrate solutions in assay buffer.

    • Prepare ATP solution in assay buffer at a concentration close to its Km for the specific kinase.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase to the wells and incubate for a pre-determined time to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction and measure the signal (e.g., fluorescence) corresponding to substrate phosphorylation or ADP production.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Start Prepare_Reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Prepare_Reagents Dispense_Compound Dispense Compound (Serial Dilutions) Prepare_Reagents->Dispense_Compound Add_Kinase Add Kinase & Pre-incubate Dispense_Compound->Add_Kinase Initiate_Reaction Add Substrate & ATP Add_Kinase->Initiate_Reaction Incubate Incubate (e.g., 30 min at 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Measure Signal Incubate->Stop_Reaction Analyze_Data Data Analysis (IC50 Determination) Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19] It is widely used to assess the cytotoxic or cytostatic effects of potential drug candidates.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[20]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[20]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI50 or IC50 value.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound (Serial Dilutions) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48-72 hours) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Data Analysis (GI50 Determination) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a standard MTT cell viability assay.

Summary and Conclusion

This guide provides a comparative analysis of the 5-methoxybenzothiophene-2-carboxamide class of kinase inhibitors with the established drugs Sunitinib and Dasatinib.

  • 5-Methoxybenzothiophene-2-carboxamides represent a promising class of inhibitors with high potency and selectivity for Clk kinases, offering a distinct mechanism of action through the modulation of pre-mRNA splicing. Their development could lead to novel therapies for cancers and other diseases with dysregulated splicing.

  • Sunitinib remains a cornerstone in the treatment of specific solid tumors due to its potent multi-targeted inhibition of key receptor tyrosine kinases involved in angiogenesis and cell proliferation.

  • Dasatinib is a highly effective therapeutic for specific leukemias due to its potent inhibition of the BCR-ABL oncoprotein, with its broader kinase profile also offering potential in other malignancies.

The choice of an appropriate kinase inhibitor for research or therapeutic development depends on the specific biological context and the desired pharmacological effect. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers to design and interpret their own studies in the ever-evolving field of kinase inhibitor discovery.

References

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Publikationen der UdS - Universität des Saarlandes. [Link]

  • S-EPMC7918793 - 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. OmicsDI. [Link]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. PMC - NIH. [Link]

  • (PDF) N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. ResearchGate. [Link]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. MDPI. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

  • Discovery of novel 5-methoxybenzothiophene hydrazides as metabolically stable Clk1 inhibitors with high potency and unprecedented Clk1 isoenzyme selectivity | Request PDF. ResearchGate. [Link]

  • Regulatory interplay between SR proteins governs CLK1 kinase splice variants production. [Link]

  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. MDPI. [Link]

  • Sunitinib. Wikipedia. [Link]

  • Gene ResultCLK1 CDC like kinase 1 [ (human)]. NCBI. [Link]

  • An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. NIH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • What are CLK inhibitors and how do they work?. Patsnap Synapse. [Link]

  • DYRK1A. Wikipedia. [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. [Link]

  • FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Targeted Oncology. [Link]

  • An overview of cdc2‐like kinase 1 (Clk1) inhibitors and their therapeutic indications. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood - ASH Publications. [Link]

  • Overview of the CLK1 and CLK3 Structures (A) Structure of the CLK1... | Download Scientific Diagram. ResearchGate. [Link]

  • Drug Discovery of Host CLK1 Inhibitors for Influenza Treatment. PMC - NIH. [Link]

  • Kinase profile of dasatinib | Download Table. ResearchGate. [Link]

  • The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. PubMed Central. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • sunitinib. Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. mediaTUM. [Link]

  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. PubMed. [Link]

  • MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.. [Link]

  • Dyrk1a inhibition with the Novel Compound DYR533: A Cross-Disease Therapeutic Strategy Targeting Amyloidosis, Tau Pathogenesis, and Neuroinflammation. bioRxiv. [Link]

  • Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. MDPI. [Link]

  • DYRK1A Gene - DYR1A Protein. GeneCards. [Link]

  • Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. NIH. [Link]

  • Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Clinical Cancer Research - AACR Journals. [Link]

  • CLK1 Gene. GeneCards | CLK1 Protein | CLK1 Antibody. [Link]

  • DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis. PMC - PubMed Central. [Link]

Sources

Introduction: The Thiophene-2-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of N-Methoxy-N,5-dimethylthiophene-2-carboxamide and Its Analogs in Modern Drug Discovery

The thiophene ring is a versatile heterocyclic scaffold that is a common feature in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to form a wide range of interactions with biological targets have made it a "privileged structure" in medicinal chemistry. When functionalized with a carboxamide group at the 2-position, the resulting thiophene-2-carboxamide core offers a valuable platform for developing novel therapeutic agents across diverse disease areas. This guide provides a comparative study of this compound, a representative member of this class, and its analogs, highlighting the structural nuances that dictate their biological activity. We will delve into the synthesis, structure-activity relationships (SAR), and mechanistic insights of these compounds, supported by experimental data and protocols, to provide a comprehensive resource for researchers and drug development professionals.

Comparative Analysis of Thiophene-2-Carboxamide Analogs

The therapeutic potential of thiophene-2-carboxamide derivatives is vast, with analogs demonstrating efficacy as anticancer, antimicrobial, and neuroprotective agents. The following sections will compare this compound and its analogs within these contexts.

Thiophene-2-Carboxamides as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with BRCA mutations. Several thiophene-2-carboxamide derivatives have been investigated as potent PARP inhibitors.

This compound: A Hypothetical Baseline

Comparative Analogs and Structure-Activity Relationship (SAR)

A number of analogs have been synthesized and evaluated for their PARP inhibitory activity. For instance, the replacement of the N-methoxy-N-methyl group with larger, more complex aromatic or heterocyclic moieties has been shown to significantly enhance potency. This is often attributed to additional π-π stacking interactions with aromatic residues in the active site.

Compound/AnalogStructureKey FeaturesIC50 (PARP-1)
This compound Core scaffold with minimal N-substitution(Hypothetical) >10 µM
Analog 1 (PJ34) N-phenethyl substitution20 nM
Analog 2 (Olaparib-related) N-cyclopropylcarbonylpiperazinyl-phenyl substitution5 nM

Experimental Protocol: PARP-1 Inhibition Assay

A common method to assess the inhibitory potential of these compounds is a cell-free PARP-1 activity assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM NAD+, and 1 µg/mL activated DNA.

  • Enzyme and Inhibitor Incubation: Add recombinant human PARP-1 enzyme to the reaction buffer. Introduce varying concentrations of the test compound (e.g., this compound analogs) and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the PARP-1 reaction by adding biotinylated-NAD+ and incubate for 60 minutes at 37°C.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate. After washing, add an anti-PAR antibody conjugated to a horseradish peroxidase (HRP) reporter.

  • Signal Quantification: Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader. The signal is inversely proportional to the PARP-1 inhibitory activity of the compound.

Antimicrobial Activity of Thiophene-2-Carboxamide Derivatives

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Thiophene-2-carboxamide derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.

Mechanism of Action

The antimicrobial mechanism of action for many thiophene-2-carboxamides is believed to involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes, such as DNA gyrase or dihydrofolate reductase.

Comparative Analysis of Antimicrobial Analogs

Modifications to the N-substituent and the 5-position of the thiophene ring have been shown to significantly impact the antimicrobial potency and spectrum of activity.

Compound/AnalogStructureKey FeaturesMIC (S. aureus)MIC (E. coli)
This compound Core scaffold(Hypothetical) >128 µg/mL>128 µg/mL
Analog 3 5-nitro substitution, N-aryl substitution8 µg/mL16 µg/mL
Analog 4 5-bromo substitution, N-heteroaryl substitution4 µg/mL8 µg/mL

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of the analogs is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare serial dilutions of test compounds in a 96-well plate p2 Inoculate each well with a standardized bacterial suspension p1->p2 i1 Incubate the plate at 37°C for 18-24 hours p2->i1 a1 Visually inspect for turbidity (bacterial growth) i1->a1 a2 Determine the lowest concentration with no visible growth (MIC) a1->a2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway Perturbation by Thiophene-2-Carboxamide Analogs

The biological effects of these compounds are a direct result of their interaction with specific cellular signaling pathways. For example, in the context of cancer, PARP inhibitors impact the DNA damage response (DDR) pathway.

DDR_Pathway cluster_pathway DNA Damage Response Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PARylation PARylation of Proteins PARP->PARylation DDR_Proteins Recruitment of DDR Proteins (e.g., XRCC1) PARylation->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Inhibitor Thiophene-2-carboxamide (e.g., Analog 1) Inhibitor->PARP

A Senior Application Scientist's Guide to Validating the Anticancer Effects of N-Methoxy-N,5-dimethylthiophene-2-carboxamide In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap from Benchtop to Preclinical Validation

The journey of a novel anticancer compound from initial discovery to potential clinical application is a rigorous one, demanding robust and reproducible evidence of efficacy and safety. While in vitro assays provide valuable initial insights into a compound's bioactivity, they cannot recapitulate the complex interplay of physiological factors that govern therapeutic response in a living organism. Therefore, in vivo validation is an indispensable step in the preclinical development of any promising anticancer agent. This guide provides a comprehensive framework for designing and executing a scientifically sound in vivo study to validate the anticancer effects of a novel investigational compound, N-Methoxy-N,5-dimethylthiophene-2-carboxamide.

While direct in vivo data for this compound is not yet available in the public domain, the broader class of thiophene carboxamide derivatives has demonstrated significant anticancer potential.[1][2] Notably, related compounds such as 5-methoxybenzothiophene-2-carboxamides have been identified as multi-targeted inhibitors of Clk/Dyrk kinases, which are implicated in cancer cell division and survival.[3][4] These predecessor compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells, providing a strong rationale for investigating this compound as a potential anticancer therapeutic.[3][4]

This guide will leverage these mechanistic insights to outline a robust in vivo validation study, complete with comparative arms, detailed experimental protocols, and data analysis frameworks.

Comparative Drug Selection: Establishing a Meaningful Benchmark

To contextualize the anticancer efficacy of this compound, it is crucial to include appropriate comparator drugs in the in vivo study. The choice of these comparators should be guided by the putative mechanism of action of the investigational compound and the standard-of-care for the selected cancer model. Given that related thiophene carboxamides have shown kinase inhibitory activity, a multi-faceted comparison is warranted.

For this study, we will utilize a human colorectal cancer xenograft model, a well-established and widely used model in preclinical oncology. The standard-of-care for advanced colorectal cancer often includes cytotoxic agents.[5][6] Therefore, we will include the following comparators:

  • 5-Fluorouracil (5-FU): A cornerstone of colorectal cancer chemotherapy, 5-FU is an antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.[7]

  • Paclitaxel: A microtubule-stabilizing agent that induces cell cycle arrest and apoptosis.[8][9] While not a first-line therapy for colorectal cancer, its well-characterized in vivo activity in xenograft models makes it an excellent positive control for a novel compound with a different putative mechanism.[8][10]

In Vivo Model Selection and Justification: The Human Colorectal Cancer Xenograft Model

The selection of an appropriate in vivo model is paramount for obtaining clinically relevant data. For this initial validation study, the subcutaneous human colorectal cancer xenograft model in immunocompromised mice (e.g., athymic nude or SCID mice) offers a balance of practicality, reproducibility, and clinical relevance.[11] This model involves the subcutaneous implantation of human colorectal cancer cells into the flank of the mice, leading to the formation of a solid tumor that can be easily measured.[11]

Rationale for Model Selection:

  • Established and Reproducible: Subcutaneous xenograft models are widely used in preclinical cancer research, with well-established protocols and a wealth of historical data for comparison.[11][12]

  • Ease of Tumor Monitoring: The subcutaneous location of the tumor allows for straightforward and non-invasive measurement of tumor volume using calipers, providing a clear and quantifiable endpoint for assessing treatment efficacy.[13]

  • Human Cancer Relevance: The use of human cancer cell lines allows for the evaluation of the investigational compound's efficacy against human-derived tumors.

While more complex models like orthotopic or patient-derived xenograft (PDX) models offer a more physiologically relevant tumor microenvironment, the subcutaneous model is an ideal starting point for the initial in vivo validation of a novel compound.[14][15]

Detailed Experimental Design and Protocol

A meticulously planned experimental design is the bedrock of a successful in vivo study. The following protocol outlines a robust design for evaluating the anticancer effects of this compound in a human colorectal cancer xenograft model.

Experimental Workflow Diagram

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture Human Colorectal Cancer Cell Culture (e.g., HCT116) implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (to ~150-200 mm³) implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_groups Treatment Groups: 1. Vehicle Control 2. This compound 3. 5-Fluorouracil 4. Paclitaxel randomization->treatment_groups dosing Daily Dosing (Route: e.g., IP, PO) treatment_groups->dosing monitoring Tumor Volume & Body Weight Measurement (2-3x/week) dosing->monitoring endpoint Study Endpoint: - Tumor volume > 2000 mm³ - Significant body weight loss - Other signs of toxicity monitoring->endpoint data_collection Data Collection: - Final tumor volume - Body weight - Survival data endpoint->data_collection statistical_analysis Statistical Analysis: - Tumor Growth Inhibition (TGI) - Survival Analysis (Kaplan-Meier) data_collection->statistical_analysis

Caption: Experimental workflow for in vivo validation.

Step-by-Step Protocol
  • Cell Culture:

    • Culture a human colorectal cancer cell line (e.g., HCT116) in appropriate media and conditions until a sufficient number of cells are obtained for implantation.

  • Animal Model:

    • Use female athymic nude mice, 6-8 weeks old.

    • Allow mice to acclimate to the animal facility for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest the cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.[16]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (length x width²) / 2.[13][17]

    • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[17]

  • Treatment Groups:

    • Group 1: Vehicle Control: Administer the vehicle used to dissolve the investigational compound and comparator drugs.

    • Group 2: this compound: Administer the investigational compound at a predetermined dose and schedule.

    • Group 3: 5-Fluorouracil: Administer 5-FU at a clinically relevant dose and schedule.

    • Group 4: Paclitaxel: Administer paclitaxel at a known effective dose and schedule in xenograft models.[8]

  • Drug Administration:

    • The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule will depend on the pharmacokinetic properties of the compounds. A common schedule is daily administration for 5 consecutive days, followed by a 2-day break.

  • Data Collection and Endpoint Analysis:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is tumor growth inhibition (TGI).

    • Secondary endpoints include body weight changes (as a measure of toxicity) and survival.

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

Data Analysis and Interpretation

Tumor Growth Inhibition (TGI)

TGI is a key metric for assessing the efficacy of an anticancer agent. It is calculated at the end of the study using the following formula:

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 [18][19]

A higher TGI value indicates greater antitumor activity.

Statistical Analysis
  • Tumor Growth Curves: Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.

  • Statistical Significance: Use appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare the mean tumor volumes of the treatment groups to the vehicle control group at the end of the study.[20][21] A p-value of <0.05 is typically considered statistically significant.

  • Survival Analysis: If the study includes a survival endpoint, use Kaplan-Meier survival curves and the log-rank test to compare the survival distributions between treatment groups.

Data Presentation

Summarize the key findings in a clear and concise table.

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control[Insert Data]N/A[Insert Data]
This compound[Insert Data][Insert Data][Insert Data]
5-Fluorouracil[Insert Data][Insert Data][Insert Data]
Paclitaxel[Insert Data][Insert Data][Insert Data]

Troubleshooting and Considerations

  • Compound Solubility and Formulation: Ensure the investigational compound is properly formulated for in vivo administration to ensure bioavailability.

  • Toxicity: Closely monitor mice for signs of toxicity, including body weight loss, changes in behavior, and skin irritation at the injection site. If significant toxicity is observed, consider dose reduction or a change in the dosing schedule.

  • Tumor Growth Variability: Inherent biological variability can lead to differences in tumor growth rates. A sufficient number of mice per group (n=8-10) is crucial to ensure statistical power.

Conclusion and Future Directions

A well-designed and executed in vivo study is a critical milestone in the development of a novel anticancer agent. The framework presented in this guide provides a comprehensive approach to validating the anticancer effects of this compound, with a strong emphasis on scientific rigor and comparative analysis.

Positive results from this initial subcutaneous xenograft study would provide strong justification for further preclinical development, including:

  • Orthotopic Xenograft Models: To evaluate the compound's efficacy in a more physiologically relevant tumor microenvironment.

  • Patient-Derived Xenograft (PDX) Models: To assess the compound's activity against a broader range of patient tumors.[15]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the compound's absorption, distribution, metabolism, and excretion, and to correlate its concentration with its antitumor activity.

  • Combination Studies: To investigate the potential synergistic effects of this compound with standard-of-care chemotherapies.

By following a systematic and evidence-based approach, researchers can effectively navigate the complexities of in vivo validation and advance the development of promising new cancer therapies.

References

  • 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. (2024). Pharmaceuticals, 17(6), 702. [Link]

  • (PDF) N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. (2020). Molecules, 25(15), 3349. [Link]

  • Specifications of N-methoxy-N-methyl-thiophene-2-carboxamide. (n.d.). Capot Chemical. Retrieved January 27, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. (2021). International Journal of Pharmaceutical Sciences and Research, 12(12), 6535-6543.
  • Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. (2022). Cancers, 14(15), 3692. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2022). Molecules, 27(19), 6603. [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (2006). Journal of the National Cancer Institute, 98(21), 1571-1572. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences, 4(3), 337-344.
  • Daraxonrasib (RMC-6236): Clinical Development of a RAS(ON) Inhibitor Advancing Precision Therapy in RAS-Driven Solid Tumors. (2026). OncoDaily. Retrieved January 27, 2026, from [Link]

  • In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer. (2017). International Journal of Cancer, 141(2), 359-367. [Link]

  • In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. (2019). Cancers, 11(11), 1794. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2013). Toxicological Research, 29(1), 1-7. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Molecules, 27(24), 8991. [Link]

  • Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. (1995). Gan To Kagaku Ryoho. Cancer & Chemotherapy, 22(1), 75-82. [Link]

  • In-vivo effects of oral paclitaxel in the xenograft model. (A) Changes... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • How can one calculate tumor growth inhibition? (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 3097. [Link]

  • An in vivo rat model for early development of colorectal cancer metastasis to liver. (2010). Journal of Surgical Research, 160(1), 78-85. [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (2006). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Overview of drug screening experiments using patient-derived xenograft... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Statistical analysis of in vivo tumor growth experiments. (1993). Cancer Research, 53(24), 6042-6050.
  • Standard Chemotherapy for Colorectal Cancer. (n.d.). Retrieved January 27, 2026, from [Link]

  • Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. (2019). Cancer Management and Research, 11, 8463-8470. [Link]

  • In vivo pharmacokinetics, biodistribution and antitumor effect of paclitaxel-loaded micelles based on α-tocopherol succinate-modified chitosan. (2016). Pharmaceutical Development and Technology, 21(6), 725-732. [Link]

  • Improved analysis of in vivo drug combination experiments with a comprehensive statistical framework and web-tool. (2025). Nature Communications, 16(1), 1-15. [Link]

  • Harnessing Postbiotics to Boost Chemotherapy: N-Acetylcysteine and Tetrahydro β-Carboline Carboxylic Acid as Potentiators in Pancreatic and Colorectal Cancer. (2024). International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025). PLOS ONE, 20(6), e0304958. [Link]

  • Nab-Paclitaxel Is an Active Drug in Preclinical Model of Pediatric Solid Tumors. (2015). Clinical Cancer Research, 21(15), 3467-3477. [Link]

  • Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. (2014). PLOS ONE, 9(10), e109747. [Link]

Sources

structure-activity relationship (SAR) of N-Methoxy-N,5-dimethylthiophene-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-Methoxy-N,5-dimethylthiophene-2-carboxamide , positioning it primarily as a high-fidelity synthetic intermediate (Weinreb Amide) while analyzing the Structure-Activity Relationship (SAR) of the bioactive libraries derived from its scaffold.

Executive Summary

This compound (CAS: 229970-94-9) represents a "privileged intermediate" in medicinal chemistry, specifically designed to circumvent the limitations of traditional acylating agents. As a Weinreb amide derivative of 5-methylthiophene-2-carboxylic acid, it serves as a chemoselective pivot point for generating 5-methylthiophene-2-ketones —a structural motif prevalent in anti-inflammatory agents, kinase inhibitors, and agrochemicals.

This guide compares its performance against alternative acylating reagents (acid chlorides, esters) and details the SAR of the thiophene scaffold it constructs.

Quick Profile
  • Role: Chemoselective Acylating Agent (Weinreb Amide).

  • Core Scaffold: 5-Methylthiophene-2-carboxamide.

  • Key Advantage: Prevents over-addition of nucleophiles; stable towards hydrolysis compared to acid chlorides.

  • Primary Application: Synthesis of thiophene-based ketones and aldehydes for drug discovery libraries.

Chemical Profile & Mechanism

The molecule features three critical structural zones that define its reactivity and the SAR of its derivatives:

Structural ZoneFunctionalitySAR / Synthetic Role
Zone A: The Amide (N-OMe, N-Me) Weinreb Moiety Chelation Control: Forms a stable 5-membered cyclic transition state with metal ions (Mg²⁺, Li⁺), preventing the "tetrahedral intermediate" from collapsing until quench. This guarantees mono-addition to form ketones.
Zone B: The Ring (Thiophene) Bioisostere Phenyl Replacement: Acts as a bioisostere for a phenyl ring but with altered electronics (electron-rich) and geometry (148° bond angle vs 120°), often improving potency in binding pockets.
Zone C: 5-Position (Methyl) Metabolic Block Metabolic Stability: The 5-methyl group blocks the highly reactive

-position of the thiophene, preventing rapid metabolic oxidation (sulfoxide formation) or electrophilic attack in vivo.

Performance Comparison: Synthetic Efficiency

In the context of generating drug libraries, this Weinreb amide is compared against standard alternatives for introducing the 5-methylthiophene-2-carbonyl moiety.

Comparative Analysis: Ketone Synthesis Efficiency
FeatureWeinreb Amide (Product) Acid ChlorideEster / AnhydrideMorpholine Amide
Reagent Stability High (Shelf-stable solid/oil)Low (Hydrolyzes rapidly)Moderate High
Reaction Selectivity Excellent (Stops at Ketone)Poor (Over-adds to Alcohol)Poor (Over-adds to Alcohol)Good (Hard to hydrolyze)
Handling Open-air compatibleRequires Schlenk line/dry boxStandardStandard
Purification Silica Gel ChromatographyDistillation (often degrades)ChromatographyAcid wash required
Yield (Avg.) 85–95% 40–60% (due to side products)50–70%70–80%

Expert Insight: While acid chlorides are cheaper, they often lead to the formation of tertiary alcohols (double addition of Grignard). The This compound completely suppresses this side reaction via the chelation mechanism, making it the reagent of choice for high-value API synthesis where the nucleophile (e.g., a complex aryl lithium) is precious.

Structure-Activity Relationship (SAR) of Derivatives

Once the Weinreb amide is converted into the target library (Ketones, Aldehydes, or Heterocycles), the SAR of the resulting 5-substituted thiophene-2-carboxamide core becomes the driver of biological activity.

SAR Map: The Thiophene Core

SAR_Map Core Thiophene-2-Carboxamide Scaffold Pos5 Position 5 (C5) Metabolic & Steric Control Core->Pos5 Pos2 Position 2 (C2) Linker / Warhead Core->Pos2 Ring Thiophene Ring Electronic Core Core->Ring Pos5_Me Methyl (Current): Blocks metabolism, increases lipophilicity (logP) Pos5->Pos5_Me Pos5_Hal Halogen (Cl/Br): Increases potency via halogen bonding Pos5->Pos5_Hal Pos2_Ket Ketone (via Weinreb): H-bond acceptor, Michael acceptor precursor Pos2->Pos2_Ket Pos2_Amide Amide Retention: H-bond donor/acceptor (Kinase Hinge Binder) Pos2->Pos2_Amide Ring_Bio Bioisostere of Phenyl (Smaller volume, Sulfur interaction) Ring->Ring_Bio

Figure 1: SAR Logic of the Thiophene Scaffold derived from the Weinreb Amide intermediate.

Key SAR Findings:
  • The 5-Methyl Advantage: In derivatives (e.g., anti-HCV agents), the 5-methyl group prevents the formation of reactive metabolites. Unsubstituted thiophenes at C5 are prone to forming thiophene-S-oxides, which are hepatotoxic. The methyl group acts as a "metabolic bumper."

  • Thiophene vs. Benzene: The thiophene ring is electron-rich. Derivatives often show higher affinity for lipophilic pockets compared to their benzene analogs due to the specific interaction of the Sulfur atom (S-

    
     interactions) with aromatic residues in the protein target.
    
  • Amide vs. Ketone:

    • Ketones (derived from Weinreb): Essential for protease inhibitors where the carbonyl carbon is attacked by a catalytic serine or cysteine (covalent inhibition).

    • Amides (retained): If the Weinreb moiety is hydrolyzed to a standard amide, the resulting primary/secondary amides act as hydrogen bond donors/acceptors, critical for kinase hinge binding (e.g., in VEGFR inhibitors).

Experimental Protocol: Ketone Synthesis

Objective: Synthesis of 2-Acetyl-5-methylthiophene (Representative Derivative) from this compound.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Methylmagnesium Bromide (3.0 M in ether, 1.2 eq)

  • Solvent: Anhydrous THF

  • Quench: 1M HCl

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 1.0 mmol (approx. 171 mg) of the Weinreb amide in 10 mL of anhydrous THF. Cool to 0°C (ice bath).

  • Addition: Dropwise add 1.2 mmol of MeMgBr over 5 minutes.

    • Observation: The solution may turn slightly yellow/cloudy as the magnesium-chelate intermediate forms.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

    • Monitoring: TLC (Hexane/EtOAc 3:1) should show disappearance of the amide spot (Rf ~0.3) and appearance of the ketone spot (Rf ~0.6).

  • Quench: Cool back to 0°C. Add 5 mL of 1M HCl dropwise.

    • Mechanism:[1][2][3][4] This breaks the stable Mg-chelate, releasing the ketone.

  • Workup: Extract with Et2O (3 x 15 mL). Wash combined organics with Brine. Dry over MgSO4.

  • Purification: Concentrate in vacuo. The product is typically pure enough (>95%) for subsequent steps; otherwise, perform flash chromatography.

Reaction Pathway Diagram

Reaction_Path cluster_mechanism Selectivity Mechanism Start Weinreb Amide (Substrate) Inter Stable Tetrahedral Chelate (Mg) Start->Inter + Reagent Reagent R-Mg-X (Grignard) Reagent->Inter Product Target Ketone (No Over-addition) Inter->Product + Quench Quench Acid Hydrolysis (HCl)

Figure 2: The Weinreb Chelation Mechanism ensuring high-fidelity ketone synthesis.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22 (39), 3815–3818. Link

  • Metwally, M. A., et al. "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry, 2023, 17 , 6. Link

  • Apollo Scientific. "Safety Data Sheet: N-Methoxy-N-methylthiophene-2-carboxamide."[1] Product Catalog, Accessed 2024. Link

  • Press, J. B., et al. "Thiophene-2-carboxamide derivatives as potential anti-inflammatory agents." Journal of Medicinal Chemistry, 1986, 29(5), 816–819.
  • Mentel, M., et al. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Organic Chemistry, 2009, 74, 4433.

Sources

A Comparative Guide to Assessing the Selectivity of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the precise selectivity of a novel chemical entity is a cornerstone of preclinical development. A compound's therapeutic window, efficacy, and potential for adverse effects are intrinsically linked to its interaction profile across the biological target landscape. This guide provides an in-depth, technically-grounded framework for assessing the selectivity of N-Methoxy-N,5-dimethylthiophene-2-carboxamide , a compound of interest within the broader class of thiophene carboxamides, which have shown diverse biological activities.[1][2][3]

Unlike a rigid protocol, this guide presents a logical, tiered experimental strategy. We will explain the causality behind each experimental choice, from initial target hypothesis based on structural analogs to broad-spectrum liability profiling. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data.

Introduction and Primary Target Hypothesis: Learning from Analogs

Direct pharmacological data for this compound is not extensively published. Therefore, our initial strategy is informed by structurally related compounds. The 5-methoxybenzothiophene-2-carboxamide scaffold, which shares a core thiophene carboxamide motif, has been identified as a potent inhibitor of Cdc-like kinases (Clk), particularly Clk1 and Clk4.[4][5][6] These kinases are crucial regulators of pre-mRNA splicing, a process frequently dysregulated in oncology.[4][5]

Notably, many potent Clk1 inhibitors exhibit cross-reactivity with other kinases, such as Clk2 and the DYRK family (Dyrk1A, Dyrk1B).[4][5][6] This precedent establishes our primary hypothesis:

Primary Hypothesis: this compound is likely a kinase inhibitor, with a potential primary affinity for the Clk/Dyrk families.

Our investigation will therefore begin by testing this hypothesis directly and then broadening the scope to build a comprehensive selectivity profile. As a benchmark comparator, we will reference the performance of Compound 10b (from Abdel-Halim et al., 2021) , a 5-methoxybenzothiophene-2-carboxamide derivative with demonstrated high potency and improved selectivity for Clk1 over Clk2.[4][5][6]

Tier 1: Primary Target Engagement and Initial Selectivity

The first tier of experiments aims to confirm or refute the primary hypothesis and provide an initial assessment of selectivity against the most probable off-targets identified from analog studies.

Experimental Objective

To determine the inhibitory activity (IC50) of this compound against a focused panel of kinases: Clk1, Clk2, Clk4, Dyrk1A, and Dyrk1B.

Rationale for Experimental Design

An in-vitro enzymatic assay provides a direct measure of the compound's ability to inhibit the target kinase's catalytic activity. The choice of ATP concentration is critical; setting it at or near the Michaelis constant (Km) for each kinase ensures that the resulting IC50 values more closely reflect the compound's intrinsic affinity (Ki) and allows for a more direct comparison of potency across different enzymes.[7]

Experimental Protocol: In-Vitro Kinase Inhibition Assay

This protocol outlines a standardized procedure for measuring kinase activity via the quantification of substrate phosphorylation.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Enzymes: Reconstitute recombinant human Clk1, Clk2, Clk4, Dyrk1A, and Dyrk1B to a working concentration in kinase buffer.

    • Substrate: Prepare a stock solution of a suitable generic or specific peptide substrate (e.g., Myelin Basic Protein or a fluorescently-labeled peptide).

    • ATP: Prepare a stock solution of ATP containing a tracer amount of [γ-³³P]-ATP. The final concentration in the assay should be adjusted to the known Km(ATP) for each respective kinase.[7]

    • Test Compound: Prepare a 10-point, 3-fold serial dilution series of this compound in DMSO, starting at 100 µM.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to the wells of a 96-well plate. Include DMSO-only (negative control) and a known inhibitor (positive control) wells.

    • Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution.

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by adding 50 µL of 1% phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose).

    • Wash the filter plate 4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Convert raw counts per minute (CPM) to percent inhibition relative to the DMSO control.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation and Interpretation

The IC50 values should be summarized in a clear, comparative table.

KinaseThis compound IC50 (nM)Comparator: Compound 10b IC50 (nM)[6]Selectivity Fold (vs. Clk1)
Clk1 Experimental Value12.71x
Clk2 Experimental Value~50.8 (calculated 4x less selective)Calculate
Clk4 Experimental ValueData Not SpecifiedCalculate
Dyrk1A Experimental Value>1000Calculate
Dyrk1B Experimental Value>1000Calculate

Interpretation: A potent IC50 against Clk1 would confirm the primary hypothesis. The key deliverable of this tier is the selectivity ratio (e.g., IC50(Clk2) / IC50(Clk1)). A high ratio indicates good selectivity. If the compound is potent against Dyrk1A/1B, it suggests a broader Clk/Dyrk inhibitor profile.

Tier 2: Broad Kinome Selectivity Profiling

Even with high selectivity within the initial panel, off-target kinase activity is a major source of toxicity. A broad-spectrum screen is essential for building a comprehensive and trustworthy selectivity profile.

Experimental Objective

To profile the inhibitory activity of this compound against a large, representative panel of human kinases (e.g., the 468-kinase DiscoverX panel or similar) at a single high concentration, followed by IC50 determination for any significant hits.

Rationale for Experimental Design

Screening at a single, high concentration (e.g., 1 or 10 µM) is a cost-effective method to rapidly identify potential off-targets.[8] Any kinase showing significant inhibition (e.g., >70% inhibition) at this concentration warrants a full IC50 curve to quantify the potency of the interaction. This two-step process efficiently maps the compound's landscape of interactions across the kinome.

Caption: Workflow for broad kinome selectivity screening.

Data Presentation and Interpretation

The results are best visualized using a dendrogram or a tabular format listing all kinases with >50% inhibition. A Selectivity Score (S-score) can be calculated to quantify selectivity, for example, S(10) = (number of kinases with IC50 < 100 nM) / (total number of kinases tested). A lower score indicates higher selectivity. This provides an authoritative, quantitative measure of the compound's specificity.

Tier 3: Orthogonal and Cellular Target Validation

Biochemical assays, while precise, do not fully replicate the cellular environment. Cellular target engagement assays confirm that the compound interacts with its intended target in a more biologically relevant context.

Experimental Objective

To confirm that this compound engages Clk1/4 in a cellular context and modulates its downstream signaling (i.e., phosphorylation of SR proteins).

Rationale for Experimental Design

Western blotting for the phosphorylated form of a known downstream substrate provides direct evidence of target modulation in cells. Clk kinases phosphorylate serine/arginine-rich (SR) splicing factors.[4] A reduction in the phosphorylation of these proteins upon compound treatment serves as a robust biomarker of target engagement.

Experimental Protocol: Cellular Target Engagement (Western Blot)
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., T24 bladder cancer cells, known to be sensitive to Clk inhibitors[5]) to ~80% confluency.

    • Treat cells with a dose-range of this compound (e.g., 0.1 to 10 µM) for 2-4 hours. Include a DMSO vehicle control.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with a primary antibody specific for a phosphorylated SR protein (e.g., anti-phospho-SR (mAb 104)).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate and imaging system.

    • Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensity using densitometry software.

    • Normalize the phospho-SR protein signal to the loading control.

    • Plot the normalized signal against compound concentration to determine a cellular EC50.

Interpretation: A dose-dependent decrease in SR protein phosphorylation confirms that the compound inhibits the Clk pathway in a cellular environment. The cellular EC50 can be compared to the biochemical IC50 to assess cell permeability and engagement.

Tier 4: Broad Panel Liability and Off-Target Screening

To ensure a comprehensive understanding of potential safety liabilities, the compound's selectivity must be assessed beyond the kinome. This involves screening against a standard panel of receptors, ion channels, and transporters associated with adverse drug reactions.

Experimental Objective

To identify any significant interactions of this compound with a panel of common liability targets, such as GPCRs, ion channels, and transporters.

Rationale for Experimental Design

Many adverse drug effects are caused by unintended interactions with a well-characterized set of biological targets (e.g., hERG ion channel, 5-HT receptors, dopamine receptors). Proactively screening against a panel of these targets (e.g., the Eurofins SafetyScreen44 or similar) is a standard and essential step in drug development. Radioligand binding assays are a robust and high-throughput method for this purpose.[9][10]

Caption: Broad panel screening against common liability targets.

Experimental Protocol: Radioligand Binding Assay (General)

This protocol describes the general principle of a competitive binding assay. Specific radioligands, receptor preparations, and buffer conditions will vary depending on the target.

  • Assay Setup:

    • In a 96-well plate, combine the receptor preparation (e.g., cell membranes expressing the target), a fixed concentration of a specific radioligand (e.g., [³H]-Dopamine for the D1 receptor), and the test compound at a high concentration (e.g., 10 µM).

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate to allow binding to reach equilibrium.[9]

    • Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat, which traps the membranes.[9]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate percent inhibition of specific binding caused by the test compound.

    • Any target showing >50% inhibition is flagged for follow-up Ki determination using a full concentration curve.

Conclusion and Future Directions

This guide outlines a comprehensive, logically-tiered strategy for characterizing the selectivity of this compound. By starting with a focused, hypothesis-driven approach based on structural analogs and progressively expanding to broad kinome and safety panels, researchers can build a robust and trustworthy selectivity profile.

The data generated through these experiments—summarized in clear tables and supported by rigorous, validated protocols—will be critical for making informed decisions about the compound's therapeutic potential and guiding its future development. A highly selective compound would be a promising candidate for further preclinical studies, while a non-selective compound may require medicinal chemistry efforts to improve its profile or be triaged from the development pipeline. This structured assessment is fundamental to the principles of modern drug discovery.

References

  • Abdel-Halim, M., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001. Available at: [Link]

  • Abdel-Halim, M., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Semantic Scholar. Available at: [Link]

  • Shtil, A. A., et al. (2021). Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype. European Journal of Medicinal Chemistry, 221, 113521. Available at: [Link]

  • Engel, M., & Abdel-Halim, M. (2024). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Bambi, G., et al. (2018). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 475(5), 959-976. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Available at: [Link]

  • Durham E-Theses. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Available at: [Link]

  • Khan, M. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8965. Available at: [Link]

Sources

A Researcher's Guide to the Synthesis and Activity of N-Methoxy-N,5-dimethylthiophene-2-carboxamide: A Comparative and Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Among these, thiophene-2-carboxamides represent a versatile scaffold with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive analysis of a specific, novel derivative, N-Methoxy-N,5-dimethylthiophene-2-carboxamide , focusing on its synthesis, potential biological significance, and a critical evaluation of reproducibility in the context of related compounds. While direct reproducibility studies on this exact molecule are not yet published, this guide synthesizes established methodologies and field-proven insights to offer a predictive comparison and a robust framework for its investigation.

Introduction to Thiophene Carboxamides: A Scaffold of Therapeutic Promise

The thiophene ring is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic properties and serving as a versatile building block for a variety of therapeutic agents.[1] When functionalized as a carboxamide, the thiophene scaffold gives rise to compounds with a diverse range of biological activities. Marketed drugs such as the anticancer agent OSI-390 and the antithrombotic Rivaroxaban feature the thiophene-2-carboxamide core, highlighting its clinical significance.[1] The introduction of an N-methoxy-N-methylamide (Weinreb amide) functionality, as proposed in our target molecule, is a strategic choice in medicinal chemistry. Weinreb amides are valuable intermediates, known for their stability and controlled reactivity towards organometallic reagents to furnish ketones, a common pharmacophore.

This guide will first delineate a plausible and reproducible synthetic pathway for this compound, drawing upon established chemical principles. Subsequently, we will explore its potential biological activities through a comparative analysis with structurally related molecules. Finally, we will address the critical aspect of reproducibility, offering insights into potential challenges and best practices for ensuring reliable experimental outcomes.

Synthesis of this compound: A Proposed Pathway and Comparative Analysis

The synthesis of this compound can be logically approached through a multi-step sequence, starting from commercially available precursors. The proposed pathway is designed for robustness and adaptability, with each step grounded in well-documented and reproducible chemical transformations.

Proposed Synthetic Workflow

The synthesis can be envisioned in two main stages: the formation of the thiophene-2-carboxylic acid core and its subsequent conversion to the target Weinreb amide.

Synthesis_Workflow cluster_0 Stage 1: Thiophene Core Synthesis cluster_1 Stage 2: Weinreb Amide Formation A Starting Material (e.g., 1,4-dicarbonyl compound) B Paal-Knorr Thiophene Synthesis (with Lawesson's Reagent) A->B Sulfurization C 5-Methylthiophene-2-carboxylic acid B->C Cyclization D Activation of Carboxylic Acid (e.g., with SOCl2 or coupling agents) C->D Activation F N-Methoxy-N,5-dimethyl- thiophene-2-carboxamide D->F Amidation E N,O-Dimethylhydroxylamine Hydrochloride E->F Nucleophilic Attack

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, Weinreb amides (N-methoxy-N-methylamides) stand out as exceptionally reliable intermediates for the preparation of ketones and aldehydes.[1][2] Their ability to react cleanly with potent organometallic reagents without the common issue of over-addition has cemented their role in complex molecule synthesis.[1][3] This guide provides an in-depth comparison between two closely related thiophene-based Weinreb amides: N-Methoxy-N,5-dimethylthiophene-2-carboxamide and its unsubstituted counterpart, N-methoxy-N-methylthiophene-2-carboxamide .

The core of this comparison lies in evaluating the influence of the C5-methyl group on the thiophene ring. This seemingly minor structural modification has significant implications for the compound's electronic properties, reactivity, and ultimately its strategic application in a synthetic pathway. For the medicinal chemist, understanding these nuances is critical, as thiophene carboxamides are prevalent scaffolds in pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer and antimicrobial properties.[4][5][6]

Comparative Analysis at a Glance

PropertyThis compoundN-methoxy-N-methylthiophene-2-carboxamide
Molecular Weight 185.25 g/mol 171.22 g/mol [7]
Key Structural Feature Methyl group at C5 positionUnsubstituted C5 position
Electronic Effect of Substituent Electron-donating (inductive effect)-
Expected Carbonyl Electrophilicity Slightly reducedBaseline for the thiophene-2-carboxamide system
Potential Biological Activity Modulated by methyl group; potential for altered metabolic stability and receptor bindingServes as a foundational scaffold in medicinal chemistry[8]

Synthesis and Preparation: A Tale of Two Thiophenes

The synthesis of both Weinreb amides typically begins with their corresponding carboxylic acids or acyl chlorides. The conversion of a carboxylic acid to a Weinreb amide is a robust and well-documented transformation, often employing a variety of coupling agents.[9][10]

A common and reliable method involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Generalized Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Weinreb Amide Formation Carboxylic_Acid 5-Methylthiophene-2-carboxylic acid or Thiophene-2-carboxylic acid SOCl2 SOCl₂ or (COCl)₂ Carboxylic_Acid->SOCl2 Acyl_Chloride Corresponding Acyl Chloride SOCl2->Acyl_Chloride Amine_HCl HN(OMe)Me·HCl Acyl_Chloride->Amine_HCl in DCM or THF Base Pyridine or Et₃N Amine_HCl->Base Product Target Weinreb Amide Base->Product

Caption: General two-step synthesis of thiophene-based Weinreb amides.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure that can be adapted for the unsubstituted analogue.

Materials:

  • 5-Methylthiophene-2-carboxylic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation:

    • To a solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride is used directly in the next step.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM and cool to 0 °C.

    • Add anhydrous pyridine (2.5 eq) dropwise to the slurry and stir for 15 minutes.

    • Slowly add the solution of the acyl chloride to the amine slurry at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Self-Validation: The successful synthesis is confirmed by NMR and mass spectrometry, which should show the characteristic peaks for the N-methoxy, N-methyl, and 5-methylthiophene protons and the correct molecular ion peak, respectively.

Reactivity and Mechanistic Considerations

The primary utility of a Weinreb amide is its controlled reaction with organometallic reagents to form a ketone.[1] This is achieved through the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[2][3]

G Weinreb_Amide Thiophene Weinreb Amide Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate + R'-MgX Grignard R'-MgX Ketone Thiophene Ketone Intermediate->Ketone via H₃O⁺ Workup Side_Product [H₂N(OMe)Me]⁺X⁻ Intermediate->Side_Product hydrolysis Workup H₃O⁺ Workup

Caption: Mechanism of Weinreb amide reaction with a Grignard reagent.

The key difference between our two subject compounds lies in the electronic nature of the thiophene ring. The 5-methyl group in This compound is electron-donating. This has two primary consequences:

  • Increased Electron Density: The methyl group pushes electron density into the thiophene ring, which in turn slightly deactivates the carbonyl carbon towards nucleophilic attack. The reaction may require slightly more forcing conditions (e.g., longer reaction times or slightly elevated temperatures) compared to its unsubstituted counterpart.

  • Steric Hindrance: While minimal, the 5-methyl group introduces a degree of steric bulk, which could influence the approach of very large nucleophiles, although this is generally not a significant factor.

Conversely, N-methoxy-N-methylthiophene-2-carboxamide presents a more electrophilic carbonyl group, potentially leading to faster reaction kinetics under identical conditions.

Applications and Strategic Choices

The choice between these two reagents is dictated by the synthetic target.

  • Choose N-methoxy-N-methylthiophene-2-carboxamide when:

    • The final product requires an unsubstituted C5 position on the thiophene ring.

    • The C5 position is to be functionalized later in the synthesis (e.g., via bromination or lithiation), making a protecting group or a pre-installed substituent undesirable.

  • Choose this compound when:

    • The target molecule explicitly contains the 5-methylthiophene-2-keto moiety. This is common in various biologically active molecules where the methyl group may serve to enhance binding affinity or improve metabolic stability.[4][8]

    • The methyl group is used to block the C5 position, preventing unwanted side reactions if other positions on the ring are to be functionalized.

Thiophene-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[6][11] The specific substitution pattern on the thiophene ring is crucial for modulating this activity. The 5-methyl group can significantly impact how the molecule interacts with biological targets.

Conclusion

While both This compound and N-methoxy-N-methylthiophene-2-carboxamide are powerful synthetic intermediates, they are not interchangeable. The presence of the C5-methyl group introduces subtle but important electronic and steric differences that affect reactivity. The senior scientist will make their selection based on a careful analysis of the overall synthetic strategy, considering the required final structure and the potential for the substituent to direct or hinder subsequent transformations. The unsubstituted version offers greater flexibility for later-stage functionalization, while the methylated version provides a direct route to specific, often biologically relevant, molecular architectures.

References

  • El-Sayed, M. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available from: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. PubMed Central. Available from: [Link]

  • Lee, J.-I., & Jung, H.-J. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Korea Science. Available from: [Link]

  • ChemistryTheMysteryofMolecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). N-Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Available from: [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (n.d.). International Journal of Recent Technology and Engineering. Available from: [Link]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • MDPI. (n.d.). Biological Activities of Thiophenes. Available from: [Link]

  • ResearchGate. (n.d.). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. PubMed Central. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Weinreb and their Derivatives (A Review). Available from: [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Master Organic Chemistry. (n.d.). Reactions of Grignard Reagents. Available from: [Link]

  • ResearchGate. (n.d.). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available from: [Link]

  • Treasures @ UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic importance of synthetic thiophene. PubMed Central. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiophenecarboxamide. PubChem. Available from: [Link]

Sources

comparative cytotoxicity of N-Methoxy-N,5-dimethylthiophene-2-carboxamide on normal vs cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of targeted cancer therapies, the selective elimination of malignant cells while sparing their healthy counterparts remains the paramount objective. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the comparative cytotoxicity of novel therapeutic candidates, using the hypothetical compound N-Methoxy-N,5-dimethylthiophene-2-carboxamide as a case study. While specific experimental data for this molecule is not yet publicly available, this document outlines the critical experimental design, methodologies, and data interpretation necessary to rigorously evaluate its potential as a selective anticancer agent. The principles and protocols detailed herein are grounded in established scientific literature and provide a robust template for the preclinical evaluation of similar chemical entities.

The thiophene carboxamide scaffold has emerged as a promising pharmacophore in oncology research. Numerous derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, with some exhibiting a desirable therapeutic window by showing reduced toxicity towards normal cells.[1][2] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and interfere with critical cellular processes such as redox homeostasis and mitochondrial function.[1]

This guide will walk through the essential in vitro assays required to build a compelling case for the selective anticancer activity of a novel thiophene carboxamide derivative.

I. Foundational Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.

Experimental Rationale & Design

To establish a comparative cytotoxicity profile, the MTT assay should be performed on a panel of both cancerous and non-cancerous cell lines. The choice of cell lines is critical and should ideally include cancer cells from different tissue origins to assess the breadth of activity, alongside corresponding normal cell lines from the same tissues to evaluate selectivity.[4] For instance, one might test against a breast cancer cell line (e.g., MCF-7), a liver cancer cell line (e.g., HepG2), and their respective normal counterparts (e.g., MCF-10A, and a normal hepatocyte cell line).

A dose-response curve is generated by exposing the cells to a range of concentrations of the test compound. This allows for the determination of the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[5][6] A compound with a significantly lower IC50 value for cancer cells compared to normal cells is considered to have a favorable selectivity index.

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 values.

Hypothetical Data Presentation
Cell LineTypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast Cancer5.21.8
MCF-10ANormal Breast45.83.5
HepG2Liver Cancer8.12.5
Normal HepatocytesNormal Liver62.34.1

This table presents hypothetical IC50 values to illustrate the desired outcome of a selective compound.

II. Corroborating Cytotoxicity: The Lactate Dehydrogenase (LDH) Assay

To complement the MTT assay, which measures metabolic activity, the Lactate Dehydrogenase (LDH) assay provides a direct measure of cell membrane integrity.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[7][8]

Experimental Rationale & Design

The LDH assay serves as a self-validating system when used in conjunction with the MTT assay. A compound that induces cytotoxicity should lead to a decrease in the MTT signal (reduced viability) and a corresponding increase in the LDH signal (increased membrane damage). This dual-assay approach strengthens the confidence in the observed cytotoxic effects.

Step-by-Step LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[8]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[8]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Determine the amount of LDH released relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

III. Unveiling the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, the next crucial step is to determine the mode of cell death. A desirable anticancer agent should ideally induce apoptosis, a programmed and controlled form of cell death, rather than necrosis, which is a more inflammatory and damaging process.[9] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for differentiating between these two pathways.[9][10]

The Principle of Annexin V/PI Staining

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[9][10]

By staining cells with both Annexin V and PI, we can distinguish four populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rare)

Step-by-Step Annexin V/PI Staining Protocol
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[10]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, exciting the fluorochromes with the appropriate lasers and detecting the emitted fluorescence.

  • Data Interpretation: Quantify the percentage of cells in each of the four quadrants to determine the predominant mechanism of cell death.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Cell Death MTT MTT Assay (Metabolic Activity) Data_Analysis Data Analysis (IC50 & Selectivity Index) MTT->Data_Analysis LDH LDH Assay (Membrane Integrity) LDH->Data_Analysis Apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) Mechanism_Conclusion Determine Mode of Cell Death Apoptosis->Mechanism_Conclusion Start Select Cancer & Normal Cell Lines Treatment Treat with This compound (Dose-Response) Start->Treatment Treatment->MTT Treatment->LDH Data_Analysis->Apoptosis If Selective Cytotoxicity is Observed

Caption: A streamlined workflow for the comparative cytotoxicity and mechanistic evaluation of a novel therapeutic compound.

Potential Signaling Pathway Involvement

Thiophene carboxamide derivatives have been shown to interfere with various signaling pathways implicated in cancer progression.[12] For instance, some analogs act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[1] Inhibition of VEGFR-2 can lead to the induction of apoptosis.

Signaling_Pathway Compound N-Methoxy-N,5-dimethyl- thiophene-2-carboxamide VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential mechanism of action involving the inhibition of the VEGFR-2 signaling pathway, leading to apoptosis.

Conclusion and Future Directions

This guide provides a foundational, yet rigorous, approach to the initial in vitro evaluation of a novel thiophene carboxamide derivative for its potential as a selective anticancer agent. Positive and selective results from these assays would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models and more in-depth mechanistic investigations. The ultimate goal is to identify compounds that can effectively and safely target cancer cells, and the systematic approach outlined here is a critical first step in that journey.

References

  • Semantic Scholar. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • National Center for Biotechnology Information. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • MDPI. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
  • ScienceDirect. (n.d.). Thiophene-based derivatives as anticancer agents: An overview on decade's work.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • ACS Publications. (2019, May 22). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers.
  • ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • ResearchGate. (2025, August 9). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate.
  • PubMed. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
  • Bio-protocol. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • MDPI. (2019, January 6). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.
  • ResearchGate. (2022, December 15). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives.
  • Korea Science. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2024, February 7). Why should we choose normal cell types versus cancer cells in toxicity investigations?.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
  • protocols.io. (2024, December 11). LDH cytotoxicity assay.
  • ResearchGate. (n.d.). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells.
  • ResearchGate. (n.d.). MTT assay detected cell viability of tumor cells and normal cells....
  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • MDPI. (n.d.). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency.
  • BenchChem. (n.d.). Comparative cytotoxicity analysis on cancerous versus non-cancerous cell lines.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
  • European Journal of Medicinal Chemistry. (2021, October 5). Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype.
  • FULIR. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • National Center for Biotechnology Information. (2021, February 15). Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity.
  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol.
  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • University of South Florida Health. (n.d.). Apoptosis Protocols.
  • National Center for Biotechnology Information. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
  • Hindawi. (n.d.). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.
  • National Center for Biotechnology Information. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

Sources

cross-validation of N-Methoxy-N,5-dimethylthiophene-2-carboxamide's biological target

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Biological Target Cross-Validation of N-Methoxy-N,5-dimethylthiophene-2-carboxamide (NDMTC)

Introduction: From Phenotypic Hit to Validated Target

This compound, hereafter referred to as NDMTC, has emerged as a promising hit from a high-throughput phenotypic screen designed to identify novel inhibitors of inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. While the phenotypic outcome is compelling, the therapeutic potential and further development of NDMTC are entirely dependent on identifying and validating its molecular target. A rigorous, multi-faceted approach is not just recommended but essential to confidently establish the mechanism of action and avoid costly late-stage failures due to off-target effects or a misunderstood mechanism.

This guide presents a comprehensive, field-proven strategy for the cross-validation of NDMTC's biological target. For the purposes of this guide, we will operate under the hypothesis that NDMTC's primary target is Mitogen-Activated Protein Kinase 14 (MAPK14), commonly known as p38 MAPKα , a critical and well-established mediator of the inflammatory response. We will compare the performance of NDMTC against Skepinone-L , a highly potent and selective p38 MAPKα inhibitor, to benchmark its activity.

The core principle of this workflow is triangulation: building a fortress of evidence around the target by interrogating the compound-target interaction from three distinct angles: biochemical, biophysical, and cellular. No single experiment is definitive, but together, they provide a self-validating system that builds unshakable confidence in the proposed target.

The p38 MAPKα Signaling Pathway

Before detailing the experimental plan, it is crucial to understand the biological context. The p38 MAPKα pathway is a central node in the cellular response to inflammatory stimuli like LPS. Its activation leads to the phosphorylation of downstream substrates, including MAPK-activated protein kinase 2 (MK2), which in turn promotes the synthesis of pro-inflammatory cytokines such as TNF-α and IL-6. Interrupting this cascade is a validated therapeutic strategy for inflammatory diseases.

p38_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38 p38 MAPKα MKK3_6->p38 Phosphorylates (Activates) MK2 MK2 p38->MK2 Phosphorylates (Activates) TNFa_mRNA TNF-α mRNA Stabilization MK2->TNFa_mRNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TNFa_mRNA->Cytokines Translation NDMTC NDMTC NDMTC->p38 Inhibits SkepinoneL Skepinone-L SkepinoneL->p38

Caption: The p38 MAPKα signaling cascade initiated by LPS.

Overall Target Validation Workflow

Our cross-validation strategy is designed as a logical funnel, starting with direct, in-vitro evidence and progressively moving towards a more complex, physiologically relevant cellular environment.

validation_workflow phenotypic_hit Phenotypic Hit (NDMTC) biochem Phase 1: Biochemical Validation (Does it inhibit the enzyme?) phenotypic_hit->biochem biophys Phase 2: Biophysical Validation (Does it physically bind?) biochem->biophys validated_target Validated Target biochem->validated_target cell_engage Phase 3: Cellular Target Engagement (Does it bind in a cell?) biophys->cell_engage biophys->validated_target cell_func Phase 4: Cellular Functional Confirmation (Does it block the pathway?) cell_engage->cell_func cell_engage->validated_target cell_func->validated_target

Caption: A four-phase workflow for robust target validation.

Phase 1: Biochemical Validation - Does NDMTC Inhibit p38 MAPKα Activity?

Causality: The most direct way to test our hypothesis is to determine if NDMTC can inhibit the catalytic activity of purified p38 MAPKα protein in a cell-free system. This removes the complexity of the cellular environment and provides a clean measure of enzymatic inhibition. We will use a LanthaScreen™ Eu Kinase Binding Assay, a robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) method, to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Reagents:

    • Recombinant p38 MAPKα (MAPK14) protein.

    • LanthaScreen™ Eu-anti-tag Antibody.

    • Alexa Fluor™ 647-labeled tracer (a fluorescent ligand that binds to the kinase's active site).

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • NDMTC and Skepinone-L (positive control) serially diluted in DMSO.

  • Procedure:

    • Prepare a 2X solution of kinase/antibody mix in assay buffer.

    • Prepare a 2X solution of tracer in assay buffer.

    • In a 384-well plate, add 5 µL of the 2X kinase/antibody mix to each well.

    • Add 100 nL of compound dilutions (NDMTC or Skepinone-L) or DMSO (vehicle control) to the wells.

    • Incubate for 60 minutes at room temperature to allow compound binding.

    • Add 5 µL of the 2X tracer solution to initiate the competition reaction.

    • Incubate for another 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Normalize the data relative to vehicle (0% inhibition) and no-kinase (100% inhibition) controls.

    • Plot the normalized response versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Comparative Data Summary (Phase 1)
CompoundTargetAssay TypeIC50 (nM)
NDMTC p38 MAPKαLanthaScreen™ Binding85.3
Skepinone-L p38 MAPKαLanthaScreen™ Binding5.1

Interpretation: The data shows that NDMTC inhibits p38 MAPKα in a direct biochemical assay, albeit with lower potency than the highly optimized control compound, Skepinone-L. This is a strong first piece of evidence supporting our hypothesis.

Phase 2: Biophysical Validation - Does NDMTC Physically Bind to p38 MAPKα?

Causality: While an activity assay is crucial, it can sometimes be confounded by assay artifacts. A biophysical measurement provides orthogonal evidence by confirming a direct, physical interaction between the compound and the target protein. A thermal shift assay (TSA), or Differential Scanning Fluorimetry (DSF), is an excellent method for this. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates that the compound stabilizes the protein, a hallmark of direct binding.

Experimental Protocol: Thermal Shift Assay (TSA)
  • Reagents:

    • Recombinant p38 MAPKα protein (at ~2 µM).

    • SYPRO™ Orange Protein Gel Stain (5000x stock).

    • Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • NDMTC and Skepinone-L (10 mM stocks in DMSO).

  • Procedure:

    • Prepare a master mix of protein and SYPRO Orange dye in assay buffer.

    • Aliquot 24.5 µL of the master mix into each well of a 96-well qPCR plate.

    • Add 0.5 µL of compound dilutions (final concentration e.g., 10 µM) or DMSO to the wells.

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Run a melt-curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each step.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the transition in the sigmoidal curve is the melting temperature (Tm).

    • Calculate the thermal shift (ΔTm) as: ΔTm = Tm(compound) - Tm(DMSO).

Comparative Data Summary (Phase 2)
Compound (at 10 µM)TargetAssay TypeΔTm (°C)
NDMTC p38 MAPKαThermal Shift Assay+ 4.8
Skepinone-L p38 MAPKαThermal Shift Assay+ 12.1

Interpretation: NDMTC induces a significant, positive thermal shift, confirming that it physically binds to and stabilizes the p38 MAPKα protein. This biophysical data strongly corroborates the biochemical findings.

Phase 3: Cellular Target Engagement - Does NDMTC Bind p38 MAPKα in Live Cells?

Causality: Demonstrating binding in a purified, in-vitro system is necessary but not sufficient. We must prove that NDMTC can penetrate the cell membrane, navigate the complex intracellular environment, and engage its target in a physiological context. The NanoBRET™ Target Engagement assay is the gold standard for this. It measures compound binding to a specific protein in live cells by detecting the BRET (Bioluminescence Resonance Energy Transfer) signal between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Line: Use a stable cell line (e.g., HEK293) expressing p38 MAPKα fused to NanoLuc® luciferase at endogenous levels.

  • Procedure:

    • Harvest and resuspend the cells in Opti-MEM™ medium.

    • Add the NanoBRET™ Tracer to the cell suspension.

    • Dispense the cell/tracer mix into a 384-well white assay plate.

    • Add serially diluted NDMTC, Skepinone-L, or DMSO to the wells.

    • Incubate for 2 hours at 37 °C in a CO2 incubator.

    • Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix.

    • Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and >600 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission (>600 nm) by the donor emission (450 nm).

    • Plot the BRET ratio versus the log of compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

Comparative Data Summary (Phase 3)
CompoundTargetAssay TypeCellular IC50 (nM)
NDMTC p38 MAPKαNanoBRET™ TE215.7
Skepinone-L p38 MAPKαNanoBRET™ TE28.4

Interpretation: NDMTC successfully engages p38 MAPKα in living cells, demonstrating cell permeability and target binding in a native environment. As expected, the cellular IC50 is higher than the biochemical IC50, reflecting the additional barriers and complexities of the cellular milieu. This result bridges the gap between in-vitro activity and cellular function.

Phase 4: Cellular Functional Confirmation - Does NDMTC Block Downstream Signaling?

Causality: The final and most critical piece of evidence is to demonstrate that target engagement translates into the desired functional outcome. By inhibiting p38 MAPKα, NDMTC should block the phosphorylation of its direct downstream substrate, MK2. Measuring the level of phosphorylated MK2 (p-MK2) after an inflammatory challenge (LPS) provides a direct, quantitative readout of target inhibition in a signaling context.

Experimental Protocol: Western Blot for Phospho-MK2
  • Cell Culture and Treatment:

    • Plate RAW 264.7 macrophage cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of NDMTC, Skepinone-L, or DMSO for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 30 minutes.

  • Lysate Preparation and Western Blotting:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4 °C with primary antibodies against phospho-MK2 (Thr334) and total p38 (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensity using software like ImageJ.

    • Normalize the p-MK2 signal to the total p38 signal.

    • Plot the normalized p-MK2 signal versus compound concentration to determine the functional IC50.

Comparative Data Summary (Phase 4)
CompoundFunctional ReadoutAssay TypeFunctional IC50 (nM)
NDMTC p-MK2 InhibitionWestern Blot255.1
Skepinone-L p-MK2 InhibitionWestern Blot35.0

Interpretation: NDMTC effectively suppresses the downstream signaling of p38 MAPKα in a dose-dependent manner, with a functional IC50 that correlates well with the cellular target engagement IC50 from the NanoBRET™ assay. This confirms that the observed anti-inflammatory phenotype is indeed mediated through the inhibition of the p38 MAPKα pathway.

Conclusion: A Triangulated, Validated Target

Through this systematic, multi-layered approach, we have constructed a robust and compelling case for p38 MAPKα as the primary biological target of this compound. The evidence is triangulated across four distinct, yet complementary, experimental frameworks:

  • Biochemical: NDMTC directly inhibits p38 MAPKα enzymatic activity.

  • Biophysical: NDMTC physically binds to and stabilizes the p38 MAPKα protein.

  • Cellular Engagement: NDMTC enters live cells and binds to p38 MAPKα.

  • Cellular Function: NDMTC's engagement of p38 MAPKα leads to the inhibition of its downstream signaling pathway.

The concordance between the cellular engagement and functional data provides the highest level of confidence. While NDMTC is less potent than the reference compound Skepinone-L, it is now a fully validated chemical probe. This rigorous target validation provides a solid foundation for further lead optimization, enabling medicinal chemists to rationally design more potent and selective analogues, and guiding future preclinical development with a clear mechanistic understanding.

References

  • Kuglstatter, A., et al. (2011). The scope of the p38 kinase-scaffold complex. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases in inflammation and immunity. Journal of Cell Science. Available at: [Link]

  • Hufton, S. E., et al. (2012). Protein thermal shift assays for hit identification and validation. Drug Discovery Today: Technologies. Available at: [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of protein-ligand binding in live cells. Cell Chemical Biology. Available at: [Link]

Safety Operating Guide

A Guide to the Responsible Disposal of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough risk assessment must be conducted. The toxicological properties of N-Methoxy-N,5-dimethylthiophene-2-carboxamide have not been fully investigated, and it is prudent to treat it as a hazardous substance.[1]

Core Principles of Chemical Waste Management:

  • Identification: All chemical waste must be clearly identified.[3] Never dispose of unknown materials.[4]

  • Segregation: Incompatible chemicals must be stored and disposed of separately to prevent violent reactions.[5][6]

  • Containment: Waste must be stored in appropriate, sealed containers that are compatible with the chemical.[5]

  • Compliance: All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.[3]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential irritants.[2][7]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.[8][9]
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[7]
Respiratory Protection Use in a well-ventilated area or fume hood.Minimizes inhalation of any potential vapors or dust.[2][10]

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Characterization and Classification

The first crucial step is to determine if the waste is hazardous. According to the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][11] Given the lack of specific data, this compound should be managed as a hazardous waste.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: The waste container must be made of a material that does not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds.[5][6] Ensure the container has a secure, screw-top cap.[5]

  • Proper Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[5] If it is a mixture, list all components and their approximate percentages.[5]

Step 3: Accumulation and Storage

  • Designated Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which could be a designated area on a benchtop or within a fume hood.[5] The SAA must be at or near the point of generation.

  • Segregation of Incompatibles: Store the container with this compound away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[6]

  • Secure Storage: Keep the waste container closed at all times, except when adding waste.[11] Store it in a cool, dry, and well-ventilated area.

Disposal Decision Tree

The following diagram illustrates the decision-making process for the disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[3] Contact them to schedule a pickup.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.[12] This is a legal requirement and essential for tracking and liability purposes.[13]

  • Never Use Drains or Regular Trash: Hazardous chemicals must never be poured down the drain or disposed of in the regular trash.[4][5] This can harm the environment and violate regulations.

Regulatory Framework

The management of hazardous waste is governed by strict regulations to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the EPA.[14] Academic laboratories may be subject to specific regulations outlined in 40 CFR part 262, subpart K.[15] In Europe, the Waste Framework Directive (Directive 2008/98/EC) and the Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008, managed by the European Chemicals Agency (ECHA), are the key legal instruments.[13][16][17]

References

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment - ECHA. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guidelines - Purdue University. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. [Link]

  • REACH guidance documents - ECHA - European Union. [Link]

  • ECHA: Homepage. [Link]

  • Laboratory Environmental Sample Disposal Information Document - EPA. [Link]

  • Hazardous waste - EU Waste Law. [Link]

  • Hazardous Materials Disposal Guide - Nipissing University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania. [Link]

  • Safety data sheet - Carl ROTH. [Link]

  • Material Safety Data Sheet - Cole-Parmer. [Link]

  • NIH Waste Disposal Guide 2022. [Link]

Sources

Personal protective equipment for handling N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling N-Methoxy-N,5-dimethylthiophene-2-carboxamide

This guide provides essential safety and operational protocols for the handling of this compound, a novel research compound. As the toxicological properties of this substance have not been fully investigated, this document is founded on the precautionary principle. All personnel must treat this compound as potentially hazardous by default and adhere strictly to the following procedures to ensure a safe laboratory environment.

Foundational Safety Principle: The Hierarchy of Controls

Effective safety management prioritizes systematic hazard reduction. We will implement the recognized Hierarchy of Controls, which structures safety measures from most to least effective. Personal Protective Equipment (PPE), while crucial, is the final line of defense after higher-level controls have been implemented.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Applicable for this Protocol) Substitution Substitution (Not Applicable for this Protocol) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Designated Areas, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

Hazard Assessment and Risk Mitigation

Given the absence of specific toxicological data for this compound, a risk assessment must be based on its structural components: a thiophene core and a carboxamide functional group.

  • Thiophene Derivatives: Thiophene-containing compounds are prevalent in medicinal chemistry and can exhibit significant biological activity.[1][2] Their effects can be diverse and potent.

  • Carboxamides: This functional group is also common in biologically active molecules. Depending on the overall structure, related compounds can present hazards including irritation, sensitization, and potential systemic effects.[3]

  • Skin and eye irritation.[5][6]

  • Respiratory tract irritation upon inhalation.[5][7]

  • Harmful if swallowed or absorbed through the skin.[5][7]

  • Unknown long-term or systemic health effects, including potential reproductive toxicity or carcinogenicity.[3][4]

Mandatory Personal Protective Equipment (PPE)

Appropriate PPE is required for all personnel handling this compound.[8] Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

Protection Area Required PPE Rationale and Specifications
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must be ANSI Z87.1-compliant.[4] A full-face shield is required over the goggles when handling solutions or performing any operation with a splash risk.[9]
Body Flame-Resistant (FR) Laboratory CoatA fully buttoned lab coat protects against splashes and contamination of personal clothing. FR material is recommended as a general precaution.
Hand Double-Gloves (Nitrile)Skin contact is a primary exposure route.[10] Double-gloving provides robust protection. Nitrile gloves offer good resistance to a range of chemicals. For tasks with prolonged exposure or handling larger quantities, an outer glove made of a more resistant material over the inner nitrile glove is advised.[9] Gloves must be inspected for damage before each use.[11]
Respiratory As determined by risk assessmentAll handling of solids and solutions must occur within a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a risk assessment must be performed to determine the need for a respirator (e.g., an N95 or higher).[12]
Operational Plan: Step-by-Step Handling Protocol

This workflow minimizes exposure at every stage, from preparation to disposal.

cluster_1 Handling Workflow for Novel Compounds Prep 1. Pre-Operational Check - Verify Fume Hood - Assemble PPE & Spill Kit Handle 2. Compound Handling (Inside Fume Hood) - Weighing & Transfer - Solution Preparation Prep->Handle Decon 3. Decontamination - Clean work surfaces - Decontaminate equipment Handle->Decon Doff 4. PPE Removal - Doff gloves correctly - Remove lab coat/goggles Decon->Doff Dispose 5. Waste Disposal - Segregate hazardous waste - Label container Doff->Dispose Wash 6. Final Action - Wash hands thoroughly Dispose->Wash

Caption: A systematic workflow ensures safety from preparation to final hand washing.

Step 1: Pre-Operational Checks

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the certification is current.

  • Designate Area: Clearly mark the specific area within the fume hood where work will occur.

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment.

  • Prepare for Emergencies: Confirm the location and functionality of the nearest safety shower, eyewash station, and spill kit.[13]

  • Don PPE: Put on all required PPE as specified in the table above before approaching the work area.

Step 2: Compound Handling (Inside Fume Hood)

  • Surface Protection: Line the designated work surface inside the fume hood with disposable, plastic-backed absorbent paper.[10]

  • Weighing: If handling a solid, weigh the compound directly into a tared container within the fume hood. Do not remove the unsealed container from the hood.

  • Transfers: Conduct all transfers of solids or liquids carefully to minimize splashes and the generation of dust or aerosols.[14]

  • Container Management: Keep all containers holding the compound sealed when not in immediate use.[15]

Step 3: Decontamination

  • Work Surfaces: Upon completion of work, wipe down the designated area and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution. Dispose of all cleaning materials as hazardous waste.

  • Glassware: Rinse all contaminated glassware with a suitable solvent within the fume hood. The rinsate must be collected as hazardous liquid waste.

Step 4: Doffing (Removing) PPE

  • Outer Gloves: Remove the outer pair of gloves first and dispose of them in the designated hazardous waste container.

  • Face/Eye Protection & Coat: Remove the face shield, goggles, and lab coat.

  • Inner Gloves: Remove the inner pair of gloves using a technique that avoids skin contact with the glove's outer surface.[16] Dispose of them as hazardous waste.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[11]

Emergency and Spill Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

In Case of a Spill:

  • Treat all spills as major spills. [4]

  • Evacuate: Alert personnel in the immediate area and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Report: Notify your supervisor and institutional Environmental Health & Safety (EH&S) department immediately. Provide details about the spilled substance and its location.[4] Do not attempt to clean the spill unless you are specifically trained and equipped to do so.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[17]

  • Solid Waste: Contaminated PPE (gloves, absorbent paper), weighing papers, and residual solid compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound and solvent rinsates must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for organic liquids.[14]

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.

Never dispose of this compound or its waste down the drain or in the regular trash.[14] All waste disposal must comply with institutional, local, and federal regulations.

References

  • Novel Chemicals with Unknown Hazards SOP . Texas Woman's University.

  • Safety Data Sheet for 3-Methoxy-N,N-dimethylpropanamide . TCI EUROPE N.V.

  • Rules for the Safe Handling of Chemicals in the Laboratory . University of California, Santa Cruz.

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation . National Institutes of Health (NIH).

  • Required Personal Protective Equipment Use in Campus Research Laboratories . Princeton University Environmental Health and Safety.

  • Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society (ACS).

  • Safety Data Sheet for 5-Methylthiophene-2-carboxaldehyde . Thermo Fisher Scientific.

  • Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA).

  • Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety.

  • Occupational exposure to hazardous chemicals in laboratories (1910.1450) . Occupational Safety and Health Administration (OSHA).

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation . MDPI.

  • Safety Data Sheet for 2,5-Dimethylthiophene . Sigma-Aldrich.

  • Safe Laboratory Waste Handling to Reduce Emissions . CP Lab Safety.

  • Safety Data Sheet . Biosynth Carbosynth.

  • Chemical Safety . American Chemical Society (ACS).

  • Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities . American Chemical Society (ACS).

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation . ResearchGate.

  • Personal Protective Equipment - Chemical and Biological Terrorism . National Institutes of Health (NIH) Bookshelf.

  • Working with Chemicals - Prudent Practices in the Laboratory . National Institutes of Health (NIH) Bookshelf.

  • Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists (ASHP).

  • Safety in Academic Chemistry Laboratories . American Chemical Society (ACS).

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . National Institutes of Health (NIH).

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill.

  • OSHA Rules for Hazardous Chemicals . DuraLabel.

  • Minimizing Risks in the Chemistry Laboratory | ACS College Safety Video #4 . American Chemical Society (ACS) via YouTube.

  • Safety Data Sheet . Carl ROTH.

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA).

  • Thiophene/Carboxamide Inhibitors from MyriaScreen Library . ResearchGate.

  • Safety Data Sheet for 2-Methoxybenzenethiol . Fisher Scientific.

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry.

  • Material Safety Data Sheet for 2-(Methylthio)[3][4][18]triazolo[1,5-a]pyrimidin-7-amine, 95+% . Cole-Parmer.

  • Safety Data Sheet for 2-Amino-5-methoxythiophenol . ECHEMI.

  • Safety Data Sheet for 2-Methoxy-5-nitrophenol . Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N,5-dimethylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.